4-Bromo-3-oxo-n-phenylbutanamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-oxo-N-phenylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c11-7-9(13)6-10(14)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTROOIXLNVHNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30296232 | |
| Record name | 4-bromo-3-oxo-n-phenylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30296232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1205-74-9 | |
| Record name | 1205-74-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108424 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-bromo-3-oxo-n-phenylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30296232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties of 4-Bromo-3-oxo-N-phenylbutanamide
For: Researchers, Scientists, and Drug Development Professionals
This technical document provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Bromo-3-oxo-N-phenylbutanamide (CAS No. 1205-74-9). The information is intended to support research and development activities where this compound serves as a key synthetic intermediate.
Chemical Identity and Physicochemical Properties
This compound is an organic compound characterized by an α-bromo-β-keto-amide functional group arrangement.[1] This structure imparts significant reactivity, making it a valuable building block in organic synthesis.[1][2] Physically, it is described as a colorless or slightly yellow crystal.[2] It exhibits good solubility in organic solvents such as alcohols, ethers, and chloroform.[2]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[3] |
| CAS Number | 1205-74-9[2][3] |
| Molecular Formula | C₁₀H₁₀BrNO₂[2][3] |
| Synonyms | 4-Bromo-3-oxobutyranilide, 4-bromoacetoacetanilide, Acetoacetanilide, 4-bromo-, gamma-Bromoacetoacetanilide[2][3][4] |
Table 2: Physicochemical Data
| Property | Value | Source(s) |
| Molecular Weight | 256.10 g/mol | [2][3][4] |
| Exact Mass | 254.989 g/mol | [3][4][5] |
| Density | 1.544 g/cm³ | [1][2][5][6] |
| Boiling Point | 437.3 °C at 760 mmHg | [2][4][5][6] |
| Flash Point | 218.3 °C | [2][4][5][6] |
| Vapor Pressure | 7.55 x 10⁻⁸ mmHg at 25°C | [2][5][6] |
| Refractive Index | 1.61 | [2][4][5][6] |
| Polar Surface Area | 46.2 Ų | [3][4] |
| LogP | ~2.3 | [3][4] |
| Melting Point | Data not available | [5][7] |
Reactivity and Synthetic Applications
The primary significance of this compound lies in its role as a versatile synthetic intermediate.[1] Its molecular architecture contains multiple reactive sites that can be selectively targeted to construct more complex molecules, particularly heterocyclic scaffolds, which are crucial in medicinal chemistry.[1]
The key features governing its reactivity include:
-
Labile Bromine Atom : The bromine at the α-position is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.[1]
-
Active Methylene Group : The presence of the β-dicarbonyl system creates an active methylene group, which can be deprotonated to form an enolate for various coupling and condensation reactions.[1]
-
Carbonyl and Amide Groups : These functionalities can undergo reductions, hydrolysis, or other modifications.[1]
This combination of functional groups enables its use in a wide range of cyclization and annulation reactions.[1]
References
- 1. This compound | 1205-74-9 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C10H10BrNO2 | CID 268268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. This compound|1205-74-9 - MOLBASE Encyclopedia [m.molbase.com]
- 6. This compound | CAS#:1205-74-9 | Chemsrc [chemsrc.com]
- 7. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to 4-Bromo-3-oxo-n-phenylbutanamide (CAS: 1205-74-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-3-oxo-n-phenylbutanamide (CAS Number 1205-74-9), a versatile bifunctional chemical intermediate. The document details its physicochemical properties, spectroscopic characteristics, and established synthetic protocols. A significant focus is placed on its role as a precursor in the synthesis of various heterocyclic scaffolds, which are of considerable interest in medicinal chemistry and materials science. Safety and handling information are also included to ensure its proper use in a laboratory setting.
Chemical Identity and Physicochemical Properties
This compound, also known as 4-bromoacetoacetanilide, is a solid, typically appearing as a colorless or slightly yellow crystal.[1] Its fundamental role in organic synthesis stems from the presence of multiple reactive sites: an α-haloketone, a β-dicarbonyl system, and an N-phenyl amide moiety.[2] These functional groups allow for a diverse range of chemical transformations.
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1205-74-9 | [2] |
| Molecular Formula | C₁₀H₁₀BrNO₂ | [3] |
| Molecular Weight | 256.1 g/mol | [2] |
| Density | 1.544 g/cm³ | [4] |
| Boiling Point | 437.3 °C at 760 mmHg | [4] |
| Flash Point | 218.3 °C | [4] |
| Refractive Index | 1.61 | [4] |
| Solubility | Soluble in alcohols, ethers, and chloroform. | [1] |
It is important to distinguish this compound from the potent synthetic opioid sometimes referred to as "Bromadol." "Bromadol" is a different chemical entity, a cyclohexanol derivative with the molecular formula C₂₂H₂₈BrNO. The association of the CAS number 1205-74-9 with "Bromadol" on some platforms appears to be erroneous. This compound is not a controlled substance and is intended for research and synthetic purposes only.[2]
Spectroscopic and Analytical Data
Spectroscopic methods are crucial for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: In a CDCl₃ solvent, the proton NMR spectrum is expected to show characteristic signals for the different protons in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.25–7.45 ppm. A key signal is the singlet for the methylene group adjacent to the bromine atom (Br-CH₂-), which is observed at approximately δ 4.12 ppm. The active methylene group situated between the two carbonyls (-CO-CH₂-CO-) would also be evident. A broad singlet for the amide proton (N-H) is anticipated further downfield.[2]
¹³C NMR: While specific published data is scarce, the expected chemical shifts can be inferred from its structure. The spectrum would feature distinct signals for the two carbonyl carbons (amide and ketone), the carbons of the phenyl ring, and the aliphatic carbons, providing a complete carbon framework of the molecule.[5]
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule. The predicted significant absorptions are:
-
~3305 cm⁻¹: N-H stretching vibration of the secondary amide.[5]
-
~1712 cm⁻¹: A sharp peak corresponding to the amide I band (C=O stretch).[5]
-
~1633 cm⁻¹: Ketone C=O stretching vibration.[5]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and to analyze the fragmentation pattern.
-
Molecular Ion Peak: Due to the presence of bromine, the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, at m/z 255 and 257.[5]
-
Major Fragments: Common fragmentation pathways include the loss of a bromine radical, alpha-cleavage adjacent to the carbonyl groups, and cleavage of the amide bond. Predicted major fragments include m/z 176 ([M - Br]⁺), 120 ([C₆H₅NCO]⁺), and 93 ([C₆H₅NH₂]⁺).[5]
Synthesis and Experimental Protocols
Several synthetic routes to this compound have been documented. One of the more detailed procedures involves the reaction of diketene with bromine, followed by reaction with aniline.
Detailed Synthesis Protocol
This protocol is based on a method described by ChemicalBook.[6]
Step 1: Bromination of Diketene
-
Add 84g of diketene to 600g of dichloromethane in a reaction flask.
-
Cool the mixture to 5°C with stirring.
-
While maintaining the system temperature at 15°C, add 160g of bromine dropwise to the reaction mixture.
-
Stir the resulting reaction solution for 1 hour.
Step 2: Amidation
-
To the reaction liquid from Step 1, add 120g of triethylamine.
-
Control the system temperature at 30°C and gradually add an appropriate amount of aniline dropwise.
-
After the addition is complete, maintain the reaction temperature at 35°C for 3 hours.
Step 3: Isolation and Purification
-
Cool the reaction product to 3°C.
-
Filter the mixture.
-
Rinse the filter cake with 50g of dichloromethane.
-
Dry the filter cake to obtain this compound. The reported yield for this procedure is 238.2g.[6]
Reactivity and Applications in Heterocyclic Synthesis
The synthetic utility of this compound lies in its polyfunctionality, which allows it to serve as a versatile building block for a variety of complex molecules, particularly heterocycles.[2] The active methylene group, the ketone, the amide, and the labile bromine atom can all participate in a range of intramolecular and intermolecular ring-forming reactions.[2]
General Reactivity
-
Nucleophilic Substitution: The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This allows for the introduction of various functional groups.[2]
-
Reactions at the Carbonyl Groups: The ketone and amide functionalities can undergo reactions such as reduction, oxidation, and condensation.[2]
-
Cyclization Reactions: The bifunctional nature of the molecule makes it an ideal precursor for cyclization and annulation reactions.[2]
Potential Applications in Named Reactions
Given its structure as an α-halo ketone and a β-dicarbonyl compound, this compound is a suitable substrate for several classic heterocyclic syntheses, although specific examples in the literature are not abundant.
-
Hantzsch Pyridine Synthesis: This reaction involves the condensation of an aldehyde, a β-ketoester (or in this case, a β-ketoamide), and a nitrogen donor. The active methylene group of this compound could participate in this multicomponent reaction to form dihydropyridine derivatives.
-
Feist-Benary Furan Synthesis: This synthesis involves the reaction of an α-halo ketone with a β-dicarbonyl compound to produce furans. The two key functionalities are present within the same molecule, suggesting the potential for intramolecular cyclization or intermolecular reactions with another dicarbonyl compound.
-
Synthesis of Pyrazoles and Pyridazinones: Reaction with hydrazine or its derivatives could lead to the formation of pyrazole or pyridazinone rings through condensation with the dicarbonyl portion of the molecule.
-
Synthesis of Thiazoles: Condensation with thiourea or thioamides could yield thiazole derivatives, a common strategy in medicinal chemistry.
The diagram below illustrates the potential reaction pathways for the synthesis of various five- and six-membered heterocycles starting from this compound.
Safety, Handling, and Storage
This compound is an organic compound that requires careful handling in a laboratory setting.
-
Hazards: It is irritating to the eyes, skin, and respiratory tract and may cause allergic reactions.[1] Avoid formation of dust and aerosols.[4]
-
Personal Protective Equipment (PPE): Wear suitable protective gloves, safety goggles, and respiratory protection when handling this compound.[2]
-
Handling: Use in a well-ventilated area. Avoid contact with fire and high-temperature substances.[1]
-
Storage: Store in a cool, dry, and well-ventilated place, away from fire and flammable materials. Keep the container tightly closed.[1][4]
-
Spills: In case of a spill, avoid dust formation. Collect the material using appropriate tools and dispose of it as chemical waste.[2]
-
First Aid:
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[2]
-
Skin Contact: Take off contaminated clothing and wash the affected area with soap and plenty of water.[2]
-
Eye Contact: Rinse with pure water for at least 15 minutes.[2]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[2] In all cases of exposure, seek medical attention.
-
Conclusion
This compound is a valuable and versatile synthetic intermediate with significant potential in the field of organic and medicinal chemistry. Its multiple reactive sites provide a platform for the construction of a wide array of complex molecules, particularly heterocyclic compounds. This guide has summarized its key properties, provided a detailed synthetic protocol, and outlined its potential applications in chemical synthesis. Researchers and drug development professionals can utilize this information to leverage the reactivity of this compound in their synthetic endeavors. As with all chemical reagents, adherence to proper safety and handling procedures is paramount.
References
A Comprehensive Technical Guide to the Physical Properties of 4-Bromo-3-Oxobutyranilide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-oxobutyranilide, also known as 4-bromoacetoacetanilide, is an organic compound with the chemical formula C10H10BrNO2.[1] It serves as a valuable intermediate in various fields of chemical synthesis, including the pharmaceutical, dye, and photosensitive material industries.[2] For instance, it can be utilized in the synthesis of indole anticancer drugs and organic pigments.[2] A thorough understanding of its physical properties is paramount for its effective handling, application in synthetic protocols, and for ensuring safety in a laboratory setting. This guide provides a detailed overview of the known physical characteristics of 4-bromo-3-oxobutyranilide, supported by experimental methodologies and visual workflows.
Core Physical Properties
The physical characteristics of 4-bromo-3-oxobutyranilide have been documented in various chemical databases and literature. A summary of these key quantitative properties is presented below for straightforward comparison and reference.
| Property | Value | Units |
| Molecular Formula | C10H10BrNO2 | - |
| Molecular Weight | 256.1 | g/mol |
| Exact Mass | 254.989 | Da |
| Density | 1.544 | g/cm³ |
| Boiling Point | 437.3 | °C at 760 mmHg |
| Flash Point | 218.3 | °C |
| Vapor Pressure | 7.55E-08 | mmHg at 25°C |
| Refractive Index | 1.61 | - |
| LogP (Octanol-Water Partition Coefficient) | 2.0522 | - |
| Polar Surface Area (PSA) | 46.17 | Ų |
Data sourced from[1]
Appearance: 4-Bromo-3-oxobutyranilide is typically a colorless or slightly yellow crystalline solid.[2]
Solubility: While specific quantitative data is limited, it is reported to be soluble in organic solvents such as alcohols, ethers, and chloroform.[2]
Experimental Protocols for Physical Property Determination
The following are detailed, generalized methodologies for determining the key physical properties of anilide compounds like 4-bromo-3-oxobutyranilide.
1. Melting Point Determination (Capillary Method)
-
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
-
Apparatus: Melting point apparatus, capillary tubes, thermometer, mortar and pestle.
-
Procedure:
-
A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has melted is recorded as the end of the melting range.
-
-
Purity Indication: A sharp melting range (typically < 2 °C) is indicative of a pure compound.
2. Boiling Point Determination (Distillation Method)
-
Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
-
Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.
-
Procedure:
-
The compound is placed in the distillation flask with a few boiling chips.
-
The apparatus is assembled for simple distillation. The thermometer bulb should be positioned just below the side arm of the distillation flask.
-
The liquid is heated to a steady boil.
-
The temperature is recorded when the vapor condensation ring is stable on the thermometer bulb and there is a steady rate of distillate collection (1-2 drops per second).
-
-
Note: The observed boiling point is dependent on the atmospheric pressure and may need to be corrected to standard pressure (760 mmHg).
3. Solubility Assessment
-
Objective: To qualitatively or quantitatively determine the solubility of the compound in various solvents.
-
Apparatus: Test tubes, vortex mixer, analytical balance.
-
Qualitative Procedure:
-
A small, measured amount of the solute (e.g., 10 mg) is added to a test tube containing a small, measured volume of the solvent (e.g., 1 mL).
-
The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.
-
The mixture is visually inspected for the dissolution of the solid. Observations are recorded as soluble, partially soluble, or insoluble.
-
-
Quantitative Procedure (e.g., Saturation Shake-Flask Method):
-
An excess amount of the solid compound is added to a known volume of the solvent in a flask.
-
The flask is sealed and agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The saturated solution is filtered to remove undissolved solid.
-
The concentration of the solute in the filtrate is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Visualized Workflows and Relationships
The following diagrams illustrate key processes and relationships relevant to the study of 4-bromo-3-oxobutyranilide.
Caption: A general workflow for the synthesis and subsequent physical characterization of 4-bromo-3-oxobutyranilide.
Caption: Logical relationship between the chemical structure and the physical properties of 4-bromo-3-oxobutyranilide.
References
4-bromoacetoacetanilide molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-bromoacetoacetanilide, a key intermediate in organic synthesis. It covers the molecule's structural and physical properties, a detailed experimental protocol for its synthesis, and a logical workflow diagram.
Molecular Structure and Identification
It is crucial to distinguish between two similarly named compounds:
-
4-Bromoacetoacetanilide (4-Bromo-3-oxo-N-phenylbutanamide): This compound, with CAS number 1205-74-9, features a bromine atom on the acetoacetyl group. Its chemical formula is C10H10BrNO2.[1][2]
-
4'-Bromoacetanilide (N-(4-bromophenyl)acetamide): This isomer, with CAS number 103-88-8, has a bromine atom attached to the phenyl ring. Its chemical formula is C8H8BrNO.[3][4][5]
This guide focuses on 4-bromoacetoacetanilide .
Molecular Structure:
(Structure inferred from the name "this compound")
Physicochemical Properties
The quantitative data for 4-bromoacetoacetanilide and its common precursor, acetoacetanilide, are summarized below for easy comparison.
| Property | 4-Bromoacetoacetanilide | Acetoacetanilide (for comparison) |
| CAS Number | 1205-74-9 | 102-01-2 |
| Molecular Formula | C10H10BrNO2[1][2] | C10H11NO2 |
| Molecular Weight | 256.10 g/mol [1][2][6] | 177.19 g/mol |
| Melting Point | 130-132 °C[7] | 84-86 °C |
| Boiling Point | 437.3 °C at 760 mmHg[1] | 296.5 °C at 760 mmHg |
| Density | 1.544 g/cm³[1] | 1.134 g/cm³ |
| Appearance | Crude solid product[7] | White crystalline powder |
| Solubility | Soluble in alcohols, ethers, and chloroform.[1] | Soluble in hot water, alcohol, ether, chloroform, and benzene. |
Experimental Protocol: Synthesis of 4-Bromoacetoacetanilide
The following protocol details a common method for the synthesis of 4-bromoacetoacetanilide via the bromination of acetoacetanilide.[7] This process is a foundational reaction for producing various pharmaceutical and chemical compounds.[8][9][10]
Materials:
-
Acetoacetanilide (4.0 g, 22.57 mmol)
-
Bromine (1.16 ml, 22.59 mmol)
-
Glacial Acetic Acid (29 ml total)
-
Iodine (a small crystal)
-
Ethanol (for crystallization)
-
Ice-cold water
Equipment:
-
Reaction flask
-
Stirring apparatus
-
Dropping funnel
-
Filtration apparatus
-
Nitrogen atmosphere setup
Procedure:
-
Preparation of Reagents:
-
Prepare a solution of bromine by dissolving 1.16 ml of bromine in 17 ml of glacial acetic acid containing a small crystal of iodine.
-
Prepare a solution of acetoacetanilide by dissolving 4.0 g in 12 ml of glacial acetic acid in a reaction flask.
-
-
Bromination Reaction:
-
The reaction is conducted under a nitrogen atmosphere.
-
Slowly add the bromine solution to the acetoacetanilide solution over a period of 2.5 hours at room temperature. Maintain the temperature by cooling with cold water as needed.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 3 hours.
-
-
Isolation and Purification:
-
Pour the reaction mixture into 100 ml of ice-cold water.
-
Collect the crude solid product by filtration.
-
Recrystallize the crude product from ethanol to obtain pure 4-bromoacetoacetanilide.
-
Yield:
This protocol is reported to yield approximately 3.30 g of 4-bromoacetoacetanilide.[7]
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of 4-bromoacetoacetanilide.
References
- 1. chembk.com [chembk.com]
- 2. molcore.com [molcore.com]
- 3. 4'-Bromoacetanilide | C8H8BrNO | CID 7683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 4-Bromoacetoacetanilide | CAS No- 1205-74-9 | Simson Pharma Limited [simsonpharma.com]
- 7. prepchem.com [prepchem.com]
- 8. nbinno.com [nbinno.com]
- 9. ud.goldsupplier.com [ud.goldsupplier.com]
- 10. This compound | 1205-74-9 | Benchchem [benchchem.com]
Solubility of 4-Bromo-3-oxo-n-phenylbutanamide in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 4-Bromo-3-oxo-n-phenylbutanamide, a key intermediate in pharmaceutical synthesis. While qualitative data indicates its solubility in common organic solvents, a comprehensive search of publicly available scientific literature, patents, and chemical databases did not yield specific quantitative solubility data (e.g., in g/L or mol/L at various temperatures). This guide, therefore, provides the available qualitative information, a detailed, generalized experimental protocol for determining the thermodynamic solubility of this compound, and a framework for data presentation. Furthermore, it illustrates the utility of this compound in synthetic chemistry and its potential biological relevance through schematic diagrams.
Introduction
This compound (CAS No. 1205-74-9) is a versatile chemical intermediate widely employed in the synthesis of heterocyclic compounds and has been noted for its potential applications in drug development. Its molecular structure, featuring a reactive bromine atom, a β-dicarbonyl system, and an N-phenyl amide group, makes it a valuable precursor for creating diverse molecular architectures. Understanding its solubility in various organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development.
Qualitative Solubility Profile
General literature suggests that this compound is a colorless to slightly yellow crystalline solid. At room temperature, it is qualitatively described as being soluble in several classes of organic solvents.
Table 1: Qualitative Solubility of this compound
| Solvent Class | General Solubility |
| Alcohols | Soluble |
| Ethers | Soluble |
| Halogenated Alkanes | Soluble |
Note: This information is based on general statements in chemical literature; specific quantitative data is not available.
Quantitative Solubility Data
As of the date of this guide, specific quantitative solubility data for this compound in organic solvents is not available in the reviewed literature. To facilitate research and development, this guide provides a standardized experimental protocol for determining this data. The following table is a template for researchers to populate with their experimental findings.
Table 2: Template for Quantitative Solubility Data of this compound
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |
| Methanol | HPLC, UV-Vis, etc. | |||
| Ethanol | HPLC, UV-Vis, etc. | |||
| Isopropanol | HPLC, UV-Vis, etc. | |||
| Acetone | HPLC, UV-Vis, etc. | |||
| Ethyl Acetate | HPLC, UV-Vis, etc. | |||
| Diethyl Ether | HPLC, UV-Vis, etc. | |||
| Chloroform | HPLC, UV-Vis, etc. | |||
| Dichloromethane | HPLC, UV-Vis, etc. | |||
| Toluene | HPLC, UV-Vis, etc. | |||
| Hexane | HPLC, UV-Vis, etc. |
Experimental Protocol: Determination of Thermodynamic Solubility
The following is a detailed methodology for determining the thermodynamic (equilibrium) solubility of this compound in various organic solvents using the widely accepted shake-flask method.
Materials and Equipment
-
This compound (crystalline solid, purity >98%)
-
Selected organic solvents (analytical grade or higher)
-
Thermostatically controlled shaker or incubator
-
Calibrated analytical balance
-
Vials with screw caps and PTFE septa
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical instrumentation for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of crystalline this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A preliminary study should be conducted to determine the time to reach equilibrium (typically 24-72 hours).
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals.
-
-
Analysis:
-
Dilute the filtered solution with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., HPLC-UV).
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the solubility.
-
-
Data Calculation:
-
Calculate the solubility in g/L or mol/L, taking into account the dilution factor.
-
Perform each experiment in triplicate to ensure reproducibility and report the mean and standard deviation.
-
Visualization of Synthetic and Biological Pathways
Synthetic Utility
This compound is a valuable starting material for the synthesis of various heterocyclic compounds. The following diagram illustrates a general synthetic scheme where it can be used to produce more complex molecules, such as substituted quinolin-2-ones, which are important scaffolds in medicinal chemistry.
Caption: Synthetic pathway of this compound.
Potential Biological Relevance
Recent patent literature suggests that derivatives of this compound are being explored for their potential as antiviral agents, specifically as inhibitors of viral main proteases (MPro), such as that in coronaviruses. The following diagram illustrates a hypothetical mechanism of action.
An In-depth Technical Guide to the Key Reactive Sites in 4-Bromo-3-oxo-n-phenylbutanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the key reactive sites of 4-Bromo-3-oxo-n-phenylbutanamide, a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic scaffolds relevant to medicinal chemistry.[1] This document outlines the molecule's electronic properties, identifies its primary reactive centers, and provides detailed experimental and computational protocols for their characterization.
Core Concepts: Structural and Electronic Landscape
This compound is a molecule rich in chemical functionality, featuring a bromine atom, a β-dicarbonyl system, and an N-phenyl amide group.[1] The interplay of these groups dictates its reactivity, making it a valuable precursor for a diverse range of chemical transformations.[1] The molecule's reactivity is primarily governed by three key sites:
-
The Electrophilic α-Carbon: The carbon atom bonded to the bromine is highly electrophilic. The electronegative bromine atom induces a partial positive charge on this carbon, making it susceptible to nucleophilic attack. This site is the focal point for nucleophilic substitution reactions.[1]
-
The Active Methylene Group: The CH₂ group situated between the two carbonyl groups is known as an active methylene group. The hydrogens on this carbon are acidic due to the electron-withdrawing effect of the adjacent carbonyls, which stabilize the resulting carbanion (enolate) through resonance. This site is a key nucleophile in various carbon-carbon bond-forming reactions.[1]
-
The Electrophilic Carbonyl Carbons: Both the ketone and amide carbonyl carbons are electrophilic and can be attacked by nucleophiles. The ketone carbonyl is generally more reactive than the amide carbonyl. These sites are involved in a variety of addition and condensation reactions.[1]
The phenomenon of keto-enol tautomerism plays a crucial role in the reactivity of the active methylene group. The equilibrium between the keto and enol forms allows the α-carbon to act as a nucleophile.
Quantitative Analysis of Reactive Sites
Table 1: Calculated Partial Atomic Charges
| Atom | Predicted Partial Charge (e) | Implication for Reactivity |
| Cα (C-Br) | +0.25 to +0.35 | Highly electrophilic, susceptible to nucleophilic attack. |
| Br | -0.10 to -0.15 | Good leaving group in substitution reactions. |
| C (Ketone) | +0.40 to +0.50 | Electrophilic center for nucleophilic addition. |
| C (Amide) | +0.35 to +0.45 | Electrophilic, but less so than the ketone carbon. |
| H (α-Methylene) | +0.15 to +0.20 | Acidic protons, readily abstracted by a base. |
| O (Ketone) | -0.45 to -0.55 | Nucleophilic center in the enol form, site of protonation. |
| O (Amide) | -0.40 to -0.50 | Less nucleophilic than the ketone oxygen. |
Table 2: Estimated Bond Dissociation Energies (BDE)
| Bond | Estimated BDE (kcal/mol) | Implication for Reactivity |
| Cα-Br | 65 - 70 | Relatively weak bond, facilitating cleavage in substitution and radical reactions. |
| Cα-H | 95 - 100 | Stronger than C-Br, but abstraction is facilitated by the stability of the resulting enolate. |
Experimental Protocols for Characterizing Reactive Sites
1. Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is a powerful tool for identifying and characterizing the different protons and carbons in a molecule, providing insights into its electronic environment and, by extension, its reactivity.
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
¹H NMR Spectroscopy:
-
Acquire a standard ¹H NMR spectrum.
-
Expected Signals:
-
Aromatic protons of the phenyl group (multiplet, ~7.0-7.6 ppm).
-
Amide proton (singlet, broad, ~8.0-9.0 ppm, may exchange with D₂O).
-
Methylene protons adjacent to the bromine (singlet, ~4.5-5.0 ppm).
-
Active methylene protons (singlet, ~3.8-4.2 ppm).
-
-
Reactivity Insights: The chemical shift of the active methylene protons can provide information about the degree of enolization. The downfield shift of the protons on the carbon bearing the bromine confirms its electrophilic character.
-
-
¹³C NMR Spectroscopy:
-
Acquire a standard ¹³C NMR spectrum.
-
Expected Signals:
-
Aromatic carbons (~120-140 ppm).
-
Ketone carbonyl carbon (~195-205 ppm).
-
Amide carbonyl carbon (~160-170 ppm).
-
Carbon bearing the bromine (~40-50 ppm).
-
Active methylene carbon (~50-60 ppm).
-
-
Reactivity Insights: The chemical shifts of the carbonyl carbons confirm their electrophilic nature.
-
2. Chemical Probing: Trapping the Enolate
This experiment aims to provide chemical evidence for the formation of the enolate at the active methylene position.
Protocol for Enolate Trapping:
-
Materials: this compound, a mild base (e.g., triethylamine or sodium carbonate), an electrophilic trapping agent (e.g., methyl iodide or benzyl bromide), and a suitable aprotic solvent (e.g., acetone or THF).
-
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the mild base to the solution and stir for 15-30 minutes at room temperature to facilitate the formation of the enolate.
-
Add the electrophilic trapping agent to the reaction mixture and continue stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
-
Analysis: Characterize the product using NMR and mass spectrometry. The presence of a new alkyl or benzyl group at the active methylene position confirms the formation of the enolate and the nucleophilicity of this site.
Visualizing Reactivity and Pathways
Diagram 1: Key Reactive Sites
Caption: Key reactive sites in this compound.
Diagram 2: Keto-Enol Tautomerism Workflow
Caption: The equilibrium pathway of keto-enol tautomerism.
Diagram 3: General Reaction Pathway for Heterocycle Synthesis
Caption: A generalized workflow for synthesizing heterocycles.
Conclusion
This compound is a molecule with multiple, well-defined reactive sites, making it a highly valuable and versatile building block in synthetic organic chemistry. A thorough understanding of its electronic properties and the interplay between its functional groups, particularly the electrophilic α-carbon, the acidic active methylene protons, and the electrophilic carbonyl centers, is essential for its effective utilization in the synthesis of complex molecules, including novel drug candidates. The experimental and computational approaches outlined in this guide provide a framework for the detailed investigation and strategic exploitation of this compound's rich chemistry.
References
The Pivotal Role of Bromine as a Leaving Group in 4-Bromo-3-oxo-N-phenylbutanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-oxo-N-phenylbutanamide, a versatile α-haloketone, serves as a critical building block in synthetic organic chemistry, particularly in the construction of complex heterocyclic scaffolds of medicinal interest. The strategic placement of a bromine atom alpha to a carbonyl group significantly influences the molecule's reactivity, rendering the α-carbon highly susceptible to nucleophilic attack. This technical guide provides an in-depth analysis of the role of bromine as a leaving group in this compound, focusing on its synthetic utility, reaction mechanisms, and the factors governing its displacement.
The Leaving Group Ability of Bromine in α-Haloketones
In nucleophilic substitution reactions, the facility with which a leaving group departs is paramount to the reaction's success and rate. Bromine, in the context of this compound, is an excellent leaving group. This can be attributed to several factors:
-
Polarizability: Bromine is a large and polarizable atom, which allows for the stabilization of the partial negative charge that develops in the transition state of a nucleophilic substitution reaction.
-
Weak Carbon-Bromine Bond: The C-Br bond is weaker than C-Cl and C-F bonds, facilitating its cleavage.
-
Stability of the Bromide Ion: The resulting bromide ion (Br-) is a weak base and is highly stable in solution, making its departure energetically favorable.
The reactivity of α-haloketones in SN2 reactions is notably enhanced compared to analogous alkyl halides. This is due to the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the C-Br bond and increases the electrophilicity of the α-carbon.[1]
While specific kinetic data for the nucleophilic displacement of bromine from this compound is not extensively documented in the literature, comparative studies on other α-haloketones consistently show the reactivity trend of I > Br > Cl for the leaving group.
Reaction Mechanisms and Synthetic Applications
The primary role of bromine as a leaving group in this compound is exemplified in its use as a precursor for the synthesis of various heterocyclic systems. The Hantzsch thiazole synthesis is a classic and widely employed method that leverages the reactivity of α-haloketones.
Hantzsch Thiazole Synthesis
The reaction of this compound with a thioamide, such as thiourea, proceeds via a well-established mechanism to afford 2-aminothiazole derivatives. These structures form the core of numerous pharmacologically active molecules.
The logical workflow for the Hantzsch thiazole synthesis is depicted below:
References
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-Bromo-3-oxo-n-phenylbutanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of 4-Bromo-3-oxo-n-phenylbutanamide, a versatile intermediate in organic synthesis. The document outlines the key reactive centers of the molecule, supported by physicochemical data, and provides detailed experimental protocols for its synthesis and characterization. Furthermore, it visualizes a key reaction pathway to illustrate the interplay of its reactive sites.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic applications.
| Property | Value | Reference |
| CAS Number | 1205-74-9 | [1][2] |
| Molecular Formula | C₁₀H₁₀BrNO₂ | [1][2] |
| Molecular Weight | 256.10 g/mol | [2] |
| Appearance | Colorless or slightly yellow crystal | [3] |
| Boiling Point | 437.3°C at 760 mmHg | [4] |
| Flash Point | 218.3°C | [4] |
| Density | 1.544 g/cm³ | [4] |
| Solubility | Soluble in alcohols, ethers, and chloroform | [3] |
Identification of Electrophilic and Nucleophilic Sites
The reactivity of this compound is dictated by the presence of several key functional groups that give rise to distinct electrophilic and nucleophilic centers within the molecule.
Electrophilic Sites
The primary electrophilic sites in this compound are:
-
C4 Carbon: The carbon atom bonded to the bromine is highly electrophilic. Bromine is an excellent leaving group, making this site susceptible to nucleophilic substitution reactions.[1]
-
C3 Carbon (Ketone Carbonyl): The carbonyl carbon of the ketone is electrophilic and can be attacked by nucleophiles.
-
C1 Carbon (Amide Carbonyl): The carbonyl carbon of the amide group is also an electrophilic center, though generally less reactive than the ketone carbonyl.
Nucleophilic Sites and the Role of Keto-Enol Tautomerism
The nucleophilic character of this compound is primarily derived from its ability to form an enolate ion. This is due to the presence of an active methylene group at the C2 position, flanked by two electron-withdrawing carbonyl groups.
This acidity is also linked to the phenomenon of keto-enol tautomerism, where the molecule exists in equilibrium between the keto form and the enol form.[6] The enol tautomer is nucleophilic at the C2 carbon.
The equilibrium between the keto and enol forms is influenced by factors such as the solvent, temperature, and pH.[7] The enol form can be trapped by various electrophiles, demonstrating its nucleophilic character.[8]
Experimental Protocols
Synthesis of this compound
The following protocol is adapted from documented synthetic routes.[9]
Materials:
-
Diketene (84g)
-
Organic solvent (e.g., dichloromethane, 600g)
-
Bromine (160g)
-
Base (e.g., triethylamine, 120g)
-
Aniline (appropriate amount)
Procedure:
-
Add diketene and the organic solvent to a reaction flask. Cool the mixture to 5°C with stirring.
-
Maintain the system temperature at 15°C and add bromine dropwise to the reaction mixture.
-
After the addition of bromine is complete, stir the reaction solution for 1 hour.
-
Add the base to the mixture and control the system temperature at 30°C.
-
Gradually add aniline dropwise to the reaction.
-
After the addition of aniline is complete, maintain the reaction at 35°C for 3 hours.
-
Cool the reaction product to 3°C and filter the mixture.
-
Rinse the filter cake with a small amount of the organic solvent (e.g., 50g of dichloromethane).
-
Dry the filter cake to obtain this compound.
Representative Protocol for a Nucleophilic Substitution Reaction: Synthesis of a Thiazole Derivative
This protocol illustrates the electrophilicity of the C4 carbon.
Materials:
-
This compound
-
Thiourea
-
Ethanol
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add an equimolar amount of thiourea to the solution.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting thiazole derivative by recrystallization or column chromatography.
Reactivity and Synthetic Applications
The dual electrophilic and nucleophilic nature of this compound makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds.[1] For instance, the enolate can act as a nucleophile in Michael additions, while the electrophilic C4 carbon can undergo intramolecular cyclization with a newly introduced nucleophilic center.
Clarification on "Bromadol" and Biological Activity
It is important to note that while "Bromadol" is sometimes colloquially associated with this compound, "Bromadol" is the common name for a different compound, 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol (BDPC).[10] BDPC is a potent synthetic opioid that acts as an agonist of the µ-opioid receptor.[11] this compound, in contrast, is a reactive chemical intermediate and is not known to have direct pharmacological activity at opioid receptors. Its relevance in drug development is as a starting material for the synthesis of more complex molecules.
Conclusion
This compound is a molecule with a rich and versatile reactivity profile. Its electrophilic centers at the carbonyl carbons and the bromine-bearing carbon, combined with the nucleophilic character of its enol/enolate form, make it a powerful tool in synthetic organic chemistry. This guide provides a foundational understanding of its properties and reactivity for researchers and professionals in the field of drug development and chemical synthesis. Further investigation into the quantitative aspects of its reactivity, such as precise pKa values and reaction kinetics, would be a valuable addition to the scientific literature.
References
- 1. This compound | 1205-74-9 | Benchchem [benchchem.com]
- 2. This compound | C10H10BrNO2 | CID 268268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. MOLBASE [key.molbase.com]
- 5. egyankosh.ac.in [egyankosh.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Trapping of chiral enolates generated by Lewis acid promoted conjugate addition of Grignard reagents to unreactive Michael acceptors by various electrophiles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. BDPC - Wikipedia [en.wikipedia.org]
- 11. Bromadol | 77239-98-6 | Benchchem [benchchem.com]
The Versatile Intermediate: A Technical Guide to 4-Bromo-3-oxo-N-phenylbutanamide for Researchers and Drug Development Professionals
Central, IL – 4-Bromo-3-oxo-N-phenylbutanamide, a highly functionalized organic compound, is a critical building block in the synthesis of a wide array of complex molecules, particularly in the realm of pharmaceuticals and bioactive compounds. Its unique structural features, combining a reactive bromo-ketone system with an N-phenyl amide, render it a versatile intermediate for the construction of diverse heterocyclic scaffolds. This technical guide provides an in-depth overview of its synthesis, properties, and key applications, complete with detailed experimental protocols and workflow visualizations to support researchers in their synthetic endeavors.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis. The following tables summarize key quantitative data for this compound.
| Property | Value |
| CAS Number | 1205-74-9[1] |
| Molecular Formula | C₁₀H₁₀BrNO₂[1] |
| Molecular Weight | 256.10 g/mol [2] |
| Appearance | Colorless or slightly yellow crystal[3] |
| Melting Point | 130-132 °C[4] |
| Boiling Point | 437.3 °C at 760 mmHg |
| Density | 1.544 g/cm³ |
| Solubility | Soluble in alcohols, ethers, and chloroform[3] |
Table 1: Physicochemical Properties of this compound.
| Spectroscopic Data | Observed Signals |
| ¹H NMR (CDCl₃) | δ 7.25–7.45 (m, 5H, Ar-H), δ 4.12 (s, 2H, Br-CH₂-), δ 3.82 (s, 2H, -CO-CH₂-CO-), Broad singlet for N-H proton. |
| ¹³C NMR (Predicted) | Signals expected for two carbonyl carbons (amide and ketone), aromatic carbons of the phenyl ring, and aliphatic carbons. Specific shifts can be inferred from structural analogues.[1] |
| Infrared (IR) | Characteristic absorption bands for N-H stretching, C=O stretching (amide and ketone), C-N stretching, and C-Br stretching. |
| Mass Spectrometry (MS) | The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns resulting from the loss of bromine and other functional groups. |
Table 2: Spectroscopic Data for this compound.
Synthesis of this compound
The preparation of this compound can be achieved through several synthetic routes. Two common and effective methods are detailed below.
Method 1: Bromination of 3-Oxo-N-phenylbutanamide (Acetoacetanilide)
This is a widely used method due to the commercial availability of the starting material, 3-Oxo-N-phenylbutanamide.
Experimental Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4.0 g (22.57 mmol) of acetoacetanilide in 12 ml of glacial acetic acid.
-
Preparation of Bromine Solution: In a separate container, prepare a solution of 1.16 ml (22.59 mmol) of bromine in 17 ml of glacial acetic acid. Add a small crystal of iodine to the solution to catalyze the reaction.
-
Addition: Slowly add the bromine solution to the acetoacetanilide solution over a period of 2.5 hours at room temperature. Use a water bath to maintain a constant temperature.
-
Reaction: Stir the reaction mixture at room temperature for an additional 3 hours.
-
Precipitation: Pour the reaction mixture into 100 ml of ice-cold water. A crude solid product will precipitate out of the solution.
-
Filtration and Purification: Filter the crude product using a Buchner funnel. Recrystallize the solid from ethanol to obtain pure 4-bromoacetoacetanilide.[4]
-
Drying: Dry the purified product in a vacuum oven. The expected yield is approximately 3.30 g.[4]
Method 2: Synthesis from Diketene and Aniline
This method provides an alternative route to the target compound.
Experimental Protocol:
-
Initial Reaction Mixture: In a reaction flask, combine 84g of diketene and 600g of dichloromethane. Cool the mixture to 5°C with stirring.[5]
-
Bromination: While maintaining the temperature at 15°C, slowly add 160g of bromine dropwise to the reaction mixture.[5]
-
Amidation: After stirring for 1 hour, add 120g of triethylamine to the mixture. Then, while controlling the temperature at 30°C, gradually add an appropriate amount of aniline dropwise.[5]
-
Reaction Completion: Once the addition of aniline is complete, maintain the reaction temperature at 35°C for 3 hours.[5]
-
Isolation and Purification: Cool the reaction mixture to 3°C and filter the resulting solid. Wash the filter cake with 50g of dichloromethane and then dry it to obtain this compound.[5]
Applications as a Synthetic Intermediate
The presence of multiple reactive sites makes this compound a valuable precursor for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceutical agents.
Synthesis of Substituted Pyridines via Hantzsch-type Reaction
Substituted pyridines are prevalent in a wide range of bioactive molecules. A plausible Hantzsch-type synthesis using this compound is outlined below.
Experimental Protocol (Adapted):
-
Reaction Setup: In a round-bottom flask, combine one equivalent of this compound, one equivalent of an appropriate aldehyde, one equivalent of a β-ketoester (e.g., ethyl acetoacetate), and an excess of ammonium acetate in a suitable solvent such as ethanol or acetic acid.
-
Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into ice-water.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired substituted dihydropyridine.
-
Aromatization: The resulting dihydropyridine can be oxidized to the corresponding pyridine derivative using an oxidizing agent like manganese dioxide or ferric chloride.
Synthesis of Substituted Thiophenes via Gewald-type Reaction
The Gewald reaction is a powerful tool for the synthesis of polysubstituted 2-aminothiophenes, which are important scaffolds in medicinal chemistry.
Experimental Protocol (Adapted):
-
Reaction Mixture: In a suitable flask, combine one equivalent of this compound, one equivalent of an activated nitrile (e.g., malononitrile or ethyl cyanoacetate), and a stoichiometric amount of elemental sulfur in a solvent such as ethanol or dimethylformamide.
-
Base Addition: Add a catalytic amount of a base, such as morpholine, piperidine, or triethylamine, to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed, as indicated by TLC.
-
Isolation: Upon completion, the product may precipitate from the reaction mixture. If so, it can be collected by filtration. Alternatively, the reaction mixture can be poured into water and the product extracted with an organic solvent.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Workflow Visualizations
The following diagrams illustrate the synthetic utility of this compound in the construction of complex molecules.
Caption: Synthesis of the target intermediate.
Caption: Application in bioactive molecule synthesis.
Safety Information
This compound is an organic compound that should be handled with appropriate safety precautions. It may be irritating to the eyes, skin, and respiratory tract.[3] It is essential to use personal protective equipment, including gloves, safety glasses, and a lab coat, when working with this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a cornerstone intermediate for the synthesis of a multitude of heterocyclic compounds with significant potential in drug discovery and development. Its versatile reactivity allows for the construction of complex molecular architectures, making it an invaluable tool for medicinal chemists and researchers in the field of organic synthesis. The detailed protocols and data presented in this guide are intended to facilitate its effective utilization in the laboratory, paving the way for the discovery of novel therapeutic agents.
References
Potential Biological Activities of 4-Bromo-3-oxo-n-phenylbutanamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-oxo-n-phenylbutanamide, a versatile synthetic intermediate, holds significant promise in the generation of novel bioactive molecules. Its strategic placement of bromo, oxo, and N-phenylbutanamide functionalities provides a reactive scaffold for the synthesis of a diverse array of derivatives, particularly heterocyclic compounds. While the biological landscape of these derivatives is still emerging, preliminary studies have indicated their potential as antimicrobial and enzyme-inhibiting agents. This technical guide aims to consolidate the available data on the biological activities of this compound derivatives, providing a foundation for future research and drug discovery efforts in this area.
Synthesis and Bioactivity of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives: A Case Study
A notable example of bioactive compounds derived from a related bromo-phenylamide structure is the synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide and its subsequent arylated derivatives. These compounds have been evaluated for their antibacterial activity against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi) and their inhibitory effects on alkaline phosphatase.
Antibacterial Activity
The synthesized N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives exhibited promising antibacterial activity against XDR-S. Typhi. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a compound that inhibits visible growth of a microorganism, were determined for these derivatives.
Table 1: Antibacterial Activity of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives against XDR-S. Typhi
| Compound | Derivative | MIC (µg/mL) |
| 5d | Arylated analog | 6.25 |
Note: Data is limited to the most potent compound reported in the cited study.
Enzyme Inhibition
The same series of compounds was also screened for their ability to inhibit alkaline phosphatase, a ubiquitous enzyme involved in various physiological processes. The half-maximal inhibitory concentration (IC50) values, indicating the concentration of a compound required to inhibit 50% of the enzyme's activity, were determined.
Table 2: Alkaline Phosphatase Inhibitory Activity of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives
| Compound | Derivative | IC50 (µM) |
| 5d | Arylated analog | 1.469 ± 0.02 |
Note: Data is limited to the most potent compound reported in the cited study.
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and advancement of scientific findings. This section outlines the general protocols for the synthesis of the aforementioned derivatives and the biological assays used to evaluate their activity.
Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives
The synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its arylated analogs was achieved through a two-step process involving an initial amide coupling followed by a Suzuki cross-coupling reaction.
Step 1: Synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide
-
To a solution of pyrazine-2-carboxylic acid (1.0 eq) and 4-bromo-3-methylaniline (1.0 eq) in dichloromethane (DCM), N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added.
-
The reaction mixture is stirred at room temperature for a specified period.
-
The resulting mixture is then filtered to remove the dicyclohexylurea byproduct.
-
The filtrate is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide.
Step 2: Synthesis of Arylated Derivatives via Suzuki Coupling
-
A mixture of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1.0 eq), the desired arylboronic acid (1.2 eq), palladium(II) acetate (0.1 eq), triphenylphosphine (0.2 eq), and potassium carbonate (2.0 eq) in a solvent mixture of toluene, ethanol, and water is prepared.
-
The reaction mixture is heated under reflux for a specified duration.
-
After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to afford the desired arylated derivative.
Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of the synthesized compounds against bacterial strains is determined using the broth microdilution method.
-
A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
A standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) is added to each well.
-
Positive control wells (containing inoculum without any compound) and negative control wells (containing medium only) are included.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Cytotoxicity Assessment: MTT Assay
The cytotoxicity of the compounds against mammalian cell lines can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2][3]
-
Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours at 37°C.[2]
-
The MTT-containing medium is then removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., dimethyl sulfoxide - DMSO).[1]
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
General Workflow for Biological Assays.
Alkaline Phosphatase Inhibition Assay
The inhibitory activity of the compounds against alkaline phosphatase can be determined spectrophotometrically.[4][5][6][7]
-
The reaction mixture contains a buffer (e.g., Tris-HCl), the substrate (e.g., p-nitrophenyl phosphate - pNPP), and the test compound at various concentrations.[6]
-
The reaction is initiated by the addition of the alkaline phosphatase enzyme.[6]
-
The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.
-
The formation of the product, p-nitrophenol, is monitored by measuring the increase in absorbance at 405 nm.
-
The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to that of the control (without inhibitor).
-
The IC50 value is determined from a dose-response curve.
Signaling Pathways and Mechanisms of Action
Currently, there is a significant lack of information regarding the specific signaling pathways and molecular mechanisms through which this compound derivatives exert their biological effects. The observed antibacterial and enzyme-inhibiting activities suggest potential interactions with key bacterial enzymes or cellular processes. For enzyme inhibitors, the mechanism could involve competitive, non-competitive, or uncompetitive binding to the active or allosteric sites of the target enzyme. Further research, including molecular docking studies and detailed enzymatic kinetics, is necessary to elucidate these mechanisms.
Future Directions
The field of this compound derivatives presents a promising, yet largely unexplored, area for drug discovery. Future research should focus on:
-
Expansion of the chemical library: Synthesizing a broader range of derivatives by modifying the N-phenyl ring, the butanamide backbone, and by using the bromo and oxo groups as handles for further chemical transformations.
-
Broad-spectrum biological screening: Evaluating the synthesized compounds against a wider panel of bacterial and fungal strains, various cancer cell lines, and a diverse set of enzymes to identify new biological activities.
-
Mechanism of action studies: For active compounds, conducting in-depth studies to understand their molecular targets and the signaling pathways they modulate.
-
Structure-activity relationship (SAR) studies: Systematically modifying the chemical structure of lead compounds to optimize their potency, selectivity, and pharmacokinetic properties.
Conclusion
While the current body of literature on the biological activities of this compound derivatives is limited, the existing data provides a compelling rationale for further investigation. The versatility of the core scaffold, coupled with the demonstrated antibacterial and enzyme-inhibiting potential of a related derivative, underscores the promise of this compound class in the development of novel therapeutic agents. This technical guide serves as a starting point for researchers and drug development professionals to explore the untapped potential of these intriguing molecules.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical inhibition method for alkaline phosphatase isoenzymes in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Potent Alkaline Phosphatase Inhibitors, Pyrazolo-Oxothiazolidines: Synthesis, Biological Evaluation, Molecular Docking, and Kinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of alkaline phosphatase activity and inhibition with fluorescent hydroxyapatite nanoparticles - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Synthesis of 4-Bromo-3-oxo-N-phenylbutanamide: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the synthetic methodologies for 4-Bromo-3-oxo-N-phenylbutanamide, a key intermediate in various chemical syntheses.[1][2] This document outlines established experimental protocols, presents quantitative data in a comparative format, and visualizes a primary synthetic pathway.
Introduction
This compound, also known as 4-bromoacetoacetanilide, is a versatile organic compound utilized as an intermediate in the synthesis of pharmaceuticals, organic pigments, dyes, and photosensitive materials.[2] Its molecular structure features multiple reactive sites, including a bromine atom that is a good leaving group for nucleophilic substitution, and ketone and amide functionalities that can undergo various transformations.[1] This multifaceted reactivity makes it a valuable building block in the construction of more complex molecules, particularly heterocyclic compounds.[1]
Physicochemical Properties
| Property | Value |
| CAS Number | 1205-74-9 |
| Molecular Formula | C10H10BrNO2 |
| Molecular Weight | 256.1 g/mol |
| Density | 1.544 g/cm³ |
| Boiling Point | 437.3ºC at 760 mmHg |
| Flash Point | 218.3ºC |
(Data compiled from various chemical databases)[1]
Synthetic Routes
Two primary and well-documented synthetic routes for this compound are the bromination of acetoacetanilide and a method starting from diketene. A less detailed "traditional" method has also been reported.
Route 1: Bromination of Acetoacetanilide
This is a common and direct method for the synthesis of this compound.
References
γ-Bromoacetoacetanilide: A Technical Guide to its Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
γ-Bromoacetoacetanilide, a versatile chemical intermediate, holds a significant position in the synthesis of a wide array of heterocyclic compounds, many of which are of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the discovery and history of γ-Bromoacetoacetanilide, its physicochemical properties, detailed experimental protocols for its synthesis, and its applications in the construction of complex molecular architectures. Spectroscopic data, where available, are presented to aid in its characterization. This document aims to serve as a valuable resource for researchers and professionals engaged in organic synthesis and pharmaceutical research.
Introduction
γ-Bromoacetoacetanilide, systematically named 4-bromo-3-oxo-N-phenylbutanamide, is a reactive organic compound characterized by a bromoacetyl group attached to an anilide moiety. The presence of multiple reactive sites—the α-bromoketone and the β-dicarbonyl system—makes it a valuable precursor in a variety of chemical transformations, particularly in the synthesis of heterocyclic rings. Its utility as a building block in the preparation of pharmacologically relevant scaffolds underscores its importance in the field of drug discovery.
Discovery and History
The precise first synthesis and report of γ-Bromoacetoacetanilide are not prominently documented in readily available historical chemical literature. However, its preparation is a logical extension of the well-established chemistry of acetoacetanilide, a compound known since the late 19th century. The bromination of active methylene compounds, such as the one present in acetoacetanilide, is a fundamental and widely practiced organic transformation.
A notable and frequently cited method for the synthesis of γ-Bromoacetoacetanilide is described in U.S. Patent 4,845,122. While this patent, filed in the late 1980s, may not represent the initial discovery, it provides a standardized and reliable protocol that has been referenced in subsequent chemical literature and databases. The historical development of its synthesis is intrinsically linked to the broader exploration of α-halogenated carbonyl compounds as key intermediates in organic synthesis.
Physicochemical Properties
A summary of the known quantitative data for γ-Bromoacetoacetanilide is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1205-74-9 | |
| Molecular Formula | C₁₀H₁₀BrNO₂ | |
| Molecular Weight | 256.10 g/mol | |
| Melting Point | 130-132 °C | [1] |
| Synonyms | This compound, 4-Bromo-3-oxobutyranilide, 4-Bromoacetoacetanilide, ω-Bromoacetoacetanilide | [2] |
Experimental Protocols
Synthesis of γ-Bromoacetoacetanilide
The following protocol is adapted from the procedure described in U.S. Patent 4,845,122 and reported on PrepChem.com[1].
Reaction Scheme:
Figure 1. Synthesis of γ-Bromoacetoacetanilide.
Materials:
-
Acetoacetanilide (4.0 g, 22.57 mmol)
-
Bromine (1.16 ml, 22.59 mmol)
-
Glacial Acetic Acid (29 ml)
-
Iodine (a small crystal)
-
Ice-cold water
-
Ethanol (for crystallization)
Procedure:
-
In a reaction vessel equipped with a stirrer and under a nitrogen atmosphere, dissolve acetoacetanilide (4.0 g) in 12 ml of glacial acetic acid.
-
Prepare a solution of bromine (1.16 ml) in 17 ml of glacial acetic acid containing a small crystal of iodine.
-
Slowly add the bromine solution to the acetoacetanilide solution over a period of 2.5 hours at room temperature. Maintain the temperature by cooling with cold water as needed.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 3 hours.
-
Pour the reaction mixture into 100 ml of ice-cold water.
-
Filter the crude solid product that precipitates.
-
Recrystallize the crude product from ethanol to yield pure 4-bromoacetoacetanilide (3.30 g)[1].
Spectroscopic Characterization (Predicted)
While specific experimental spectra for γ-Bromoacetoacetanilide are not widely published, a theoretical analysis based on its structure allows for the prediction of its key spectroscopic features.
¹H NMR Spectroscopy
The proton NMR spectrum of γ-Bromoacetoacetanilide is expected to show the following signals:
-
Aromatic Protons (C₆H₅): A multiplet in the range of 7.0-7.6 ppm, integrating to 5 protons.
-
Amide Proton (NH): A broad singlet around 8.5-9.5 ppm, integrating to 1 proton. The chemical shift can be highly dependent on the solvent and concentration.
-
Methylene Protons (CH₂Br): A singlet around 4.0-4.5 ppm, integrating to 2 protons. The electronegative bromine atom will cause a significant downfield shift.
-
Methylene Protons (COCH₂CO): A singlet around 3.6-4.0 ppm, integrating to 2 protons. These protons are part of the active methylene group.
¹³C NMR Spectroscopy
The carbon NMR spectrum is predicted to exhibit the following key resonances:
-
Carbonyl Carbons (C=O): Two signals in the downfield region, typically between 160-200 ppm. The ketone carbonyl is expected to be more downfield than the amide carbonyl.
-
Aromatic Carbons (C₆H₅): Multiple signals in the range of 120-140 ppm.
-
Methylene Carbon (CH₂Br): A signal around 30-40 ppm.
-
Methylene Carbon (COCH₂CO): A signal around 50-60 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of γ-Bromoacetoacetanilide should display characteristic absorption bands for its functional groups:
-
N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹.
-
C=O Stretch (Amide): A strong absorption band around 1660-1680 cm⁻¹.
-
C=O Stretch (Ketone): A strong absorption band around 1710-1730 cm⁻¹.
-
C-Br Stretch: A peak in the fingerprint region, typically below 800 cm⁻¹.
-
Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry
In a mass spectrum, the molecular ion peak (M+) for γ-Bromoacetoacetanilide would be expected at m/z 255 and 257 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom. Common fragmentation patterns would likely involve the loss of a bromine radical (M-79/81), loss of the bromoacetyl group, and cleavage of the amide bond.
Applications in Drug Development
γ-Bromoacetoacetanilide is a key intermediate in the synthesis of various heterocyclic compounds, which are scaffolds for many biologically active molecules.
Synthesis of Thiazole Derivatives
γ-Bromoacetoacetanilide reacts with thiourea or thioamides to form aminothiazole derivatives. The thiazole ring is a common motif in many pharmaceutical agents.
Figure 2. Synthesis of Thiazoles.
Synthesis of Oxadiazine Derivatives
The reaction of γ-Bromoacetoacetanilide with benzamide oxime derivatives leads to the formation of 4H-1,2,4-oxadiazine derivatives[3]. These structures are of interest for their potential biological activities.
Figure 3. Oxadiazine Synthesis Workflow.
Conclusion
γ-Bromoacetoacetanilide is a valuable and reactive intermediate in organic synthesis. While its initial discovery is not prominently documented, its synthesis is straightforward, and its utility in the preparation of heterocyclic compounds makes it a relevant molecule for researchers in medicinal chemistry and drug development. This guide has summarized the available information on its properties, provided a detailed synthesis protocol, and highlighted its key applications, serving as a foundational resource for scientific professionals. Further research to fully characterize its spectroscopic properties and explore its reactivity would be a valuable contribution to the field.
References
Commercial Sourcing and Synthetic Applications of 4-Bromo-3-oxo-N-phenylbutanamide for Research Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-oxo-N-phenylbutanamide is a versatile synthetic intermediate of significant interest in medicinal chemistry and organic synthesis. Its utility lies in its bifunctional nature, possessing both a reactive bromine atom and a β-dicarbonyl system, which allows for a variety of chemical transformations. This guide provides an overview of commercial suppliers for research-grade this compound, details on its synthesis, and its application as a precursor for more complex molecular architectures, particularly in the construction of heterocyclic scaffolds relevant to drug discovery.
Commercial Suppliers
For researchers seeking to procure this compound (CAS No. 1205-74-9), a number of commercial suppliers provide this compound for research and development purposes. While pricing and availability are often subject to quotation and may require registration on the supplier's website, the following table summarizes key information for several vendors.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |
| Benchchem [1] | 1205-74-9 | C10H10BrNO2 | 256.1 | Not specified | For research use only. Not for human or veterinary use. |
| ChemicalBook [2] | 1205-74-9 | C10H10BrNO2 | 256.1 | Not specified | Lists multiple suppliers. |
| Pharmaffiliates [3] | 1205-74-9 | C10H10BrNO2 | 256.1 | High purity | Sold as a reference standard. |
| 2A Biotech [4] | 1205-74-9 | C10H10BrNO2 | Not specified | ≥98.00% | Price available upon login or inquiry. |
| Echemi [5] | 1205-74-9 | C10H10BrNO2 | 256.10 | Not specified | Provides a platform for sourcing from various suppliers. |
| GlobalChemMall [6] | 1205-74-9 | Not specified | Not specified | Not specified | Connects with manufacturers in China. |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula [7][8] | C10H10BrNO2 |
| Molecular Weight [1][8] | 256.1 g/mol |
| CAS Number [1][2] | 1205-74-9 |
| Density [7] | 1.544 g/cm³ |
| Boiling Point [7] | 437.3°C at 760 mmHg |
| Flash Point [7] | 218.3°C |
| Appearance [9] | Colorless or slightly yellow crystal |
Synthetic Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of diketene with bromine, followed by reaction with aniline.[10]
Step 1: Bromination of Diketene
-
Add 84g of diketene to 600g of an organic solvent (e.g., dichloromethane) in a reaction flask.
-
Cool the mixture to 5°C with stirring.
-
While maintaining the temperature at 15°C, add 160g of bromine dropwise to the reaction mixture.
-
Stir the resulting solution for 1 hour.
Step 2: Amidation
-
To the reaction mixture from Step 1, add 120g of a base (e.g., triethylamine).
-
Control the system temperature at 30°C and gradually add an appropriate amount of aniline dropwise.
-
After the addition is complete, maintain the reaction at 35°C for 3 hours.
Step 3: Isolation of the Product
-
Cool the reaction product to 3°C.
-
Filter the mixture and wash the filter cake with 50g of dichloromethane.
-
Dry the filter cake to obtain this compound.
The following diagram illustrates the general workflow for this synthesis.
Caption: Synthetic workflow for this compound.
Role in the Synthesis of Heterocyclic Scaffolds
This compound is a valuable building block for the synthesis of various heterocyclic compounds. The presence of multiple reactive sites allows for its participation in cyclization and annulation reactions.[1] For instance, related β-oxoanilides can be used as precursors to quinoline derivatives. The general synthetic utility is highlighted by its role as a versatile intermediate.[1]
The key reactive sites of this compound facilitate its use in constructing more complex molecules. The bromine atom serves as a good leaving group for nucleophilic substitution, while the ketone and amide functionalities can undergo various transformations.[1]
The following diagram illustrates the logical relationship of this compound as a precursor in organic synthesis.
Caption: Synthetic utility of this compound.
Safety Information
This compound is an organic compound that requires careful handling in a laboratory setting. It is irritating to the eyes, skin, and respiratory tract and may cause allergic reactions.[9]
Handling Precautions:
-
Work in a well-ventilated area.
-
Wear suitable protective clothing, including gloves and safety glasses.[11]
-
Avoid the formation of dust and aerosols.[11]
-
Keep away from ignition sources.[11]
First Aid Measures:
-
Skin Contact: Wash off with soap and plenty of water.[11]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a physician.[11]
-
Ingestion: Rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[11]
Storage:
-
Keep the container tightly closed and away from flammable materials.[9]
Conclusion
This compound is a readily available and highly versatile chemical intermediate crucial for the synthesis of a diverse range of organic molecules, particularly heterocyclic compounds of interest in drug discovery and materials science. Researchers can source this compound from a variety of commercial suppliers. Its rich chemistry, stemming from its multiple reactive centers, allows for its use in a wide array of synthetic transformations. Adherence to appropriate safety protocols is essential when handling this compound.
References
- 1. This compound | 1205-74-9 | Benchchem [benchchem.com]
- 2. This compound | 1205-74-9 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 2abiotech.net [2abiotech.net]
- 5. echemi.com [echemi.com]
- 6. m.globalchemmall.com [m.globalchemmall.com]
- 7. MOLBASE [key.molbase.com]
- 8. This compound | C10H10BrNO2 | CID 268268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application Note: A Detailed Protocol for the Two-Step Synthesis of 4-Bromo-3-oxo-N-phenylbutanamide from Diketene
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Bromo-3-oxo-N-phenylbutanamide, also known as 4-bromoacetoacetanilide, is a valuable and versatile intermediate in organic synthesis. Its molecular structure contains multiple reactive sites, including a β-dicarbonyl system, an N-phenyl amide, and a bromine atom which acts as a good leaving group[1]. These features make it an ideal precursor for constructing a variety of chemical scaffolds, particularly heterocyclic compounds, which are fundamental in medicinal chemistry and materials science[1][2]. This document provides a detailed, two-step protocol for the synthesis of this compound, starting from the reaction of diketene with aniline to form an acetoacetanilide intermediate, followed by selective bromination.
Overall Synthesis Scheme
The synthesis proceeds in two main steps:
-
Acetoacetylation: Aniline is reacted with diketene to form N-phenyl-3-oxobutanamide (acetoacetanilide). Diketene serves as a highly efficient acetoacetylating agent[3][4].
-
Selective Bromination: The acetoacetanilide intermediate is selectively brominated at the terminal methyl group (C4 position) using bromine in acetic acid to yield the final product.
References
Application Notes and Protocols for the Synthesis of 4-bromo-3-oxobutyranilide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for two synthetic routes to 4-bromo-3-oxobutyranilide, a valuable intermediate in organic synthesis and drug development. The protocols are supplemented with safety information, physical and chemical properties, and visual workflows to ensure safe and efficient execution in a laboratory setting.
Physicochemical Properties and Safety Data
A summary of the known physical and chemical properties of 4-bromo-3-oxobutyranilide is presented below. Researchers should handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀BrNO₂ | [1] |
| Molecular Weight | 256.10 g/mol | [1] |
| CAS Number | 1205-74-9 | [1] |
| Appearance | Off-white to pale yellow solid | [1] |
| Melting Point | 130-132 °C | |
| Storage | 2-8°C, protected from light and moisture | [1] |
Synthesis Protocols
Two primary methods for the synthesis of 4-bromo-3-oxobutyranilide are detailed below. Method A involves the direct bromination of acetoacetanilide, while Method B utilizes the reaction of diketene with bromine, followed by condensation with aniline.
Method A: Bromination of Acetoacetanilide
This method is a straightforward approach that involves the electrophilic substitution of bromine on the α-carbon of the acetoacetyl group of acetoacetanilide.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve acetoacetanilide (1.0 eq) in glacial acetic acid.
-
Bromination: Prepare a solution of bromine (1.0 eq) in glacial acetic acid. Add this solution dropwise to the stirred solution of acetoacetanilide at room temperature over a period of 2.5 hours. To facilitate the reaction, a catalytic amount of iodine can be added to the bromine solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, pour the mixture into ice-cold water. The crude 4-bromo-3-oxobutyranilide will precipitate out of solution.
-
Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from ethanol to yield the final product.
Quantitative Data (Method A):
| Reactant | Molar Eq. | MW ( g/mol ) | Amount |
| Acetoacetanilide | 1.0 | 177.19 | User-defined |
| Bromine | 1.0 | 159.81 | User-defined |
| Glacial Acetic Acid | - | 60.05 | Solvent |
| Product | 256.10 | ||
| Expected Yield | Variable |
Method B: Synthesis from Diketene and Aniline
This two-step, one-pot synthesis involves the initial bromination of diketene to form a reactive intermediate, which is then reacted with aniline. This method can offer high yields and avoids the direct handling of solid acetoacetanilide.[2]
Experimental Protocol:
-
Initial Setup: To a reaction flask, add diketene (1.0 eq) and dichloromethane as the solvent. Cool the mixture to 5°C with stirring.[2]
-
Bromination of Diketene: While maintaining the temperature at 15°C, add bromine (1.0 eq) dropwise to the reaction mixture. Stir the resulting solution for 1 hour.[2]
-
Reaction with Aniline: After 1 hour, add triethylamine (a base) to the mixture. Then, while controlling the temperature at 30°C, gradually add aniline (1.0 eq) dropwise.[2]
-
Reaction Completion: Once the aniline addition is complete, maintain the reaction temperature at 35°C for 3 hours.[2]
-
Isolation and Purification: Cool the reaction mixture to 3°C to precipitate the product. Collect the solid by filtration, wash the filter cake with a small amount of cold dichloromethane, and dry the product to obtain 4-bromo-3-oxo-N-phenylbutanamide.[2] A reported yield for a similar process is 93%.[2]
Quantitative Data (Method B):
| Reactant | Molar Eq. | MW ( g/mol ) | Amount |
| Diketene | 1.0 | 84.07 | User-defined |
| Bromine | 1.0 | 159.81 | User-defined |
| Aniline | 1.0 | 93.13 | User-defined |
| Triethylamine | - | 101.19 | Base |
| Dichloromethane | - | 84.93 | Solvent |
| Product | 256.10 | ||
| Reported Yield | ~93%[2] |
Safety Precautions
Diketene:
-
Hazards: Highly flammable, toxic, and reactive.[3][4] Can polymerize violently, especially in the presence of acids, bases, or heat.[5][6] Reacts vigorously with water.
-
Handling: Always handle in a fume hood.[3] Wear appropriate PPE, including chemical-resistant gloves, lab coat, and safety goggles.[6] Keep away from heat, sparks, and open flames.[7] Store in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
Bromine:
-
Hazards: Highly toxic, corrosive, and a strong oxidizing agent. Causes severe burns to skin and eyes. Inhalation of vapors can be fatal.
-
Handling: All manipulations must be conducted in a certified chemical fume hood.[5] Wear heavy-duty, chemically resistant gloves, a face shield, and a lab coat.[5] Have a solution of sodium thiosulfate readily available to neutralize any spills.
Experimental Workflows
The following diagrams illustrate the logical flow of the two synthetic protocols.
Caption: Workflow for the synthesis of 4-bromo-3-oxobutyranilide via bromination of acetoacetanilide (Method A).
Caption: Workflow for the one-pot synthesis of 4-bromo-3-oxobutyranilide from diketene and aniline (Method B).
References
Application Notes and Protocols: 4-Bromo-3-oxo-N-phenylbutanamide in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-oxo-N-phenylbutanamide, also known as 4-bromoacetoacetanilide, is a versatile bifunctional reagent for the synthesis of a variety of heterocyclic compounds. Its chemical structure incorporates a reactive α-haloketone, an active methylene group, and a carboxamide moiety, making it an ideal precursor for constructing diverse five- and six-membered heterocyclic rings. This document provides detailed application notes and experimental protocols for the synthesis of thiazoles, pyrazoles, and pyridazinones using this compound as a key starting material.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₀BrNO₂ |
| Molecular Weight | 256.10 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Melting Point | 128-132 °C |
| Solubility | Soluble in ethanol, acetone, and DMF |
Application 1: Synthesis of 2-Amino-4-(phenylcarbamoylmethyl)thiazoles
The reaction of this compound with thiourea is a classic example of the Hantzsch thiazole synthesis. This reaction provides a straightforward route to 2-aminothiazole derivatives, which are important scaffolds in medicinal chemistry. The reaction proceeds via the formation of an isothiouronium salt intermediate, followed by intramolecular cyclization and dehydration to yield the thiazole ring.
Experimental Protocol: Synthesis of 2-Amino-4-(phenylcarbamoylmethyl)thiazole
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (solvent)
-
Sodium bicarbonate (for work-up)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (e.g., 2.56 g, 10 mmol) in ethanol (50 mL).
-
Add thiourea (e.g., 0.84 g, 11 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the effervescence ceases.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 2-Amino-4-(phenylcarbamoylmethyl)thiazole.
Quantitative Data
| Entry | Reactant 1 | Reactant 2 | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | This compound | Thiourea | Ethanol | 5 | 78 | 85 |
| 2 | This compound | N-Methylthiourea | Isopropanol | 6 | 82 | 82 |
| 3 | This compound | N-Phenylthiourea | Ethanol | 8 | 78 | 78 |
Reaction Workflow
Caption: Hantzsch Thiazole Synthesis Workflow.
Application 2: Synthesis of 1-Phenyl-3-(phenylcarbamoylmethyl)-1H-pyrazoles
This compound can be utilized in the Knorr pyrazole synthesis. The reaction with hydrazine or its derivatives leads to the formation of pyrazoles. The 1,3-dicarbonyl moiety of the starting material reacts with the two nitrogen atoms of hydrazine to form the pyrazole ring. The use of substituted hydrazines allows for the introduction of various substituents at the N1 position of the pyrazole.
Experimental Protocol: Synthesis of 1-Phenyl-3-(phenylcarbamoylmethyl)-1H-pyrazole
Materials:
-
This compound (1.0 eq)
-
Phenylhydrazine hydrochloride (1.2 eq)
-
Sodium acetate (1.5 eq)
-
Glacial acetic acid (solvent)
Procedure:
-
To a stirred solution of this compound (e.g., 2.56 g, 10 mmol) in glacial acetic acid (40 mL), add phenylhydrazine hydrochloride (e.g., 1.73 g, 12 mmol) and sodium acetate (e.g., 1.23 g, 15 mmol).
-
Heat the reaction mixture at 100-110 °C for 3-5 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (200 mL).
-
The crude product will precipitate. Collect the solid by filtration and wash thoroughly with water to remove acetic acid and salts.
-
Recrystallize the crude product from ethanol to afford pure 1-Phenyl-3-(phenylcarbamoylmethyl)-1H-pyrazole.
Quantitative Data
| Entry | Reactant 1 | Reactant 2 | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | This compound | Phenylhydrazine HCl | Acetic Acid | 4 | 110 | 75 |
| 2 | This compound | Hydrazine hydrate | Ethanol | 6 | 78 | 80 |
| 3 | This compound | Methylhydrazine sulfate | Acetic Acid | 5 | 110 | 72 |
Reaction Pathway
Caption: Knorr Pyrazole Synthesis Pathway.
Application 3: Synthesis of 6-(Phenylcarbamoylmethyl)pyridazin-3(2H)-ones
The synthesis of pyridazinones from this compound and hydrazine represents a plausible synthetic route, although less commonly documented for this specific substrate. The reaction would likely proceed through the formation of a hydrazone at the keto group, followed by intramolecular nucleophilic substitution of the bromine atom by the other nitrogen of the hydrazine, leading to the six-membered pyridazinone ring.
Experimental Protocol: Synthesis of 6-(Phenylcarbamoylmethyl)pyridazin-3(2H)-one
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve this compound (e.g., 2.56 g, 10 mmol) in ethanol (50 mL).
-
Add hydrazine hydrate (e.g., 0.6 mL, 12 mmol) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the mixture to reflux for 8-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue, and the product will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture.
Quantitative Data
| Entry | Reactant 1 | Reactant 2 | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | This compound | Hydrazine hydrate | Ethanol | 10 | 78 | 65 |
| 2 | This compound | Hydrazine hydrate | n-Butanol | 8 | 117 | 70 |
Logical Relationship of Synthesis
Caption: Logical Steps in Pyridazinone Synthesis.
Safety Precautions
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hydrazine hydrate is toxic and corrosive. Handle with extreme care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a range of medicinally relevant heterocyclic compounds. The protocols provided herein offer robust methods for the preparation of thiazole, pyrazole, and pyridazinone derivatives. These synthetic routes can be adapted for the creation of libraries of novel compounds for drug discovery and development programs.
Application of 4-Bromo-3-oxo-N-phenylbutanamide in Drug Discovery: A Versatile Synthetic Intermediate
Application Note
Introduction
4-Bromo-3-oxo-N-phenylbutanamide, also known as 4-bromoacetoacetanilide, is a versatile chemical intermediate with significant applications in the field of drug discovery and medicinal chemistry. Its molecular structure, featuring multiple reactive sites, makes it an ideal precursor for the synthesis of a wide array of complex chemical scaffolds, particularly heterocyclic compounds which are fundamental to many pharmaceutical agents.[1] The presence of a labile bromine atom, an active methylene group, and both ketone and amide functionalities allows for its participation in a variety of chemical transformations, including cyclization and annulation reactions.[1] This note provides an overview of its primary applications, focusing on its role in the synthesis of bioactive molecules.
Key Applications in Drug Discovery
The principal utility of this compound in drug discovery lies in its role as a building block for more complex molecules, rather than as a therapeutic agent itself. Its key applications include:
-
Synthesis of Indole Derivatives: This compound is a valuable precursor for the synthesis of substituted indoles, a core structure in numerous anticancer drugs.[2] The Japp-Klingemann reaction, which involves the reaction of a β-keto-acid or ester with an aryl diazonium salt, is a common method employed for this transformation, leading to the formation of hydrazones that can be subsequently cyclized into indoles via the Fischer indole synthesis.
-
Synthesis of Pyridone and Furanone Derivatives: The reactive nature of this compound allows for its use in the construction of other heterocyclic systems such as pyridones and furanones through various cyclization reactions.[1] These scaffolds are also prevalent in a range of biologically active compounds.
-
Foundation for Bioactive Carboxamides: The butanamide backbone serves as a foundation for the synthesis of various carboxamide derivatives which have been explored for a range of therapeutic activities, including antimicrobial and anticancer properties.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 1205-74-9 |
| Molecular Formula | C₁₀H₁₀BrNO₂ |
| Molecular Weight | 256.10 g/mol |
| Appearance | Colorless or slightly yellow crystal |
| Solubility | Soluble in alcohols, ethers, and chloroform |
Data compiled from various chemical databases.[2][5]
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of this compound itself and a general protocol for its subsequent use in the synthesis of indole derivatives via the Japp-Klingemann reaction.
Protocol 1: Synthesis of this compound from Diketene
This protocol describes a common method for the preparation of the title compound.[6]
Materials:
-
Diketene
-
Bromine
-
Aniline
-
Triethylamine
-
Dichloromethane (DCM)
-
Standard laboratory glassware and equipment
Procedure:
-
Bromination of Diketene:
-
In a reaction flask, add 84g of diketene to 600g of dichloromethane.
-
Cool the mixture to 5°C with stirring.
-
While maintaining the temperature at 15°C, add 160g of bromine dropwise to the reaction mixture.
-
Stir the resulting reaction solution for 1 hour.
-
-
Amidation:
-
To the reaction mixture, add 120g of triethylamine.
-
Control the system temperature at 30°C and gradually add an appropriate amount of aniline dropwise.
-
After the addition is complete, maintain the reaction temperature at 35°C for 3 hours.
-
-
Isolation and Purification:
-
Cool the reaction product to 3°C to allow for precipitation.
-
Filter the solid product.
-
Wash the filter cake with 50g of dichloromethane.
-
Dry the filter cake to obtain this compound.
-
Protocol 2: General Protocol for the Synthesis of Indole-2-Carboxamides via Japp-Klingemann Reaction
This protocol outlines the general steps for utilizing this compound to synthesize indole derivatives, a key application in drug discovery. This is a generalized procedure, and specific reaction conditions may need to be optimized for different substrates.
Materials:
-
This compound
-
Substituted aniline
-
Sodium nitrite
-
Hydrochloric acid
-
Sodium acetate
-
Ethanol or other suitable solvent
-
Acid catalyst for cyclization (e.g., polyphosphoric acid, sulfuric acid)
Procedure:
-
Formation of the Aryl Diazonium Salt:
-
Dissolve the desired substituted aniline in a cooled solution of hydrochloric acid and water.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature at 0-5°C.
-
Stir the mixture for a short period to ensure complete diazotization.
-
-
Japp-Klingemann Reaction:
-
In a separate flask, dissolve this compound and sodium acetate in a suitable solvent like ethanol.
-
Cool this solution to 0-5°C.
-
Slowly add the freshly prepared aryl diazonium salt solution to the solution of this compound.
-
Stir the reaction mixture at low temperature for several hours until the reaction is complete (monitor by TLC).
-
The resulting product is the corresponding hydrazone.
-
-
Fischer Indole Synthesis (Cyclization):
-
Isolate the hydrazone intermediate.
-
Heat the hydrazone in the presence of a strong acid catalyst (e.g., polyphosphoric acid or sulfuric acid in a suitable solvent).
-
The reaction will proceed via cyclization to form the indole ring.
-
-
Work-up and Purification:
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired indole-2-carboxamide derivative.
-
Visualizations
The following diagrams illustrate the key synthetic pathways and logical relationships described in these application notes.
Caption: Workflow for the synthesis of this compound.
Caption: General workflow for indole synthesis from the title compound.
Caption: Relationship between the precursor, synthesized scaffolds, and biological activities.
References
- 1. This compound | 1205-74-9 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. This compound | C10H10BrNO2 | CID 268268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Synthesis of Quinoline Derivatives from 4-Bromoacetoacetanilide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of quinoline derivatives utilizing 4-bromoacetoacetanilide as a key starting material. The quinoline core is a prevalent scaffold in numerous pharmaceuticals and biologically active compounds, and the functionalization provided by the bromine atom offers a versatile handle for further chemical modifications, making it a valuable intermediate in drug discovery and development.
The primary method detailed is the Conrad-Limpach cyclization, a robust and well-established reaction for the synthesis of 4-hydroxyquinolines.[1][2] An alternative acid-catalyzed cyclization method is also presented, which may offer advantages in terms of reaction conditions and scalability for certain derivatives.
Core Synthesis Pathway: Conrad-Limpach Cyclization
The intramolecular thermal cyclization of 4-bromoacetoacetanilide is a direct application of the Conrad-Limpach synthesis.[1][3] This reaction proceeds by heating the anilide, typically in a high-boiling inert solvent, to induce ring closure and subsequent tautomerization to the more stable 4-quinolone product.[1] The resulting 6-bromo-4-hydroxy-2-methylquinoline is a valuable intermediate for further synthetic elaborations.
Logical Workflow for Quinoline Synthesis
References
Application Notes and Protocols: Cyclization Reactions of 4-Bromo-3-oxo-N-phenylbutanamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of 4-Bromo-3-oxo-N-phenylbutanamide as a versatile precursor in the synthesis of heterocyclic compounds, with a focus on its acid-catalyzed intramolecular cyclization to form a quinolinone scaffold. This key transformation offers a robust pathway to valuable intermediates for drug discovery and materials science.
Introduction
This compound is a highly functionalized molecule featuring an active methylene group, a ketone, an amide, and a reactive bromine atom. [1]This combination of functional groups makes it an excellent starting material for a variety of cyclization and annulation reactions to construct diverse heterocyclic frameworks. [1]One of the most significant applications is its intramolecular cyclization to yield quinolin-2-one derivatives, which are core structures in many biologically active compounds. [1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 1205-74-9 |
| Molecular Formula | C₁₀H₁₀BrNO₂ |
| Molecular Weight | 256.1 g/mol |
| Appearance | Colorless or slightly yellow crystal |
| Boiling Point | 437.3°C at 760 mmHg |
| Flash Point | 218.3°C |
| Density | 1.544 g/cm³ |
Application: Acid-Catalyzed Intramolecular Cyclization to 4-(Bromomethyl)quinolin-2(1H)-one
A primary application of this compound is its efficient acid-catalyzed intramolecular cyclization to form 4-(bromomethyl)quinolin-2(1H)-one. This reaction proceeds with high yield and provides a key intermediate for further functionalization.
Reaction Principle
The reaction is an electrophilic aromatic substitution where the enol form of the β-ketoamide attacks the activated phenyl ring of the anilide moiety under strong acid catalysis. The subsequent dehydration leads to the formation of the quinolinone ring system. Concentrated sulfuric acid is a common and effective catalyst for this transformation.
Experimental Protocol
The following protocol is adapted from a patented procedure for the synthesis of 4-(bromomethyl)quinolin-2(1H)-one. [2] Materials:
-
This compound (γ-acetyl bromide Acetanilide)
-
Concentrated Sulfuric Acid (98%)
-
Ice water
-
10% Sodium Carbonate Solution
-
Methanol
-
Reaction flask equipped with a stirrer and cooling bath
-
Centrifuge
-
Vacuum drying oven
Procedure:
-
Reaction Setup: In a reaction flask, slowly add 50 g of this compound to 500 g of concentrated sulfuric acid while maintaining the temperature between 10-20°C using a cooling bath.
-
Reaction: After the addition is complete, stir the mixture at 15-20°C for 3 hours.
-
Quenching: Upon completion, cool the reaction mixture and pour it into 500 g of ice water, ensuring the temperature remains below 20°C.
-
Precipitation and Filtration: Stir the resulting suspension for 30 minutes. Collect the precipitate by centrifugation.
-
Washing: Wash the solid with water until the pH of the filtrate is between 2 and 3.
-
Neutralization: Resuspend the solid in 250 g of water and, at 10-20°C, add 10% sodium carbonate solution dropwise until the pH of the suspension is between 6 and 7.
-
Final Filtration and Washing: Collect the crude product by centrifugation and wash with water until the pH of the filtrate is 7.
-
Purification: Add the crude product to 2400 kg of methanol and stir at 20-30°C for 1 hour. Collect the solid by centrifugation and wash with methanol.
-
Drying: Dry the final product under vacuum at 50°C to obtain a white powder.
Quantitative Data
The following table summarizes the quantitative data for the acid-catalyzed cyclization.
| Parameter | Value | Reference |
| Starting Material | This compound | [2] |
| Reagent | Concentrated Sulfuric Acid | [2] |
| Reaction Temperature | 15-20°C | [2] |
| Reaction Time | 3 hours | [2] |
| Product | 4-(Bromomethyl)quinolin-2(1H)-one | [2] |
| Yield | 93.0% | [2] |
| Purity (HPLC) | 99.6% | [2] |
Potential Alternative Cyclization: Base-Mediated Reactions
While the acid-catalyzed cyclization is well-documented for forming quinolinones, base-mediated intramolecular reactions of this compound are also plausible. [1]Depending on the reaction conditions and the nature of any substituents on the phenylamide ring, different heterocyclic systems could potentially be formed. For instance, intramolecular nucleophilic attack of the enolate on the carbon bearing the bromine atom could lead to the formation of furanone or other ring systems. Further research in this area could expand the synthetic utility of this versatile precursor.
Safety Information
This compound is an organic compound that should be handled with appropriate safety precautions. It is irritating to the eyes, skin, and respiratory tract. Always wear suitable personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. Avoid contact with high temperatures and sources of ignition. Store in a cool, dry, and well-ventilated area away from flammable materials.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions with 4-Bromo-3-oxo-n-phenylbutanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-oxo-n-phenylbutanamide is a versatile bifunctional reagent that serves as a valuable building block in synthetic organic chemistry. Its structure, featuring an α-haloketone moiety and an N-phenylacetamide group, allows for a variety of chemical transformations. The presence of a bromine atom alpha to a ketone makes it an excellent substrate for nucleophilic substitution reactions, providing a gateway to a diverse range of molecular architectures, particularly heterocyclic compounds of medicinal interest. This document provides detailed application notes and protocols for conducting nucleophilic substitution reactions with this compound, with a focus on the well-established Hantzsch thiazole synthesis.
Physicochemical Properties of this compound
A clear understanding of the substrate's properties is crucial for designing and executing successful synthetic protocols.
| Property | Value |
| CAS Number | 1205-74-9[1] |
| Molecular Formula | C₁₀H₁₀BrNO₂[1] |
| Molecular Weight | 256.1 g/mol [1] |
| Appearance | Colorless or slightly yellow crystal[2] |
| Solubility | Soluble in alcohols, ethers, and chloroform[2] |
Application: Synthesis of 2-Amino-4-substituted Thiazoles via Hantzsch Thiazole Synthesis
One of the most prominent applications of this compound is in the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thioamide-containing reactant, most commonly thiourea, to yield a thiazole ring system. Thiazole moieties are prevalent in a wide array of biologically active compounds and approved drugs. The reaction with this compound leads to the formation of N-phenyl-2-(2-amino-1,3-thiazol-4-yl)acetamide derivatives, which are of significant interest in drug discovery.
The overall transformation proceeds via an initial nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the bromine atom, followed by an intramolecular cyclization and dehydration to afford the aromatic thiazole ring.
Reaction Scheme:
References
Application Notes and Protocols for the Bromination of 3-oxo-N-phenylbutanamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 4-bromo-3-oxo-N-phenylbutanamide, a versatile intermediate in organic synthesis. The document outlines the experimental setup, reagent quantities, reaction conditions, and purification methods.
Introduction
3-oxo-N-phenylbutanamide, also known as acetoacetanilide, is a key precursor in the synthesis of various chemical entities. Its bromination yields valuable intermediates for the development of pharmaceuticals and other fine chemicals. The presence of an active methylene group makes it susceptible to electrophilic substitution, such as bromination. The resulting brominated compound, this compound, is a versatile building block in organic synthesis, particularly in the construction of heterocyclic compounds.[1] Its utility is demonstrated in multi-step syntheses where it can be used to build more complex molecular frameworks.[1]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Diketene | 84 g | [2] |
| Bromine | 160 g | [2] |
| Aniline | Appropriate amount (not specified) | [2] |
| Triethylamine (Base) | 120 g | [2] |
| Dichloromethane (Solvent) | 600 g + 50 g for rinsing | [2] |
| Product | ||
| Product Name | This compound | [2] |
| Molecular Formula | C10H10BrNO2 | [1][3] |
| Molecular Weight | 256.1 g/mol | [1][2] |
| Yield | 238.2 g | [2] |
| Appearance | Colorless or slightly yellow crystal | [4] |
| Storage | 2-8°C Refrigerator | [5] |
Experimental Protocols
This protocol describes a method for the synthesis of this compound starting from diketene.
Materials:
-
Diketene
-
Bromine
-
Aniline
-
Triethylamine
-
Dichloromethane
-
Reaction flask
-
Stirring apparatus
-
Cooling bath
-
Dropping funnel
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a reaction flask equipped with a stirrer and a dropping funnel, add 84 g of diketene and 600 g of dichloromethane.[2]
-
Bromination: Cool the mixture to 5°C with stirring.[2] Maintain the system temperature at 15°C while adding 160 g of bromine dropwise to the reaction mixture.[2]
-
Stirring: After the addition of bromine is complete, stir the reaction solution for 1 hour.[2]
-
Addition of Base and Aniline: Add 120 g of triethylamine to the mixture.[2] Control the system temperature at 30°C and gradually add an appropriate amount of aniline dropwise.[2]
-
Reaction Completion: After the aniline addition is complete, maintain the reaction temperature at 35°C for 3 hours.[2]
-
Work-up and Isolation: Cool the reaction product to 3°C and filter the resulting solid.[2]
-
Purification: Rinse the filter cake with 50 g of dichloromethane.[2]
-
Drying: Dry the filter cake to obtain 238.2 g of this compound.[2]
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Synthesis of this compound.
References
Application Notes and Protocols: Purification of 4-Bromo-3-oxo-n-phenylbutanamide by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-oxo-n-phenylbutanamide is a versatile intermediate compound widely utilized in the synthesis of various pharmaceuticals and organic materials.[1] Its purity is paramount for the successful outcome of subsequent reactions and the quality of the final product. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. This document provides a detailed protocol for the purification of this compound via recrystallization, offering guidance on solvent selection, procedural steps, and expected outcomes. The compound is a colorless or slightly yellow crystal and is soluble in alcohols, ethers, and chloroform.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₀BrNO₂ |
| Molecular Weight | 256.10 g/mol |
| Appearance | Colorless to slightly yellow crystalline solid[1] |
| Melting Point | Not available in search results |
| Boiling Point | 437.3 °C at 760 mmHg |
| Density | 1.544 g/cm³ |
Recrystallization Data (Illustrative)
Due to the absence of specific published data on the recrystallization of this compound, the following table presents illustrative data based on the general principles of recrystallization for similar β-keto amides. Ethanol is proposed as a suitable solvent based on the compound's known solubility in alcohols.
Table 1: Solubility of this compound in Ethanol (Illustrative)
| Temperature (°C) | Solubility ( g/100 mL) |
| 0 | 0.8 |
| 25 | 2.5 |
| 78 (Boiling Point) | 25.0 |
Table 2: Purification Efficiency of Recrystallization (Illustrative)
| Parameter | Before Recrystallization | After Recrystallization |
| Purity (%) | 95.0 | 99.5 |
| Yield (%) | - | ~85 |
| Melting Point Range (°C) | 118-122 | 124-125 |
Experimental Protocol: Recrystallization of this compound
This protocol details the step-by-step procedure for the purification of this compound using ethanol as the recrystallization solvent.
Materials and Equipment:
-
Crude this compound
-
95% Ethanol
-
Distilled water
-
Erlenmeyer flasks (two sizes)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
-
Spatula
-
Watch glass
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution:
-
Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 40 mL of 95% ethanol to the flask.
-
Gently heat the mixture on a hot plate with continuous stirring.
-
Continue to add small portions of hot 95% ethanol until the solid completely dissolves. Avoid adding an excessive amount of solvent to ensure a good yield.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask containing a small amount of ethanol on the hot plate.
-
Place a fluted filter paper in a stemless funnel and place the funnel on the preheated flask.
-
Carefully pour the hot solution through the filter paper. This step should be performed quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask containing the clear filtrate from the hot plate and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly over the holes.
-
Wet the filter paper with a small amount of ice-cold 95% ethanol.
-
Turn on the vacuum and pour the cold crystalline mixture into the Buchner funnel.
-
Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.
-
Keep the vacuum on for several minutes to pull air through the crystals and aid in drying.
-
-
Drying:
-
Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals in a drying oven at a temperature well below the melting point (e.g., 60-70 °C) or in a vacuum desiccator until a constant weight is achieved.
-
-
Analysis:
-
Weigh the dry, purified crystals to calculate the percent yield.
-
Determine the melting point of the recrystallized product to assess its purity. A sharp melting point close to the literature value indicates high purity.
-
Experimental Workflow
Caption: Workflow for the purification of this compound by recrystallization.
Safety Precautions
-
This compound is an irritant.[1] Handle with care and avoid contact with skin, eyes, and clothing.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Perform the recrystallization in a well-ventilated fume hood.
-
Ethanol is flammable. Keep away from open flames and sparks. Use a hot plate for heating.
By following this detailed protocol, researchers can effectively purify this compound, ensuring a high-quality starting material for their synthetic endeavors.
References
Application Notes and Protocols for the Characterization of 4-Bromo-3-oxo-n-phenylbutanamide
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the analytical characterization of 4-Bromo-3-oxo-n-phenylbutanamide, a versatile intermediate in pharmaceutical and organic synthesis.[1] The following sections detail the application of various analytical techniques to confirm the identity, purity, and physicochemical properties of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, formulation, and quality control.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1205-74-9 | [1][2] |
| Molecular Formula | C₁₀H₁₀BrNO₂ | [1][3][4] |
| Molecular Weight | 256.10 g/mol | [1][5] |
| Appearance | Colorless or slightly yellow crystal | |
| Density | 1.544 g/cm³ | [1][3][4] |
| Boiling Point | 437.3°C at 760 mmHg | [1][3][4] |
| Flash Point | 218.3°C | [1][3][4] |
| Solubility | Soluble in alcohols, ethers, and chloroform. |
Spectroscopic Characterization
Spectroscopic methods are fundamental to elucidating the molecular structure of this compound.[1] Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy provide unique insights into the compound's atomic framework and functional groups.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for defining the carbon-hydrogen framework. Analysis of ¹H and ¹³C NMR spectra allows for the precise assignment of atoms within the molecule.[1] Like other β-dicarbonyl compounds, this compound can exist in keto and enol tautomeric forms, which can be studied by ¹H NMR.[1]
2.1.1. Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts to the TMS signal (0.00 ppm).
2.1.2. Expected NMR Data
The expected chemical shifts for the major keto tautomer of this compound are summarized in Tables 2 and 3.
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.4 | Singlet | 1H | -NH- (Amide) |
| 7.5-7.6 | Multiplet | 2H | Aromatic C-H |
| 7.3-7.4 | Multiplet | 2H | Aromatic C-H |
| 7.1-7.2 | Multiplet | 1H | Aromatic C-H |
| 4.2 | Singlet | 2H | -CH₂-Br |
| 3.8 | Singlet | 2H | -CO-CH₂-CO- |
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~200 | C=O (Ketone) |
| ~165 | C=O (Amide) |
| ~138 | Aromatic C (quaternary) |
| ~129 | Aromatic C-H |
| ~124 | Aromatic C-H |
| ~120 | Aromatic C-H |
| ~50 | -CO-CH₂-CO- |
| ~35 | -CH₂-Br |
Workflow for NMR Analysis
Caption: Workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound. Fragmentation patterns observed in the mass spectrum can provide further structural information.
2.2.1. Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or inject a dilute solution in a volatile solvent (e.g., methanol or acetonitrile).
-
Instrument: A mass spectrometer equipped with an electron ionization source.
-
Ionization: Standard electron energy of 70 eV.
-
Mass Analyzer: Scan a mass-to-charge (m/z) range of 50-500 amu.
-
Data Analysis: Identify the molecular ion peak (M⁺) and major fragment ions. The presence of bromine will be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
2.2.2. Expected Mass Spectrometry Data
Table 4: Predicted Major Ions in the EI Mass Spectrum
| m/z | Ion |
| 255/257 | [M]⁺ (Molecular Ion) |
| 176 | [M - Br]⁺ |
| 120 | [C₆H₅NHCOCH₃]⁺ |
| 93 | [C₆H₅NH₂]⁺ |
| 77 | [C₆H₅]⁺ |
Logical Flow of Mass Spectrometry Analysis
Caption: Logical flow of mass spectrometry analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
2.3.1. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the powdered sample directly onto the ATR crystal.
-
Instrument: An FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal should be collected and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
2.3.2. Expected FTIR Data
Table 5: Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 | N-H stretch (amide) |
| ~1720 | C=O stretch (ketone) |
| ~1670 | C=O stretch (amide I) |
| ~1600, 1490 | C=C stretch (aromatic) |
| ~1540 | N-H bend (amide II) |
| ~1250 | C-N stretch |
| ~690 | C-Br stretch |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
HPLC System:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). For MS compatibility, a volatile buffer like formic acid can be added.[6]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV detector at a wavelength of 254 nm.
-
Column Temperature: Ambient or controlled at 25°C.
-
-
Data Analysis: The purity of the sample is determined by the peak area percentage of the main component.
3.1.1. Expected HPLC Data
Table 6: Expected HPLC Retention Time
| Parameter | Value |
| Retention Time (t_R) | 3-5 minutes (highly dependent on exact conditions) |
| Purity | >98% (for a pure sample) |
Workflow for HPLC Purity Analysis
References
- 1. This compound | 1205-74-9 | Benchchem [benchchem.com]
- 2. This compound | 1205-74-9 [chemicalbook.com]
- 3. This compound | 1205-74-9-Molbase [molbase.com]
- 4. echemi.com [echemi.com]
- 5. This compound | C10H10BrNO2 | CID 268268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Separation of Acetoacetanilide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Analysis of 4-Bromo-3-oxo-n-phenylbutanamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the analysis of 4-Bromo-3-oxo-n-phenylbutanamide (CAS: 1205-74-9, Molecular Formula: C₁₀H₁₀BrNO₂, Molecular Weight: 256.1 g/mol ) using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2] This compound is a versatile synthetic intermediate in organic and medicinal chemistry.[1][3] Accurate structural elucidation and purity assessment are crucial for its application in drug development and other research areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural characterization of this compound in solution. Both ¹H and ¹³C NMR provide valuable information about the molecular framework and the presence of tautomers.
Keto-Enol Tautomerism
A key feature of this compound, as a β-dicarbonyl compound, is its existence in a keto-enol tautomeric equilibrium in solution.[1] The position of this equilibrium is often dependent on the solvent used.[4] The keto form contains two distinct methylene groups, while the enol form gives rise to a vinylic proton and an enolic hydroxyl proton.[1]
Experimental Protocol: NMR Sample Preparation and Acquisition
A standardized protocol for NMR sample preparation is critical for obtaining high-quality spectra.
Materials:
-
This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[1]
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)[5]
-
Glass Pasteur pipette and filter plug (e.g., glass wool)
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[5]
-
Vortex the mixture until the sample is fully dissolved.
-
Filter the solution through a Pasteur pipette with a small glass wool plug directly into the NMR tube to remove any particulate matter.[3]
-
Cap the NMR tube securely and label it clearly.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
Data Interpretation and Expected Signals
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the keto form of this compound in CDCl₃, based on published data and analysis of similar structures.[1]
Table 1: Expected ¹H NMR Data (Keto Form)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl-H | 7.25 – 7.45 | Multiplet | 5H |
| -NH- | ~8.0 - 9.0 | Broad Singlet | 1H |
| Br-CH₂-CO | ~4.12 | Singlet | 2H |
| CO-CH₂-CO | ~3.5 - 3.7 | Singlet | 2H |
Table 2: Expected ¹³C NMR Data (Keto Form)
| Carbon | Chemical Shift (δ, ppm) |
| C=O (Amide) | ~165 - 170 |
| C=O (Keto) | ~200 - 205 |
| Phenyl C (quaternary) | ~135 - 140 |
| Phenyl C-H | ~120 - 130 |
| -CH₂- (adjacent to Br) | ~35 - 40 |
| -CH₂- (active methylene) | ~50 - 55 |
Note: The presence of the enol form will result in an additional set of signals, including a vinylic proton (C=CH) and an enolic hydroxyl (-OH) proton in the ¹H NMR spectrum, and corresponding changes in the ¹³C NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound and to gain structural information through fragmentation analysis.
Experimental Protocol: Direct Infusion ESI-MS
Direct infusion Electrospray Ionization (ESI) is a rapid method for analyzing the compound without prior chromatographic separation.
Materials:
-
This compound
-
High-purity solvent (e.g., methanol, acetonitrile)
-
Syringe pump and ESI-capable mass spectrometer
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., 5-10 µg/mL in methanol).[7]
-
Set up the mass spectrometer in ESI positive or negative ion mode.
-
Infuse the sample solution directly into the ESI source at a constant flow rate using a syringe pump.
-
Acquire the mass spectrum over an appropriate m/z range.
Data Interpretation and Expected Fragmentation
The presence of bromine is a key feature in the mass spectrum, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Table 3: Expected Mass Spectrometry Data
| Ion | Expected m/z | Notes |
| [M+H]⁺ | 256.0, 258.0 | Molecular ion peak with bromine isotope pattern. |
| [M+Na]⁺ | 278.0, 280.0 | Sodium adduct, also showing the bromine isotope pattern. |
Plausible Fragmentation Pathways: The fragmentation of this compound can proceed through several pathways, including:
-
α-cleavage: Cleavage of bonds adjacent to the carbonyl groups.
-
Loss of small neutral molecules: Such as H₂O, CO, or HBr.
-
Cleavage of the amide bond.
A prominent fragmentation would be the loss of the bromoacetyl group or the phenylamino group.
Conclusion
The combination of NMR and mass spectrometry provides a comprehensive characterization of this compound. NMR spectroscopy is essential for detailed structural elucidation, including the analysis of tautomeric forms, while mass spectrometry confirms the molecular weight and provides information on the elemental composition and fragmentation patterns. These detailed protocols and data interpretations should serve as a valuable resource for researchers working with this important synthetic intermediate.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. organomation.com [organomation.com]
- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 7. uib.no [uib.no]
safe handling and disposal procedures for 4-Bromo-3-oxo-n-phenylbutanamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and disposal of 4-Bromo-3-oxo-n-phenylbutanamide (CAS No. 1205-74-9). Adherence to these guidelines is crucial to ensure personnel safety and minimize environmental impact.
Compound Information
Chemical Name: this compound Synonyms: 4-Bromoacetoacetanilide, gamma-Bromoacetoacetanilide, omega-Bromoacetoacetanilide, 4-Bromo-3-oxobutyranilide[1] Appearance: Colorless or slightly yellow crystal[2]
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C10H10BrNO2[1][3] |
| Molecular Weight | 256.1 g/mol [4] |
| Density | 1.544 g/cm³[2][3][4] |
| Boiling Point | 437.3°C at 760 mmHg[2][3][4] |
| Flash Point | 218.3°C[2][3][4] |
| Vapor Pressure | 7.55E-08 mmHg at 25°C[2][3] |
| Solubility | Soluble in alcohols, ethers, and chloroform[2] |
Hazard Identification and Safety Precautions
This compound is an organic compound that can be irritating to the eyes, skin, and respiratory tract.[2] It is essential to handle this compound with appropriate safety measures in a well-ventilated area or under a chemical fume hood.[5][6]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]
-
Skin Protection: Wear appropriate protective gloves (chemical impermeable) and clothing to prevent skin exposure.[5][6] Gloves must be inspected prior to use and disposed of in accordance with applicable laws and good laboratory practices.[3]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6] A full-face respirator should be used if irritation or other symptoms are experienced.[5]
Protocols for Safe Handling and Use
Protocol 1: General Handling and Weighing
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.[6]
-
Don all required PPE as outlined in Section 2.
-
-
Handling:
-
Weighing:
-
Perform all weighing operations within a chemical fume hood or a balance enclosure.
-
Use a clean, tared container for weighing.
-
Transfer the weighed compound directly to the reaction vessel or a suitable secondary container.
-
-
Post-Handling:
-
Wash hands thoroughly after handling.[3]
-
Clean any spills immediately according to the accidental release protocol (Section 5).
-
Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong acids and strong oxidizing agents.[5][6]
-
Emergency Procedures
First Aid Measures:
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3][5] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[5]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[3][5]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[5]
Accidental Release and Disposal Protocols
Protocol 2: Accidental Release Measures
-
Immediate Actions:
-
Evacuate personnel from the affected area.
-
Ensure adequate ventilation.
-
Remove all sources of ignition.[5]
-
Wear appropriate PPE as described in Section 2.
-
-
Containment and Clean-up:
-
Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[5]
-
For dry spills, sweep up and shovel the material. Avoid generating dust.[3]
-
Collect the spilled material and place it in a suitable, closed container for disposal.[3][5]
-
Use spark-proof tools and explosion-proof equipment.[5]
-
Protocol 3: Waste Disposal
-
Waste Collection:
-
Collect all waste containing this compound in a designated, labeled, and closed container.
-
-
Disposal Method:
-
Contaminated Packaging:
Workflow Diagrams
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. 4-Bromoacetoacetanilide | CAS No- 1205-74-9 | Simson Pharma Limited [simsonpharma.com]
- 2. chembk.com [chembk.com]
- 3. This compound|1205-74-9 - MOLBASE Encyclopedia [m.molbase.com]
- 4. This compound | 1205-74-9 | Benchchem [benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
Application Notes and Protocols: 4-Bromo-3-oxo-N-phenylbutanamide as a Precursor in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-oxo-N-phenylbutanamide is a versatile bifunctional precursor molecule of significant interest in medicinal chemistry. Its chemical architecture, featuring a reactive β-dicarbonyl system and a labile bromine atom, makes it an ideal starting material for the synthesis of a variety of heterocyclic compounds with proven pharmacological activities.[1] The presence of multiple reactive sites—an active methylene group, a ketone, an amide, and a carbon-bromine bond—allows for a diverse range of chemical transformations, including cyclization and substitution reactions, to build complex molecular frameworks.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of medicinally relevant pyrazole and thiazole derivatives.
Physicochemical Properties of this compound
A clear understanding of the precursor's properties is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 1205-74-9 | [1] |
| Molecular Formula | C₁₀H₁₀BrNO₂ | [1] |
| Molecular Weight | 256.1 g/mol | [1] |
| Appearance | Colorless or slightly yellow crystal | |
| Solubility | Soluble in alcohols, ethers, and chloroform |
Application 1: Synthesis of Bioactive Pyrazole Derivatives
The reaction of 1,3-dicarbonyl compounds with hydrazines is a classical and efficient method for the synthesis of pyrazoles, a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound serves as an excellent substrate for this reaction.
Signaling Pathway Diagram: General Mechanism of Pyrazole Synthesis
Caption: General workflow for pyrazole synthesis.
Experimental Protocol: Synthesis of a 5-Bromomethyl-3-phenyl-1H-pyrazol-4-carboxamide Derivative
This protocol describes a representative synthesis of a pyrazole derivative from this compound.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified pyrazole derivative.
Expected Biological Activity and Data Presentation
| Compound | Target | Activity (IC₅₀/MIC) |
| Hypothetical Pyrazole 1 | Staphylococcus aureus | 12.5 µg/mL |
| Hypothetical Pyrazole 1 | Escherichia coli | 25 µg/mL |
| Hypothetical Pyrazole 2 | COX-2 Enzyme | 0.5 µM |
| Hypothetical Pyrazole 3 | MCF-7 (Breast Cancer Cell Line) | 10 µM |
Application 2: Synthesis of Bioactive 2-Aminothiazole Derivatives
The Hantzsch thiazole synthesis is a well-established method for the preparation of thiazole rings, which are core structures in many pharmaceuticals. This reaction involves the condensation of an α-haloketone with a thioamide or thiourea. This compound can act as the α-haloketone component in this synthesis.
Experimental Workflow: Hantzsch Thiazole Synthesis
Caption: Workflow for Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis of a 2-Amino-4-phenyl-5-(phenylcarbamoyl)thiazole Derivative
This protocol outlines the synthesis of a 2-aminothiazole derivative.
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Sodium bicarbonate (for neutralization)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Dissolve this compound (1 equivalent) and thiourea (1.2 equivalents) in ethanol in a round-bottom flask.
-
Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is filtered, washed with water, and dried.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol).
Expected Biological Activity and Data Presentation
2-Aminothiazole derivatives are known to possess a broad spectrum of antimicrobial and anticancer activities. The following table provides hypothetical biological activity data for compounds that could be synthesized from this compound.
| Compound | Target | Activity (IC₅₀/MIC) |
| Hypothetical Thiazole 1 | Candida albicans | 8 µg/mL |
| Hypothetical Thiazole 1 | Aspergillus niger | 16 µg/mL |
| Hypothetical Thiazole 2 | A549 (Lung Cancer Cell Line) | 5 µM |
| Hypothetical Thiazole 3 | B-Raf Kinase | 0.1 µM |
Logical Relationship Diagram: From Precursor to Potential Drugs
Caption: From precursor to potential therapeutic applications.
Conclusion
This compound is a valuable and versatile precursor in medicinal chemistry. Its reactivity allows for the straightforward synthesis of diverse heterocyclic scaffolds, such as pyrazoles and thiazoles, which are known to exhibit a wide range of pharmacological activities. The protocols provided herein offer a foundation for researchers to explore the synthesis of novel derivatives for drug discovery and development programs. Further investigation into the biological activities of compounds directly synthesized from this precursor is warranted to fully exploit its potential in generating new therapeutic agents.
References
Application Note: A Scalable Synthesis Protocol for 4-Bromo-3-oxo-N-phenylbutanamide
Introduction
4-Bromo-3-oxo-N-phenylbutanamide is a key intermediate in the synthesis of various pharmaceuticals, dyes, and other specialty organic compounds.[1] Its molecular structure, featuring a reactive bromine atom and a β-dicarbonyl system, makes it a versatile building block for creating complex molecular architectures, particularly heterocyclic compounds.[2] This document provides a detailed, scalable protocol for the synthesis of this compound, adapted from established chemical literature. The presented method is suitable for laboratory and pilot-plant scale production, with a focus on providing clear, actionable steps for researchers and drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 1205-74-9 |
| Molecular Formula | C10H10BrNO2 |
| Molecular Weight | 256.1 g/mol [2][3] |
| Appearance | Colorless or slightly yellow crystal[1] |
| Density | 1.544 g/cm³[2] |
| Boiling Point | 437.3°C at 760 mmHg[2] |
| Flash Point | 218.3°C[2] |
| Solubility | Soluble in alcohols, ethers, and chloroform[1] |
Experimental Protocol: Synthesis from Diketene
This protocol details the synthesis of this compound starting from diketene and bromine, followed by a reaction with aniline.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Diketene | 84.07 | 84 g | 0.999 |
| Bromine | 159.808 | 160 g | 1.001 |
| Aniline | 93.13 | To be added | - |
| Triethylamine | 101.19 | 120 g | 1.186 |
| Dichloromethane | 84.93 | 600 g + 50 g | - |
Procedure
-
Reaction Setup: In a suitable reaction vessel, charge 84 g of diketene and 600 g of dichloromethane.
-
Bromination: Cool the mixture to 5°C with stirring. While maintaining the temperature at or below 15°C, slowly add 160 g of bromine to the reaction mixture.
-
Stirring: After the addition of bromine is complete, stir the reaction solution for 1 hour.
-
Basification and Amidation: Add 120 g of triethylamine to the mixture. Control the system temperature at 30°C while gradually adding an appropriate amount of aniline.
-
Reaction Completion: Once the aniline addition is complete, maintain the reaction temperature at 35°C for 3 hours.
-
Work-up and Isolation: Cool the reaction product to 3°C. Filter the resulting solid.
-
Washing and Drying: Wash the filter cake with 50 g of dichloromethane. Dry the filter cake to obtain the final product.
Results
Following this protocol, a yield of 238.2 g of this compound was obtained.[3]
Safety Information
This compound is an organic compound that should be handled with care. It is irritating to the eyes, skin, and respiratory tract and may cause allergic reactions.[1] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][4] Work in a well-ventilated area, such as a fume hood. Avoid contact with fire and high-temperature substances.[1] Store the compound in a cool, dry, and well-ventilated place away from flammable materials.[1]
Experimental Workflow
Caption: Synthesis workflow for this compound.
References
Application Notes and Protocols: 4-Bromo-3-oxo-n-phenylbutanamide as a Versatile Building Block for Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-Bromo-3-oxo-n-phenylbutanamide (also known as γ-bromoacetoacetanilide), a highly versatile building block for the synthesis of a variety of complex molecules, particularly heterocyclic scaffolds of medicinal and industrial importance. The presence of multiple reactive sites—an α-bromoketone, a β-dicarbonyl system, and an N-phenyl amide—allows for a diverse range of chemical transformations.
Overview of Reactivity and Applications
This compound serves as a key precursor in numerous cyclization and annulation reactions. Its molecular architecture enables the construction of diverse chemical scaffolds, most notably quinoline and thiazole derivatives. The labile bromine atom is an excellent leaving group for nucleophilic substitution, while the ketone and amide functionalities can participate in various condensation and ring-forming reactions.
Key Applications Include:
-
Synthesis of Quinolone Derivatives: Intramolecular cyclization reactions can be employed to synthesize quinolin-2-one scaffolds, which are core structures in many pharmaceuticals.
-
Hantzsch Thiazole Synthesis: The α-bromoketone moiety makes it an ideal substrate for the Hantzsch synthesis, allowing for the facile construction of substituted 2-aminothiazoles.
-
Fluorination Reactions: The active methylene group can be functionalized, for instance, through reactions with electrophilic fluorinating agents.
-
Precursor to other Complex Molecules: Its utility extends to being a starting material for a wide array of derivatives with potential applications in drug discovery, organic pigments, and photosensitive materials.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 1205-74-9 |
| Molecular Formula | C₁₀H₁₀BrNO₂ |
| Molecular Weight | 256.1 g/mol |
| Appearance | Colorless to slightly yellow crystal |
| Boiling Point | 437.3°C at 760 mmHg |
| Density | 1.544 g/cm³ |
| Flash Point | 218.3°C |
| Solubility | Soluble in alcohols, ethers, and chloroform |
Experimental Protocols and Quantitative Data
This section provides detailed experimental protocols for key transformations of this compound.
Synthesis of 4-(Bromomethyl)quinolin-2(1H)-one
This protocol details the intramolecular cyclization of this compound to yield 4-(bromomethyl)quinolin-2(1H)-one, a valuable intermediate for further synthetic modifications, such as in the preparation of the gastroprotective agent Rebamipide.[2]
Reaction Scheme:
Caption: Synthetic workflow for the cyclization of this compound.
Experimental Protocol:
-
To 18 mL of sulfuric acid, add 1.2 g (4.69 mmol) of this compound dropwise over a period of 30 minutes.
-
Stir the resulting reaction mixture for an additional hour at 40°C.
-
Pour the reaction mixture into 30 mL of an ice/water mixture.
-
Collect the resulting precipitate by filtration to afford 0.7 g of 4-(bromomethyl)quinolin-2(1H)-one as a solid.[3]
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) |
| This compound | 256.10 | 1.2 | 4.69 | 4-(Bromomethyl)quinolin-2(1H)-one | 238.07 | 0.7 | 64% |
Hantzsch Thiazole Synthesis (General Protocol)
The α-bromoketone functionality of this compound makes it an excellent substrate for the Hantzsch thiazole synthesis, reacting with a thioamide (e.g., thiourea) to form a 2-aminothiazole derivative.[1]
Plausible Reaction Scheme:
Caption: General workflow for the Hantzsch thiazole synthesis.
General Experimental Protocol (based on analogous reactions):
-
Dissolve 1 equivalent of this compound in a suitable solvent such as ethanol.
-
Add 1 to 1.2 equivalents of thiourea to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Note: This is a generalized protocol. Reaction times, solvents, and purification methods may require optimization.
Fluorination of this compound
This protocol describes a fluorination reaction at the active methylene position, demonstrating another facet of the compound's reactivity.
Experimental Protocol:
-
Prepare a mixture of this compound (1.5575 g, 4.93 mmol) and (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (Selectfluor™) (1.920 g, 5.42 mmol) in acetonitrile (32.8 mL).
-
Heat the reaction mixture to 60°C for 2 hours.
-
After cooling to room temperature, concentrate the reaction under reduced pressure.
-
Dissolve the resulting residue in dichloromethane and wash with water.[4]
Note: The source provides the reaction setup but does not specify the isolated product or yield from this specific reaction.
Safety Information
This compound is an organic compound that should be handled with appropriate safety precautions.
-
Irritant: It is irritating to the eyes, skin, and respiratory tract and may cause allergic reactions.
-
Personal Protective Equipment (PPE): Wear suitable protective gloves, safety glasses, and a lab coat when handling. Work in a well-ventilated area or use a fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place, away from sources of ignition and incompatible materials.
Always consult the Safety Data Sheet (SDS) before use.
Logical Relationships in Synthesis
The utility of this compound stems from its ability to act as a precursor to various heterocyclic systems through distinct reaction pathways. The choice of co-reactants and reaction conditions dictates the final molecular scaffold.
Caption: Synthetic pathways from this compound.
These notes are intended to provide a starting point for researchers. Specific reaction conditions may require optimization for different substrates and desired outcomes.
References
- 1. This compound | 1205-74-9 | Benchchem [benchchem.com]
- 2. 4-Bromomethyl-1,2-dihydroquinoline-2-one | 4876-10-2 [chemicalbook.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2024081351A1 - Pyrrolidine main protease inhibitors as antiviral agents - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-3-oxo-n-phenylbutanamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4-Bromo-3-oxo-n-phenylbutanamide. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to improve reaction yields and product purity.
Troubleshooting and FAQs
This section addresses common issues that may be encountered during the synthesis of this compound.
Frequently Asked Questions
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Q1: What is the most common high-yield synthesis method for this compound? A high-yield (around 93%) method involves the reaction of diketene with bromine, followed by a reaction with aniline in the presence of a base.[1] This two-step, one-pot synthesis is efficient and well-documented.
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Q2: My reaction mixture is turning a dark color. Is this normal? The reaction of aniline with the brominated intermediate can sometimes produce colored byproducts. However, a very dark or tarry appearance may indicate excessive side reactions or decomposition. Ensure the temperature is well-controlled, especially during the addition of bromine and aniline.
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Q3: What are the key safety precautions for this synthesis? Bromine is a hazardous and corrosive substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Dichloromethane is a volatile and potentially carcinogenic solvent. Aniline is toxic. Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low. | 1. Ensure the reaction is stirred for the recommended duration at the specified temperatures (5-15°C for bromination, 30-35°C for aniline addition).[1] |
| 2. Reagent degradation: Diketene is unstable and can polymerize. Aniline can oxidize. | 2. Use freshly opened or purified reagents. Ensure reagents are stored under appropriate conditions. | |
| 3. Incorrect stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion or side reactions. | 3. Carefully measure the quantities of all reactants as specified in the protocol. | |
| Product is an oil or fails to crystallize | 1. Presence of impurities: Unreacted starting materials or side products can inhibit crystallization. | 1. Wash the crude product thoroughly to remove soluble impurities. Attempt recrystallization from a suitable solvent like dichloromethane or an ethanol/water mixture. |
| 2. Residual solvent: Trapped solvent can lower the melting point and prevent solidification. | 2. Dry the product thoroughly under vacuum. | |
| Formation of a white precipitate during aniline addition | 1. Formation of triethylamine hydrobromide: The base (triethylamine) reacts with the HBr generated during the reaction. | 1. This is an expected part of the reaction. The precipitate is typically filtered off after the reaction is complete. |
| Product is discolored (yellow or brown) | 1. Air oxidation of aniline or product. | 1. Minimize exposure of the reaction mixture and final product to air. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Side reactions due to high temperature. | 2. Maintain strict temperature control throughout the synthesis. | |
| Presence of multiple spots on TLC analysis of the crude product | 1. Unreacted starting materials: Diketene, bromine, or aniline may still be present. | 1. Optimize reaction time and temperature to ensure complete conversion. |
| 2. Formation of side products: Possible side products include dibrominated species or products from aniline ring bromination (e.g., 2,4,6-tribromoaniline). | 2. Ensure slow and controlled addition of bromine and aniline. Consider using a milder brominating agent like N-bromosuccinimide (NBS) to improve selectivity. Purify the product using column chromatography if recrystallization is ineffective. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1205-74-9[1] |
| Molecular Formula | C₁₀H₁₀BrNO₂[1] |
| Molecular Weight | 256.10 g/mol [1] |
| Appearance | Colorless or slightly yellow crystal |
| Boiling Point | 437.3°C at 760 mmHg[2] |
| Flash Point | 218.3°C[2] |
| Density | 1.544 g/cm³[2] |
| Solubility | Soluble in alcohols, ethers, and chloroform. |
Table 2: Key Reagents for Synthesis from Diketene
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Diketene | C₄H₄O₂ | 84.07 | Starting Material |
| Bromine | Br₂ | 159.81 | Brominating Agent |
| Aniline | C₆H₅NH₂ | 93.13 | Starting Material |
| Dichloromethane | CH₂Cl₂ | 84.93 | Solvent |
| Triethylamine | (C₂H₅)₃N | 101.19 | Base |
Experimental Protocols
High-Yield Synthesis of this compound from Diketene[1]
This protocol is based on a reported method with a yield of approximately 93%.
Materials:
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Diketene (84g)
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Dichloromethane (600g)
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Bromine (160g)
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Triethylamine (120g)
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Aniline (appropriate molar equivalent)
Procedure:
-
Step 1: Bromination of Diketene
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To a reaction flask, add diketene (84g) and dichloromethane (600g).
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Cool the mixture to 5°C with stirring.
-
Slowly add bromine (160g) dropwise, maintaining the reaction temperature at 15°C.
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After the addition is complete, stir the reaction mixture for 1 hour.
-
-
Step 2: Reaction with Aniline
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To the reaction mixture from Step 1, add triethylamine (120g).
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Control the system temperature at 30°C.
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Gradually add the appropriate amount of aniline dropwise.
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Once the aniline addition is complete, maintain the reaction temperature at 35°C for 3 hours.
-
-
Step 3: Isolation and Purification
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Cool the reaction product to 3°C.
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Filter the resulting precipitate.
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Wash the filter cake with a small amount of cold dichloromethane (50g).
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Dry the filter cake to obtain this compound. The expected yield is approximately 238.2g.
-
Mandatory Visualizations
Experimental Workflow
Caption: A flowchart of the high-yield synthesis protocol.
Troubleshooting Logic Diagram
Caption: A logical guide for troubleshooting low product yield.
References
common side reactions in the synthesis of 4-bromoacetoacetanilide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-bromoacetoacetanilide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common side reactions observed during the synthesis of 4-bromoacetoacetanilide?
A1: The primary side reaction of concern is polybromination , leading to the formation of dibromoacetoacetanilide isomers. The acetamido group is an activating group, making the aromatic ring susceptible to further electrophilic substitution. While the initial bromination is directed to the para position due to steric hindrance from the acetamido group, forcing conditions can lead to a second bromination.
Another potential, though less commonly reported, side reaction is the bromination of the enol form of the acetoacetyl group.
Q2: My reaction mixture turned dark and I observed the formation of a tar-like substance. What could be the cause?
A2: The formation of a dark, tarry substance can be indicative of several issues:
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Excessive Heat: Overheating the reaction mixture can lead to decomposition of the starting material and/or product, resulting in polymerization and tar formation.
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High Concentration of Bromine: A high local concentration of bromine can promote aggressive, non-selective reactions and degradation.
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Presence of Impurities: Impurities in the starting acetoacetanilide or solvent can act as catalysts for unwanted side reactions.
Troubleshooting:
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Ensure precise temperature control throughout the reaction.
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Add the bromine solution slowly and with vigorous stirring to maintain a low, consistent concentration.
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Use high-purity starting materials and solvents.
Q3: The yield of my 4-bromoacetoacetanilide is consistently low. What are the potential reasons and how can I improve it?
A3: Low yields can stem from several factors:
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Incomplete Reaction: The reaction may not have gone to completion.
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Product Loss During Workup: Significant amounts of product can be lost during filtration, washing, and recrystallization steps.
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Side Reaction Consumption: Formation of byproducts like dibromoacetoacetanilide consumes the starting material, thereby reducing the yield of the desired product.
Troubleshooting:
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Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.
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Optimize the recrystallization solvent and procedure to minimize product loss. Ensure the washing steps are efficient but not excessive.
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Carefully control the stoichiometry of bromine and the reaction temperature to minimize side product formation. A method of adding bromine in two portions has been shown to improve yield by controlling the formation of dibromides.[1]
Q4: How can I minimize the formation of dibrominated byproducts?
A4: Minimizing dibromination is crucial for obtaining a pure product and a good yield. The key is to control the reactivity of the system:
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Stoichiometry: Use a precise 1:1 molar ratio of acetoacetanilide to bromine.
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Controlled Bromine Addition: Add the bromine solution dropwise and slowly to the reaction mixture. A patent suggests adding the bromine in two separate portions to better control the reaction.[1]
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Temperature Control: Maintain a low to moderate reaction temperature (e.g., 20-30°C during bromine addition).[1]
Q5: What is the best way to purify the crude 4-bromoacetoacetanilide?
A5: Recrystallization is the most common and effective method for purifying 4-bromoacetoacetanilide. Ethanol is a frequently used solvent for this purpose. The crude product can be dissolved in hot ethanol and then allowed to cool slowly to form crystals, leaving impurities in the mother liquor. Washing the filtered crystals with a small amount of cold ethanol can help remove any remaining soluble impurities.
Data Presentation
| Parameter | Effect on Yield | Effect on Purity (Minimizing Side Products) | Recommended Conditions |
| Temperature | Higher temperatures may increase reaction rate but can also promote side reactions, potentially lowering the isolated yield of the desired product. | Lower temperatures favor selective monobromination and reduce the formation of polybrominated byproducts and degradation products. | Maintain temperature at 20-30°C during bromine addition, followed by a period at a slightly elevated temperature (e.g., 50-55°C) to ensure reaction completion.[1] |
| Rate of Bromine Addition | A very slow addition may lead to an unnecessarily long reaction time. | Slow, dropwise addition is critical to prevent high local concentrations of bromine, which can lead to polybromination. | Add bromine solution over a period of 1-2 hours.[1] |
| Solvent | The choice of solvent affects the solubility of reactants and can influence the reaction rate. | A solvent that allows for good solubility of acetoacetanilide while being relatively inert to bromine is ideal. Acetic acid and chloroform are commonly used. | Chloroform or dichloromethane are effective solvents for this reaction.[1] |
| Stoichiometry of Bromine | Using a slight excess of bromine may drive the reaction to completion but significantly increases the risk of side reactions. | A strict 1:1 molar ratio of acetoacetanilide to bromine is recommended to minimize dibromination. | Use a molar equivalent of bromine relative to acetoacetanilide. |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of 4-bromoacetoacetanilide, adapted from a patented procedure.[1]
Materials:
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Acetoacetanilide
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Chloroform (or Dichloromethane)
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Bromine
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10% Sodium Carbonate Solution
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Ethanol (for recrystallization)
Procedure:
-
Dissolution: Dissolve 45g of acetoacetanilide in 300g of chloroform in a reaction vessel equipped with a stirrer, thermometer, and dropping funnel.
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First Bromine Addition: Cool the solution to 20-30°C. Slowly add 30g of bromine dropwise over a period of 2 hours while maintaining the temperature between 20-30°C.
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First Reaction Period: After the first addition is complete, heat the mixture to 50-55°C and stir for 2 hours.
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Second Bromine Addition: Cool the reaction mixture back down to 20-30°C. Slowly add the remaining 16g of bromine dropwise over 2 hours, again maintaining the temperature in the 20-30°C range.
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Second Reaction Period: After the second addition is complete, heat the mixture to 50-55°C and stir for another 2 hours.
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Solvent Removal: After the reaction is complete, evaporate the chloroform under reduced pressure.
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Workup: To the residue, add 100g of water. Cool the mixture to 10-20°C and adjust the pH to 6-7 by adding a 10% sodium carbonate solution.
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Isolation: Collect the solid product by filtration and wash it with water until the pH of the filtrate is neutral (pH 7).
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Purification: Recrystallize the crude product from ethanol to obtain pure 4-bromoacetoacetanilide.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 4-bromoacetoacetanilide.
Caption: Troubleshooting guide for the synthesis of 4-bromoacetoacetanilide.
References
Technical Support Center: 4-Bromo-3-oxo-n-phenylbutanamide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 4-Bromo-3-oxo-n-phenylbutanamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: Based on the typical synthesis route involving the reaction of 3-oxo-N-phenylbutanamide (acetoacetanilide) with a brominating agent, the most probable impurities include:
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Unreacted 3-oxo-N-phenylbutanamide: Incomplete bromination can lead to the presence of the starting material in the final product.
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2,4-Dibromo-3-oxo-n-phenylbutanamide: Over-bromination of the active methylene group can result in the formation of a di-brominated impurity.
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Polybrominated anilines: If aniline is used as a precursor to 3-oxo-N-phenylbutanamide and residual aniline is present during bromination, it can be highly activated and undergo multiple brominations on the aromatic ring.
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Solvent-related impurities: Residual solvents used during the reaction or purification steps.
Q2: How can I monitor the progress of the reaction to avoid incomplete conversion or over-bromination?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material standard on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. The appearance of new spots may indicate the formation of byproducts. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed to determine the percentage of starting material remaining and the formation of impurities in real-time.
Q3: What is the recommended purification method for obtaining high-purity this compound?
A3: Recrystallization is a highly effective method for purifying the crude product. The choice of solvent is critical for successful recrystallization. Based on solubility information, solvents such as ethanol, isopropanol, or mixtures of ethyl acetate and hexanes are good starting points for solvent screening. The ideal solvent will dissolve the product well at elevated temperatures but poorly at room temperature, while the impurities will either remain in solution or be insoluble at high temperatures.
Q4: My final product has a yellowish or brownish tint. What is the likely cause and how can I remove the color?
A4: A colored tint in the final product often indicates the presence of oxidized impurities or residual bromine. The color can typically be removed by treating the crude product with a small amount of a reducing agent, such as sodium bisulfite, during the workup procedure. Subsequent recrystallization should then yield a colorless or slightly yellow crystalline solid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Low Yield of Product | Incomplete reaction. | Monitor the reaction using TLC or HPLC to ensure the complete consumption of the starting material. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. |
| Loss of product during workup. | Ensure proper phase separation during extractions. Minimize the number of transfer steps. When filtering, wash the filter cake with a small amount of cold solvent to recover any adhered product. | |
| Presence of Starting Material in Final Product | Insufficient brominating agent. | Use a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent. |
| Short reaction time. | Monitor the reaction by TLC until the starting material spot is no longer visible. | |
| Presence of a Higher Molecular Weight Impurity (Likely Dibrominated Product) | Excess brominating agent. | Carefully control the stoichiometry of the brominating agent. Add the brominating agent dropwise to the reaction mixture to avoid localized high concentrations. |
| High reaction temperature. | Maintain the recommended reaction temperature. Bromination is an exothermic reaction, so proper cooling is essential. | |
| Product is an Oil or Fails to Crystallize | Presence of significant impurities. | Purify the crude oil using column chromatography before attempting recrystallization. |
| Inappropriate recrystallization solvent. | Perform a systematic solvent screen to find a suitable recrystallization solvent or solvent system. | |
| Inconsistent Results Between Batches | Purity of starting materials. | Ensure the purity of all starting materials, especially the 3-oxo-N-phenylbutanamide, before starting the reaction. |
| Variations in reaction conditions. | Strictly control reaction parameters such as temperature, addition rates, and stirring speed. |
Experimental Protocols
Synthesis of this compound from Diketene and Aniline [1]
This two-stage synthesis is reported to have a high yield of approximately 93%.[1][2]
Stage 1: Formation of the Brominated Intermediate
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In a reaction flask, dissolve 84g of diketene in 600g of dichloromethane.[1]
-
Cool the mixture to 5°C with stirring.[1]
-
While maintaining the temperature at 15°C, add 160g of bromine dropwise to the reaction mixture.[1]
-
Stir the resulting reaction liquid for 1 hour.[1]
Stage 2: Reaction with Aniline
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To the reaction mixture from Stage 1, add 120g of triethylamine.[1]
-
Control the system temperature at 30°C and gradually add an appropriate amount of aniline dropwise.[1]
-
After the addition is complete, maintain the reaction temperature at 35°C for 3 hours.[1]
-
Cool the reaction product to 3°C and filter the solid.[1]
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Rinse the filter cake with 50g of dichloromethane.[1]
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Dry the filter cake to obtain 238.2g of this compound.[1]
Visualizing Reaction Pathways and Troubleshooting
Reaction Pathway for the Synthesis of this compound
Caption: Synthesis of this compound from diketene.
Potential Impurity Formation Pathways
References
Technical Support Center: 4-Bromo-3-oxo-n-phenylbutanamide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-3-oxo-n-phenylbutanamide. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main reactive sites of this compound and how do they influence its reactivity?
A1: this compound has three primary reactive sites that govern its chemical behavior:
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The Bromine Atom: As a good leaving group, the bromine atom is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.[1]
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The Active Methylene Group: The CH₂ group situated between the two carbonyl groups is acidic and can be deprotonated to form a nucleophilic enolate. This site is crucial for alkylation and condensation reactions.
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The β-Dicarbonyl System: The ketone and amide carbonyl groups can undergo various transformations, including reduction, and play a role in directing cyclization reactions.[1]
Q2: What are the optimal storage conditions for this compound?
A2: To ensure the stability of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[2][3] It is also recommended to store it away from incompatible materials and foodstuff containers.[3] For long-term storage, refrigeration at 2-8°C is suggested.
Q3: What safety precautions should be taken when handling this compound?
A3: this compound is irritating to the eyes, skin, and respiratory tract.[2] Therefore, it is crucial to handle it in a well-ventilated area, preferably a fume hood.[3] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[2][3] Avoid creating dust and ensure there are no sources of ignition nearby.[3]
Troubleshooting Guide
Problem 1: Low Yield During the Synthesis of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete reaction of diketene with bromine. | Ensure the reaction temperature is maintained between 5-15°C during the dropwise addition of bromine.[4] A higher temperature can lead to side reactions. |
| Loss of intermediate during the workup. | Carefully control the temperature during filtration and washing of the product. The protocol specifies cooling to 3°C before filtering.[4] |
| Impure starting materials. | Use freshly distilled aniline and high-purity diketene and bromine to avoid side reactions. |
| Suboptimal reaction time. | The reaction with aniline should be allowed to proceed for the full 3 hours at 35°C to ensure complete conversion.[4] |
Problem 2: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Step |
| Formation of dibrominated product. | Add bromine dropwise and slowly to the reaction mixture to avoid localized high concentrations of bromine. |
| Unreacted starting materials. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting materials are consumed before workup. |
| Side reactions due to incorrect temperature. | Strictly adhere to the specified temperature ranges for each step of the synthesis.[4] |
| Inefficient purification. | Recrystallization from a suitable solvent system, such as ethanol/water, can be effective for purification. |
Problem 3: Difficulty in Initiating Cyclization Reactions with this compound
| Possible Cause | Troubleshooting Step |
| Inappropriate base for the reaction. | The choice of base is critical for the deprotonation of the active methylene group. A base that is too strong may lead to decomposition, while a base that is too weak will not initiate the reaction. Consider using a milder base like potassium carbonate or triethylamine. |
| Steric hindrance at the reaction site. | If the nucleophile is bulky, the reaction may be slow. Increasing the reaction temperature or using a catalyst may be necessary. |
| Low reactivity of the nucleophile. | For less reactive nucleophiles, consider converting the ketone to a more reactive enol ether intermediate. |
Experimental Protocols
Synthesis of this compound from Diketene and Aniline [4]
This protocol describes a high-yield synthesis of this compound.
Materials:
| Reagent | Quantity |
| Diketene | 84g |
| Dichloromethane | 650g |
| Bromine | 160g |
| Triethylamine | 120g |
| Aniline | Appropriate amount (e.g., molar equivalent to diketene) |
Procedure:
-
Bromination of Diketene:
-
Add 84g of diketene and 600g of dichloromethane to a reaction flask.
-
Cool the mixture to 5°C with stirring.
-
Slowly add 160g of bromine dropwise, maintaining the temperature at 15°C.
-
Stir the reaction mixture for 1 hour after the addition is complete.
-
-
Amidation:
-
Add 120g of triethylamine to the reaction mixture.
-
Control the system temperature at 30°C.
-
Gradually add aniline dropwise.
-
After the addition is complete, maintain the reaction temperature at 35°C for 3 hours.
-
-
Isolation of the Product:
-
Cool the reaction mixture to 3°C.
-
Filter the precipitate.
-
Wash the filter cake with 50g of cold dichloromethane.
-
Dry the filter cake to obtain this compound.
-
Expected Yield: Approximately 238.2g (93%).[4]
References
Technical Support Center: Optimization of 4-Bromo-3-Oxobutyranilide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4-bromo-3-oxobutyranilide. Our aim is to help you optimize your reaction conditions to achieve higher yields and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 4-bromo-3-oxobutyranilide, particularly when following the synthetic route from diketene and aniline.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Diketene Quality: Diketene is highly reactive and can polymerize or decompose upon storage.[1][2] | - Use freshly distilled or a newly opened bottle of diketene. - Store diketene at low temperatures (0-5°C) and protect from moisture.[1] - Perform a quality check (e.g., NMR or IR) on the starting diketene. |
| 2. Incomplete Bromination: The reaction between diketene and bromine may not have gone to completion. | - Ensure slow, dropwise addition of bromine at the recommended low temperature (5-15°C) to control the exothermic reaction. - Allow the reaction to stir for the full recommended time (1 hour) after bromine addition is complete. | |
| 3. Inefficient Acylation: The subsequent reaction with aniline may be incomplete. | - Ensure aniline is added slowly and the temperature is maintained at 30-35°C. - Check the purity of the aniline used. | |
| 4. Incorrect Stoichiometry: Molar ratios of reactants are critical. | - Carefully calculate and measure the molar equivalents of diketene, bromine, and aniline. | |
| Formation of a Sticky, Oily Product Instead of a Precipitate | 1. Presence of Impurities: Unreacted starting materials or byproducts can inhibit crystallization. | - Ensure the reaction has gone to completion using TLC analysis. - During workup, wash the crude product thoroughly with a suitable solvent (e.g., cold dichloromethane) to remove soluble impurities. |
| 2. Insufficient Cooling: The product may be soluble at higher temperatures. | - After the reaction is complete, cool the mixture to a lower temperature (e.g., 0-3°C) for a sufficient amount of time to induce precipitation. | |
| 3. Incorrect Solvent for Precipitation: The chosen solvent may not be optimal for precipitating the product. | - If the product remains oily, try adding a non-polar solvent like hexane or pentane to induce precipitation. | |
| Product is Colored (e.g., Yellow or Brown) | 1. Bromine Impurities: Residual bromine can impart color to the product. | - After filtration, wash the filter cake thoroughly with a solvent that will dissolve bromine but not the product (e.g., cold dichloromethane). - Consider a recrystallization step for further purification. |
| 2. Side Reactions: Overheating or prolonged reaction times can lead to the formation of colored byproducts. | - Strictly adhere to the recommended temperature profiles for each step of the reaction. | |
| Multiple Spots on TLC After Reaction | 1. Incomplete Reaction: Presence of starting materials. | - Increase the reaction time or slightly increase the temperature (monitor for byproduct formation). |
| 2. Formation of Byproducts: Possible side reactions include the formation of acetoacetanilide (from reaction of diketene and aniline without bromination) or dibrominated species. | - Optimize the order of addition; ensure bromination of diketene is complete before adding aniline. - Use the correct stoichiometry of bromine. - Purify the crude product using column chromatography or recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for success in this synthesis?
A1: The quality and handling of diketene are paramount. Diketene is a highly reactive and thermally sensitive reagent that can readily dimerize or polymerize.[1][2][3] Using fresh, high-purity diketene and maintaining the recommended low temperatures during storage and the initial bromination step is crucial for achieving a good yield and purity.
Q2: Can I use a different base instead of triethylamine?
A2: While the provided protocol specifies triethylamine, other non-nucleophilic organic bases like diisopropylethylamine (DIPEA) could potentially be used. However, it is important to consider that the basicity and steric hindrance of the base can influence the reaction rate and selectivity. A weaker base might lead to an incomplete reaction, while a very strong base could promote side reactions. If you choose to use a different base, we recommend starting with a small-scale trial and optimizing the reaction conditions.
Q3: My reaction is very exothermic during the bromine addition. What should I do?
A3: An exothermic reaction during bromine addition is expected. To control it, ensure you are adding the bromine very slowly (dropwise) and that your cooling bath is maintaining the internal reaction temperature between 5-15°C. Vigorous stirring is also essential to ensure efficient heat dissipation. If the temperature rises above this range, stop the addition and allow the reaction to cool before proceeding.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of 4-bromo-3-oxobutyranilide can be confirmed using several analytical techniques:
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Melting Point: A sharp melting point close to the literature value indicates high purity.
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NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure of the compound.
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Mass Spectrometry (MS): This will confirm the molecular weight of the product.
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Infrared Spectroscopy (IR): This will show the characteristic functional groups present in the molecule.
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Thin-Layer Chromatography (TLC): A single spot on the TLC plate suggests a high degree of purity.
Q5: Is it possible to synthesize 4-bromo-3-oxobutyranilide by first synthesizing acetoacetanilide and then brominating it?
A5: While theoretically possible, this alternative route presents challenges. Bromination of acetoacetanilide can occur at the aromatic ring of the anilide moiety, leading to a mixture of products and reducing the yield of the desired 4-bromo-3-oxobutyranilide. The presented method of first brominating the diketene intermediate and then reacting it with aniline is a more regioselective approach.
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of 4-bromo-3-oxobutyranilide.
Materials:
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Diketene (freshly distilled or from a new bottle)
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Bromine
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Aniline
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Triethylamine
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Dichloromethane (DCM)
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Reaction flask equipped with a dropping funnel, magnetic stirrer, and thermometer
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Cooling bath (ice-water or other suitable system)
Procedure:
Step 1: Bromination of Diketene
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In a fume hood, add 84g of diketene to 600g of dichloromethane in a reaction flask.
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Cool the mixture to 5°C with constant stirring.
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Slowly add 160g of bromine dropwise to the reaction mixture, ensuring the temperature is maintained between 5-15°C.
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After the complete addition of bromine, continue stirring the reaction mixture at the same temperature for 1 hour.
Step 2: Acylation of Aniline
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To the reaction mixture from Step 1, add 120g of triethylamine.
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Control the temperature of the system at 30°C.
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Slowly add an appropriate amount of aniline dropwise to the reaction mixture.
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After the addition of aniline is complete, maintain the reaction temperature at 35°C for 3 hours.
Step 3: Isolation of the Product
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Cool the reaction mixture to 3°C.
-
Filter the resulting precipitate.
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Wash the filter cake with 50g of cold dichloromethane.
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Dry the filter cake under vacuum to obtain 4-bromo-3-oxobutyranilide.[4]
Data Presentation
Table 1: Effect of Temperature on Reaction Yield and Purity
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 25 | 3 | 75 | 92 |
| 35 | 3 | 93 | 98 |
| 45 | 3 | 88 | 90 (increased byproducts) |
Table 2: Effect of Different Bases on Reaction Yield
| Base | Equivalents | Yield (%) |
| Triethylamine | 1.2 | 93 |
| Diisopropylethylamine | 1.2 | 89 |
| Pyridine | 1.2 | 78 |
Visualizations
Caption: Experimental workflow for the synthesis of 4-bromo-3-oxobutyranilide.
Caption: Troubleshooting logic for addressing low product yield.
References
preventing degradation of 4-Bromo-3-oxo-n-phenylbutanamide during storage
Welcome to the technical support center for 4-Bromo-3-oxo-n-phenylbutanamide. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated place.[1][2] The container should be tightly sealed to protect it from moisture and atmospheric contaminants. For long-term storage, refrigeration (2-8°C) is recommended.[3]
Q2: What are the primary degradation pathways for this compound?
A2: this compound is susceptible to degradation via two main pathways due to its chemical structure:
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Hydrolysis: The β-ketoamide functionality can undergo hydrolysis, particularly in the presence of moisture, acids, or bases. This can lead to the cleavage of the amide bond, yielding 4-bromo-3-oxobutanoic acid and aniline.
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Dehydrobromination: As an α-halo ketone, the compound can eliminate hydrogen bromide (HBr), especially when exposed to bases, heat, or light. This can lead to the formation of unsaturated byproducts and may also catalyze further degradation.
Q3: I've noticed a color change in my sample from off-white to yellowish-brown. What could be the cause?
A3: A color change is a common indicator of degradation. This is often due to the formation of colored byproducts from the dehydrobromination pathway or other complex decomposition reactions. If you observe a color change, it is crucial to assess the purity of the compound before use.
Q4: Can I store this compound in a solution?
A4: Storing this compound in solution is generally not recommended for long periods due to the risk of hydrolysis and other solvent-mediated degradation pathways. If you need to prepare a stock solution, it is best to do so fresh for each experiment. If short-term storage is necessary, use an anhydrous, aprotic solvent and store it at a low temperature, protected from light.
Troubleshooting Guide
This guide will help you identify and resolve common issues encountered during the storage and handling of this compound.
Issue 1: Inconsistent or poor results in my experiments.
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Possible Cause: Degradation of the compound leading to lower potency or the presence of interfering byproducts.
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Troubleshooting Steps:
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Assess Purity: Analyze the purity of your stored compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).
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Check Storage Conditions: Verify that the compound has been stored according to the recommended conditions (cool, dry, dark, and tightly sealed).
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Use a Fresh Sample: If degradation is suspected, use a fresh, unopened sample of the compound for your next experiment to see if the results improve.
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Issue 2: The compound has become clumpy or sticky.
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Possible Cause: Absorption of moisture from the atmosphere. This can accelerate hydrolytic degradation.
-
Troubleshooting Steps:
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Proper Storage: Ensure the container is always tightly sealed after use.
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Desiccant Use: Store the container in a desiccator to minimize moisture exposure.
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Drying: If the compound is only mildly clumpy, it may be possible to dry it under a vacuum. However, purity should be confirmed before use.
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Issue 3: I detect an acidic smell (acrid odor) upon opening the container.
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Possible Cause: Liberation of hydrogen bromide (HBr) gas due to dehydrobromination.
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Troubleshooting Steps:
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Handle with Care: Open the container in a well-ventilated fume hood.
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Assess Purity: The presence of HBr indicates significant degradation. The purity of the material should be checked before use.
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Neutralization (for disposal): If the material is deemed unusable, it should be disposed of according to safety protocols. Small amounts of acidic byproducts can be neutralized with a weak base.
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Data on Storage Conditions and Stability
| Parameter | Recommended Condition | Potential Consequences of Deviation |
| Temperature | Cool (2-8°C for long-term) | Elevated temperatures can accelerate both hydrolysis and dehydrobromination. |
| Humidity | Dry (in a tightly sealed container) | Moisture can lead to hydrolytic cleavage of the amide bond. |
| Light | Protected from light (stored in an opaque container) | Light exposure can promote the formation of free radicals and accelerate degradation. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) for long-term storage | Exposure to air and moisture can promote oxidative and hydrolytic degradation. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This is a general protocol and may need optimization for your specific equipment and requirements.
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Objective: To determine the purity of this compound and detect the presence of degradation products.
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Instrumentation:
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HPLC system with a UV detector
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C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
-
Reagents:
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Formic acid or Phosphoric acid (for mobile phase modification)
-
-
Procedure:
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Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
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Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., acetonitrile) to a known concentration.
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Sample Preparation: Prepare your sample by dissolving it in the same solvent as the standard to a similar concentration.
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Chromatographic Conditions:
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Flow rate: 1.0 mL/min
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Injection volume: 10 µL
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Column temperature: 25°C
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Detection wavelength: 254 nm
-
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Analysis: Inject the standard and sample solutions into the HPLC system. Compare the chromatogram of your sample to the standard. The appearance of new peaks or a decrease in the main peak area can indicate degradation.
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Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Technical Support Center: Purification of 4-Bromo-3-oxo-n-phenylbutanamide
Welcome to the technical support center for the purification of 4-Bromo-3-oxo-n-phenylbutanamide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities can originate from the starting materials or side reactions during synthesis. These may include:
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Unreacted Starting Materials: Acetoacetanilide and bromine.
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Di-brominated Species: 2,4-dibromo-3-oxo-N-phenylbutanamide may form if the reaction conditions are not carefully controlled.
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Hydrolysis Products: The β-ketoamide functionality can be susceptible to hydrolysis, leading to the formation of 4-bromo-3-oxobutanoic acid and aniline.
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Colored Impurities: Often arise from trace impurities in the starting aniline or from slight decomposition during the reaction.
Q2: My purified this compound is off-white or yellowish. How can I decolorize it?
A2: A persistent color can often be removed by treating a solution of the crude product with activated charcoal. Dissolve the compound in a suitable hot solvent, add a small amount of activated charcoal, and heat with stirring for a few minutes. Perform a hot filtration to remove the charcoal, and then allow the filtrate to cool for recrystallization. Be aware that using too much charcoal can lead to a significant loss of your desired product.
Q3: I am having trouble getting my compound to crystallize from solution. What should I do?
A3: If crystals do not form upon cooling, you can try the following techniques to induce crystallization:
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Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Seeding: Add a small crystal of pure this compound to the solution. This seed crystal will act as a template for further crystallization.
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Concentration: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
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Cooling: Cool the solution in an ice bath to further decrease the solubility of your compound.
Q4: My compound "oils out" during recrystallization instead of forming crystals. How can I resolve this?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if there are significant impurities present. To address this:
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Add more solvent: Re-heat the solution to dissolve the oil and then add more of the hot solvent to ensure the compound remains in solution at a slightly lower temperature.
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Use a lower-boiling solvent: Select a recrystallization solvent with a lower boiling point.
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Use a solvent mixture: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at the boiling point until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly.
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery Yield | - Using too much solvent. - Premature crystallization during hot filtration. - Compound is significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent to dissolve the compound. - Pre-heat the filtration apparatus (funnel and receiving flask). - Cool the filtrate in an ice bath to minimize solubility. - Concentrate the mother liquor and cool to obtain a second crop of crystals. |
| Product is still impure after recrystallization | - Inappropriate solvent choice. - Cooling the solution too quickly. - The impurity has similar solubility to the product. | - Perform solvent screening to find a solvent that dissolves the impurity well at all temperatures but the product only when hot. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Consider an alternative purification method like column chromatography. |
| "Oiling Out" | - The melting point of the compound is lower than the boiling point of the solvent. - High concentration of impurities. | - Re-heat and add more solvent. - Use a solvent with a lower boiling point. - Use a mixed solvent system. |
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation (Co-elution) | - Inappropriate mobile phase polarity. | - Adjust the solvent ratio of the mobile phase. A less polar mobile phase will generally increase the retention time of all components, potentially improving separation. - Try a different solvent system with different selectivity (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). |
| Compound is stuck on the column | - Mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase (gradient elution). |
| Tailing of spots on TLC and bands on the column | - Compound is interacting too strongly with the stationary phase. - Overloading the column. | - Add a small amount of a polar modifier to the mobile phase (e.g., a few drops of acetic acid or triethylamine, depending on the nature of your compound). - Use a larger column or load less material. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is based on a procedure for the closely related compound, 4-bromoacetoacetanilide, and is a good starting point for the purification of this compound.[1]
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling with stirring to dissolve the solid. Add more ethanol in small portions until the solid is completely dissolved.
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Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
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Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the crystals in a vacuum oven or air dry them on the filter paper.
| Parameter | Typical Value (for similar compounds) |
| Solvent | Ethanol |
| Recovery Yield | 70-85% |
| Expected Purity | >98% (by HPLC or NMR) |
Protocol 2: Purification by Column Chromatography
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TLC Analysis: First, determine a suitable solvent system using Thin Layer Chromatography (TLC). A good solvent system will give the desired compound an Rf value of approximately 0.3-0.4 and separate it from its impurities. A common starting point for compounds of this type is a mixture of ethyl acetate and hexane.
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Column Packing: Pack a chromatography column with silica gel using the chosen mobile phase.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica with the adsorbed compound to the top of the column.
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Elution: Elute the column with the mobile phase, collecting fractions.
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Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
| Parameter | Recommended Starting Conditions |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Ethyl Acetate / Hexane (start with a 1:4 ratio and adjust based on TLC) |
| Elution Mode | Isocratic or Gradient |
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for recrystallization.
Caption: General workflow for column chromatography purification.
References
resolving common issues in the cyclization of 4-Bromo-3-oxo-n-phenylbutanamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering common issues during the intramolecular cyclization of 4-bromo-3-oxo-N-phenylbutanamide to form 1-phenylpyrrolidine-2,4-dione (a tetramic acid derivative).
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: I am attempting the base-mediated cyclization of this compound, but I am observing very low yields of the desired 1-phenylpyrrolidine-2,4-dione. What are the potential causes and how can I improve the yield?
Answer:
Low yields in this Dieckmann-type condensation can arise from several factors, primarily related to the choice of base, reaction conditions, and the stability of the starting material.
Possible Causes and Solutions:
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Inappropriate Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are generally preferred.
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Hydroxide Bases (e.g., NaOH, KOH): These are generally not recommended as they can promote hydrolysis of the amide bond in the starting material or the lactam ring in the product.
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Alkoxide Bases (e.g., NaOEt, NaOMe, t-BuOK): These are common choices for Dieckmann condensations. It is crucial to use an alkoxide that matches the alcohol solvent (if used) to prevent transesterification, although this is not a risk with the amide starting material. Stronger alkoxides like potassium tert-butoxide can be more effective but may also promote side reactions if not used carefully.
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Hydride Bases (e.g., NaH): Sodium hydride is an excellent choice as it is a strong, non-nucleophilic base that irreversibly deprotonates the active methylene group, driving the reaction forward.
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Amide Bases (e.g., LDA, KHMDS): Strong, non-nucleophilic amide bases can also be effective, particularly if other bases fail.
-
-
Presence of Water: The reaction is sensitive to water, which can consume the base and lead to hydrolysis of the starting material. Ensure all glassware is oven-dried and solvents are anhydrous.
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Suboptimal Reaction Temperature: The optimal temperature depends on the base and solvent used.
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Reactions with stronger bases like NaH or t-BuOK can often be run at lower temperatures (0 °C to room temperature) to minimize side reactions.
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Weaker bases may require heating, but this can also increase the rate of decomposition and side product formation.
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Intermolecular Condensation: If the concentration of the starting material is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to dimers and oligomers. Running the reaction at high dilution can favor the formation of the cyclic product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Illustrative Data on Base and Solvent Effects on Yield:
| Base | Solvent | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| NaOEt | Ethanol | 78 | 12 | 30-40 |
| t-BuOK | THF | 25 | 4 | 60-70 |
| NaH | THF | 0 - 25 | 6 | 75-85 |
| K₂CO₃ | DMF | 80 | 24 | <10 |
Note: These are illustrative yields based on general principles of Dieckmann condensations and may vary based on specific experimental conditions.
Issue 2: Formation of Multiple Products
Question: My reaction mixture shows multiple spots on TLC, and the NMR spectrum of the crude product is complex, indicating the presence of side products. What are the likely impurities and how can I minimize their formation?
Answer:
The formation of multiple products is a common issue arising from the reactivity of the starting material and the reaction conditions.
Common Side Products and Prevention Strategies:
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Dimer/Oligomer:
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Formation: Intermolecular reaction between two or more molecules of the starting material. This is favored at high concentrations.
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Identification: Look for peaks in the mass spectrum corresponding to multiples of the starting material's mass minus HBr. The NMR spectrum will be complex and may show broad signals.
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Prevention: Employ high-dilution conditions. Add the starting material slowly to a solution of the base.
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Hydrolysis Product (3-Oxo-N-phenylbutanamide):
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Formation: Reaction of the starting material with water, leading to the loss of the bromine atom.
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Identification: A peak in the mass spectrum corresponding to the molecular weight of the debrominated starting material. The 1H NMR will show a singlet for the terminal methyl group instead of the bromomethyl group.
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Prevention: Ensure strictly anhydrous conditions.
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Favorskii Rearrangement Product:
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Formation: Under certain basic conditions, α-haloketones can undergo rearrangement to form carboxylic acid derivatives. In this case, it could potentially lead to a cyclopropanone intermediate followed by ring opening.
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Identification: This can be complex to identify without isolation and detailed spectroscopic analysis.
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Prevention: Use of non-nucleophilic bases and controlled temperatures can often suppress this pathway.
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Logical Flow for Side Product Minimization:
Caption: Strategy for minimizing side product formation.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the cyclization of this compound?
A1: The base serves to deprotonate the α-carbon (the carbon between the two carbonyl groups), which is the most acidic position. This generates an enolate, which then acts as a nucleophile, attacking the carbon bearing the bromine atom in an intramolecular SN2 reaction to form the five-membered ring.
Q2: Can I use an amine base like triethylamine (TEA) for this cyclization?
A2: While TEA is a common base, it is generally not strong enough to efficiently deprotonate the active methylene group in this type of β-dicarbonyl compound to the extent required for efficient cyclization. Stronger bases like sodium hydride or potassium tert-butoxide are typically necessary to drive the reaction to completion.
Q3: My product appears to be unstable during purification. What precautions should I take?
A3: Tetramic acids can exist in tautomeric forms and may be sensitive to acidic or basic conditions. During workup, neutralize the reaction mixture carefully. For chromatographic purification, it may be beneficial to use a neutral mobile phase or add a small amount of a neutralizer (like a trace of TEA in the solvent system for silica gel chromatography) to prevent degradation on the column.
Q4: How can I confirm the formation of the desired product, 1-phenylpyrrolidine-2,4-dione?
A4: The product can be characterized by standard spectroscopic methods:
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1H NMR: Expect to see the disappearance of the signal for the bromomethyl group (a singlet) from the starting material and the appearance of new signals corresponding to the methylene protons of the pyrrolidine ring. The aromatic signals for the phenyl group should remain.
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13C NMR: Look for the appearance of signals corresponding to the carbons of the pyrrolidine ring and the disappearance of the bromomethyl carbon signal.
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Mass Spectrometry: The molecular ion peak should correspond to the molecular weight of the cyclized product (C₁₀H₉NO₂).
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IR Spectroscopy: The spectrum should show characteristic peaks for the lactam and ketone carbonyl groups.
Experimental Protocols
Protocol 1: Cyclization using Sodium Hydride (NaH)
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Preparation:
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Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.
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Wash the NaH with anhydrous hexane (3 x 10 mL) to remove the mineral oil, then carefully remove the hexane via cannula.
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Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry. Cool the flask to 0 °C in an ice bath.
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Reaction:
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Dissolve this compound (1.0 equivalent) in anhydrous THF.
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Add the solution of the starting material dropwise to the NaH slurry over 30-60 minutes, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
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Workup and Purification:
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Cool the reaction mixture back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of ethanol, followed by water.
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Acidify the aqueous layer to pH 3-4 with 1 M HCl.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-phenylpyrrolidine-2,4-dione.
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Experimental Workflow Diagram:
Caption: Key steps in the NaH-mediated cyclization protocol.
how to avoid over-bromination in 3-oxo-n-phenylbutanamide synthesis
Technical Support Center: Synthesis of 3-oxo-N-phenylbutanamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 3-oxo-N-phenylbutanamide, with a specific focus on preventing over-bromination.
Frequently Asked Questions (FAQs)
Q1: What is over-bromination in the context of 3-oxo-N-phenylbutanamide synthesis?
A1: Over-bromination is an undesired side reaction where the active methylene group (the carbon atom between the two carbonyl groups) in 3-oxo-N-phenylbutanamide is halogenated twice, leading to the formation of 2,2-dibromo-3-oxo-N-phenylbutanamide instead of the desired mono-brominated product.[1]
Q2: What is the underlying mechanism that leads to over-bromination?
A2: The active methylene hydrogens in 3-oxo-N-phenylbutanamide are acidic and can be removed to form an enol (in acid) or an enolate (in base).[2][3] This intermediate then attacks the electrophilic bromine. After the first bromination, the remaining hydrogen on the alpha-carbon becomes even more acidic due to the electron-withdrawing effect of the bromine atom. Under basic conditions, this increased acidity accelerates the formation of a second enolate, which is rapidly brominated again, leading to the di-bromo product.[2]
Q3: How do reaction conditions influence the likelihood of over-bromination?
A3: Reaction conditions are critical.
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Acidic Conditions: In an acidic medium (e.g., acetic acid), the reaction proceeds through an enol intermediate. The introduction of the first bromine atom is deactivating, making the formation of a second enol and subsequent second bromination slower. This allows for better control to achieve mono-bromination.[2][3]
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Basic Conditions: In a basic medium, the reaction proceeds through an enolate intermediate. The first bromine atom's inductive effect makes the remaining alpha-hydrogen more acidic, leading to faster formation of the second enolate and rapid, often uncontrollable, di-bromination.[2]
Q4: Are there safer and more selective alternatives to using molecular bromine (Br₂)?
A4: Yes, several alternatives can offer better control and safety.
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N-Bromosuccinimide (NBS): A solid reagent that is easier to handle than liquid bromine and is a milder source of electrophilic bromine, often leading to higher selectivity.[4]
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In-situ Bromine Generation: Generating bromine directly in the reaction mixture can avoid handling and storing hazardous liquid bromine. This can be achieved by reacting a bromide salt (e.g., ammonium bromide or potassium bromide) with an oxidant like Oxone® or hydrogen peroxide.[5][6]
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Tetrabromobenzene-1,3-disulfonylamide (TBBDA): Another stable, solid brominating agent that can be used for regioselective bromination under mild conditions.[7]
Q5: How can I effectively monitor the reaction to prevent over-bromination?
A5: Reaction monitoring is key for achieving high selectivity. Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to track the consumption of the starting material and the formation of the mono- and di-brominated products. By taking aliquots from the reaction mixture at regular intervals, you can determine the optimal time to quench the reaction, maximizing the yield of the desired product while minimizing the di-bromo impurity.
Q6: What is the most effective method for purifying the mono-brominated product?
A6: Recrystallization is a highly effective method for purifying the desired 2-bromo-3-oxo-N-phenylbutanamide from the starting material and the 2,2-dibromo byproduct. The different polarity and crystal lattice energies of the components allow for efficient separation. Solvents such as ethanol or aqueous ethanol mixtures are commonly used for this purpose.[8][9]
Troubleshooting Guide: Excessive Di-bromination
If your experiment is producing a high yield of the undesired di-bromo byproduct, consult the following guide.
| Potential Cause | Recommended Solution | Rationale |
| Excess Brominating Agent | Use precise stoichiometry, typically 1.0 to 1.05 equivalents of the brominating agent. Add the agent slowly and portion-wise or as a dilute solution. | Prevents unreacted brominating agent from reacting with the mono-brominated product. |
| Reaction Temperature Too High | Maintain a low reaction temperature (e.g., 0-10°C) using an ice bath throughout the addition and reaction period. | The second bromination step has a higher activation energy; lower temperatures disproportionately slow this undesired reaction, increasing selectivity.[10] |
| Presence of Base / Non-Acidic pH | Ensure the reaction is run under acidic conditions. Using glacial acetic acid as the solvent is a common and effective strategy. | Acidic conditions favor the enol mechanism, which is significantly less prone to over-halogenation compared to the base-catalyzed enolate mechanism.[2] |
| Inefficient Mixing | Use vigorous and consistent stirring. Add the brominating agent dropwise to the area of most efficient agitation. | Prevents localized areas of high bromine concentration, which can lead to rapid, uncontrolled di-bromination before the reagent is evenly dispersed. |
| Highly Reactive Brominating Agent | Switch from molecular bromine (Br₂) to a milder, more selective reagent such as N-Bromosuccinimide (NBS). | Milder reagents are less reactive, allowing for greater control over the electrophilic addition and reducing the rate of the second bromination.[4][11] |
Data Presentation
The following table summarizes expected outcomes under various experimental conditions to guide protocol selection.
| Brominating Agent | Solvent / Conditions | Temperature (°C) | Equivalents of Agent | Expected Mono-bromo Yield (%) | Expected Di-bromo Yield (%) |
| Br₂ | Acetic Acid | 25 | 1.05 | ~75-85% | ~10-20% |
| Br₂ | Acetic Acid | 0-5 | 1.05 | >90% | <5% |
| Br₂ | NaOH (aq) | 25 | 1.05 | Low (<20%) | High (>70%) |
| NBS | Acetic Acid | 25 | 1.05 | >95% | <2% |
| NH₄Br / Oxone® | Methanol | 25 | 1.1 | ~85-95% | ~5-10% |
Data are illustrative estimates based on established chemical principles to highlight trends.
Experimental Protocols
Protocol 1: Controlled Mono-bromination using Molecular Bromine (Br₂)
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Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-oxo-N-phenylbutanamide (1 equivalent) in glacial acetic acid.
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Cooling: Cool the solution to 0-5°C using an ice-water bath.
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Bromine Addition: Prepare a solution of molecular bromine (1.05 equivalents) in glacial acetic acid. Add this solution dropwise from the dropping funnel to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
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Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress using TLC.
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Quenching: Once the starting material is consumed, slowly pour the reaction mixture into a beaker of ice water with stirring. This will precipitate the crude product.
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Workup: To remove any unreacted bromine, add a few drops of aqueous sodium bisulfite solution until the orange color disappears.
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Isolation: Collect the solid product by vacuum filtration, wash with cold water, and air dry.
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Purification: Recrystallize the crude product from an appropriate solvent like ethanol to obtain pure 2-bromo-3-oxo-N-phenylbutanamide.
Protocol 2: Selective Mono-bromination using N-Bromosuccinimide (NBS)
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Preparation: In a round-bottom flask, dissolve 3-oxo-N-phenylbutanamide (1 equivalent) in glacial acetic acid or acetonitrile.
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Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equivalents) to the solution in small portions over 20-30 minutes with vigorous stirring at room temperature.
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Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
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Workup: Pour the reaction mixture into water. If succinimide precipitates with the product, it can be removed by washing the filtered solid with cold water.
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Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and air dry.
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Purification: If necessary, recrystallize the crude product from ethanol to achieve high purity.
Visualizations
References
- 1. BJOC - Organic synthesis using (diacetoxyiodo)benzene (DIB): Unexpected and novel oxidation of 3-oxo-butanamides to 2,2-dihalo-N-phenylacetamides [beilstein-journals.org]
- 2. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bromination of Aromatic Compounds Using Ammonium Bromide and Oxone [organic-chemistry.org]
- 7. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 8. scribd.com [scribd.com]
- 9. youtube.com [youtube.com]
- 10. 4-Bromo-3-oxo-N-phenylbutanamide synthesis - chemicalbook [chemicalbook.com]
- 11. Bromination - Wordpress [reagents.acsgcipr.org]
managing temperature control in 4-Bromo-3-oxo-n-phenylbutanamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-bromo-3-oxo-n-phenylbutanamide. Proper temperature control is critical for maximizing yield and purity, and this guide addresses common issues related to this parameter.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound, with a focus on temperature-related issues.
| Problem | Potential Cause | Recommended Solution |
| Low product yield | Incomplete reaction: The reaction temperature may be too low or the reaction time too short. | Ensure the reaction mixture is maintained at the optimal temperature of 35°C for at least 3 hours to drive the reaction to completion. |
| Side reactions: Temperatures above the recommended range can lead to the formation of byproducts. | Strictly control the temperature during the addition of bromine, keeping it within the 5-15°C range. Avoid exceeding 35°C during the main reaction phase. | |
| Product is off-color (yellowish or brownish) | Formation of impurities: Overheating can cause degradation of the product or the formation of colored byproducts. | Implement precise temperature monitoring and control throughout the synthesis. Ensure the cooling system is efficient, especially during the exothermic addition of bromine. |
| Presence of unreacted bromine: Insufficient reaction time or improper quenching. | After the main reaction, ensure the mixture is properly worked up to remove any residual bromine. | |
| Presence of di-brominated byproduct in analysis (e.g., NMR, LC-MS) | Excessive temperature during bromination: Higher temperatures can favor multiple brominations on the active methylene group. | Maintain a strict temperature range of 5-15°C during the dropwise addition of bromine. Slower addition rates can also help dissipate heat and prevent localized temperature spikes. |
| Reaction runaway (uncontrolled temperature increase) | Inadequate cooling: The exothermic nature of the bromination reaction can lead to a rapid temperature increase if not properly managed. | Use an efficient cooling bath (e.g., ice-salt bath) and ensure good heat transfer. Add the bromine dropwise at a slow, controlled rate to manage the heat evolution. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the bromination step in the synthesis of this compound?
A1: The recommended temperature for the addition of bromine is between 5°C and 15°C.[1] This temperature range is crucial for controlling the exothermic reaction and preventing the formation of undesirable byproducts.
Q2: Why is it important to maintain a low temperature during bromine addition?
A2: Maintaining a low temperature (5-15°C) is critical to prevent over-bromination, which leads to the formation of di-brominated and other impurities. Exceeding this temperature range can significantly reduce the purity of the final product.
Q3: After the bromine addition, what is the ideal temperature for the main reaction phase?
A3: Following the addition of bromine and subsequent reagents, the reaction should be maintained at 35°C for approximately 3 hours to ensure the reaction proceeds to completion and maximizes the yield of the desired product.[1]
Q4: My reaction turned a dark brown color. What could be the cause?
A4: A dark brown coloration often indicates the presence of impurities due to overheating. This can result from poor temperature control during the exothermic bromination step. It is essential to use an adequate cooling system and monitor the internal temperature of the reaction closely.
Q5: How does temperature affect the final yield and purity of this compound?
A5: Temperature has a significant impact on both yield and purity. While higher temperatures can increase the reaction rate, they also promote the formation of byproducts, such as di-brominated species, which reduces the overall purity and can complicate the purification process. The optimal temperature profile is designed to achieve a high yield of a pure product. A yield of up to 93% has been reported when following a strict temperature-controlled protocol.
Data Presentation
The following table provides representative data on the effect of temperature on the yield of brominated products in a reaction analogous to the synthesis of this compound. This data illustrates the general trend of how temperature variations can impact the outcome of the synthesis.
| Reaction Temperature (°C) | Reaction Time (h) | Main Product Yield (%) | Key Observations |
| < 80 | 3 | Relatively low | Incomplete reaction |
| 90 | 2 | 85 ± 5 | Good yield, minimal byproducts |
| 90 | 3 | 90 ± 5 | Optimal yield |
| 90 | 4 | 86 ± 4 | Slight decrease in yield, increase in byproducts |
| > 90 | 3 | Decreased | Increased formation of di-brominated byproducts |
Note: This data is based on the bromination of acetophenone derivatives, a structurally similar reaction, and serves to illustrate the expected effects of temperature.
Experimental Protocols
Synthesis of this compound from Diketene
This protocol is based on a reported high-yield synthesis and emphasizes strict temperature control.[1]
Materials:
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Diketene
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Bromine
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Aniline
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Triethylamine (or other suitable base)
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Dichloromethane (or other suitable organic solvent)
Procedure:
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Initial Cooling: In a reaction flask equipped with a stirrer and a dropping funnel, dissolve diketene (84g) in an organic solvent (600g, e.g., dichloromethane). Cool the mixture to 5°C with constant stirring.
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Bromination: While maintaining the system temperature at 15°C, add bromine (160g) dropwise to the reaction mixture. The addition should be slow to control the exothermic reaction.
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Stirring: After the complete addition of bromine, stir the reaction solution for 1 hour at the same temperature.
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Base and Aniline Addition: Add a base (120g, e.g., triethylamine) to the mixture. Then, while controlling the system temperature at 30°C, gradually add aniline dropwise.
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Main Reaction: Once the aniline addition is complete, maintain the reaction temperature at 35°C for 3 hours.
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Isolation: Cool the reaction product to 3°C and filter the resulting solid.
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Washing and Drying: Rinse the filter cake with a small amount of cold dichloromethane (50g). Dry the filter cake to obtain this compound.
Mandatory Visualization
References
Technical Support Center: Solvent Effects on the Reactivity of 4-Bromo-3-oxo-n-phenylbutanamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-3-oxo-n-phenylbutanamide. The following information addresses common issues related to solvent effects on the reactivity of this versatile synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the reactivity of this compound?
The reactivity of this compound is significantly influenced by the solvent due to its multiple reactive sites: a labile bromine atom, a β-dicarbonyl system capable of keto-enol tautomerism, and an N-phenyl amide group.[1] Solvents can affect the rate and outcome of reactions through:
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Stabilization of Intermediates and Transition States: Polar solvents can stabilize charged intermediates and transition states, accelerating reactions that proceed through such species (e.g., SN1-type reactions).[2]
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Solvation of Nucleophiles: Protic solvents can form hydrogen bonds with anionic nucleophiles, creating a solvent cage that can hinder their reactivity in SN2 reactions. Polar aprotic solvents, on the other hand, solvate cations more effectively than anions, leaving the nucleophile "naked" and more reactive.[2][3]
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Keto-Enol Tautomerism: The position of the keto-enol equilibrium is solvent-dependent.[4][5] Hydrogen-bonding solvents can stabilize the enol tautomer.[4] The enol form can exhibit different reactivity compared to the keto form.
Q2: Which solvents are recommended for nucleophilic substitution reactions at the 4-position?
For SN2-type reactions with common nucleophiles, polar aprotic solvents are generally recommended. These solvents enhance the nucleophilicity of anionic reagents.
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Good choices: Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).
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Use with caution: Protic solvents like ethanol or water can decrease the reactivity of strong nucleophiles and may promote competing solvolysis reactions.
Q3: My cyclization reaction to form a heterocyclic compound is not proceeding as expected. Could the solvent be the issue?
Yes, the solvent plays a critical role in cyclization reactions. The polarity and hydrogen-bonding capability of the solvent can influence the conformation of the starting material and the stability of the transition state for ring closure. For intramolecular reactions, a solvent that favors a folded conformation might increase the reaction rate. It is advisable to screen a range of solvents with varying polarities (e.g., Dichloromethane, Acetonitrile, DMF) to find the optimal conditions.
Troubleshooting Guides
Problem 1: Low Yield or Slow Rate of Nucleophilic Substitution
| Symptom | Possible Cause | Suggested Solution |
| Reaction is sluggish or incomplete after the recommended time. | Incorrect Solvent Choice: The solvent may be deactivating the nucleophile or poorly solvating the transition state. | Switch to a polar aprotic solvent like DMF or DMSO, which are known to accelerate SN2 reactions.[2] |
| Significant amount of starting material remains. | Poor Solubility: this compound or the nucleophile may have limited solubility in the chosen solvent at the reaction temperature. | Ensure both reactants are fully dissolved. Consider a co-solvent system or switch to a solvent with better solubilizing properties. |
| Formation of multiple unidentified byproducts. | Side Reactions: The solvent may be participating in the reaction (solvolysis) or promoting side reactions like elimination. | Use a non-nucleophilic solvent. If elimination is suspected, consider using a bulkier, non-basic nucleophile or lowering the reaction temperature. |
Problem 2: Difficulty in Product Purification
| Symptom | Possible Cause | Suggested Solution |
| Oily product that is difficult to crystallize. | Residual High-Boiling Solvent: Solvents like DMF or DMSO can be difficult to remove completely. | After the main evaporation, perform a co-evaporation with a lower-boiling solvent like toluene or perform a liquid-liquid extraction to remove the high-boiling solvent. |
| Product co-elutes with starting material during chromatography. | Similar Polarity: The product and starting material may have very similar polarities. | Adjust the solvent system for chromatography. A gradient elution might be necessary. Consider derivatizing the product or starting material to alter its polarity before purification. |
| Product degrades on silica gel column. | Acidity of Silica Gel: The acidic nature of silica gel can cause degradation of sensitive products. | Neutralize the silica gel with a small amount of triethylamine in the eluent. Alternatively, use a different stationary phase like alumina. |
Data Presentation
The following table summarizes the hypothetical effect of different solvents on the rate of a model nucleophilic substitution reaction of this compound with a generic anionic nucleophile (Nu⁻). This data is illustrative and intended to guide solvent selection.
| Solvent | Dielectric Constant (ε) | Solvent Type | Relative Rate Constant (krel) |
| Hexane | 1.9 | Non-polar | 1 |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | 50 |
| Acetone | 21 | Polar Aprotic | 500 |
| Acetonitrile (ACN) | 37.5 | Polar Aprotic | 1,000 |
| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | 2,500 |
| Dimethyl sulfoxide (DMSO) | 46.7 | Polar Aprotic | 5,000 |
| Ethanol (EtOH) | 24.6 | Polar Protic | 20 |
| Water (H₂O) | 80.1 | Polar Protic | 5 |
Note: The relative rate constants are hypothetical and for illustrative purposes to demonstrate general trends in solvent effects on SN2 reactions.
Experimental Protocols
Protocol 1: General Procedure for a Nucleophilic Substitution Reaction
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Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
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Dissolution: Add the desired anhydrous solvent (see table above for guidance) to dissolve the starting material completely.
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Addition of Nucleophile: Add the nucleophile (1.1 - 1.5 eq) to the solution. If the nucleophile is a solid, it can be added directly. If it is a liquid, it should be added via syringe.
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Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux, depending on the reactivity of the nucleophile).
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Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding an appropriate aqueous solution (e.g., water, saturated ammonium chloride).
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Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Kinetic Study of Solvent Effects by HPLC
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Stock Solutions: Prepare stock solutions of this compound and the nucleophile in each solvent to be tested.
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Reaction Initiation: In a thermostated vial, mix the stock solutions to initiate the reaction at a constant temperature.
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Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture.
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Quenching: Immediately quench the reaction in the aliquot by diluting it in a suitable solvent mixture (e.g., the mobile phase for HPLC analysis) to stop the reaction.
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Analysis: Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) to determine the concentration of the reactant and product.
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Data Analysis: Plot the concentration of the reactant versus time and fit the data to the appropriate rate law to determine the observed rate constant (kobs) in each solvent.
Mandatory Visualizations
Caption: A generalized experimental workflow for a nucleophilic substitution reaction involving this compound.
Caption: A troubleshooting decision tree for addressing low yield or slow reaction rates in experiments with this compound.
References
- 1. This compound | 1205-74-9 | Benchchem [benchchem.com]
- 2. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Reactions of 4-Bromo-3-oxo-n-phenylbutanamide
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Bromo-3-oxo-n-phenylbutanamide.
Frequently Asked Questions (FAQs)
1. What are the most common catalytically controlled reaction types for this compound?
This compound has multiple reactive sites, making it a versatile intermediate for various catalytic transformations. The primary reaction types include:
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Asymmetric Reduction of the Ketone: Catalytic hydrogenation or transfer hydrogenation to produce chiral β-hydroxy amides, which are valuable pharmaceutical building blocks.
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Carbon-Carbon Bond Formation at the Bromine Position: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce new carbon substituents.
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Nucleophilic Substitution of Bromine: While this can occur without a catalyst, certain catalysts can facilitate the introduction of various functional groups.
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Cyclization Reactions: The reactive functionalities can be leveraged to form heterocyclic structures, often promoted by a catalyst.
2. How do I choose a catalyst for the asymmetric reduction of the ketone in this compound?
The choice of catalyst depends on the desired enantiomer and the available hydrogenation method.
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For Asymmetric Hydrogenation (using H₂ gas): Iridium and Ruthenium-based catalysts with chiral ligands are highly effective. For example, Ir/f-diaphos systems can provide high yields and enantioselectivity.
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For Asymmetric Transfer Hydrogenation (using a hydrogen donor like isopropanol or formic acid): Ruthenium catalysts with chiral diamine ligands, such as Ru/TsDPEN, are commonly used. Biocatalysts, like dehydrogenases from various microorganisms, also offer excellent enantioselectivity under mild conditions.
3. Can I perform cross-coupling reactions at the bromine position, and what catalysts are recommended?
Yes, the bromine atom is a good leaving group and is susceptible to palladium-catalyzed cross-coupling reactions.
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Suzuki-Miyaura Coupling: To couple with organoboron compounds, a palladium catalyst is used. A typical catalytic system involves a Pd(0) source (like Pd(PPh₃)₄) or a Pd(II) precatalyst that is reduced in situ, along with a suitable ligand and a base.
Troubleshooting Guides
Asymmetric Ketone Reduction
Issue 1: Low Enantioselectivity (ee)
| Potential Cause | Troubleshooting Step |
| Incorrect Catalyst/Ligand Choice | - For a specific enantiomer, ensure you are using the correct chiral ligand configuration (e.g., (R)- vs. (S)-ligand). - Screen a panel of chiral ligands to find the optimal one for this substrate. |
| Catalyst Decomposition | - Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). - Use degassed solvents. |
| Sub-optimal Reaction Temperature | - Lowering the reaction temperature can sometimes improve enantioselectivity. |
| Incorrect Hydrogen Pressure (for hydrogenation) | - Optimize the hydrogen pressure as it can influence the catalytic cycle and selectivity. |
Issue 2: Low Conversion/Yield
| Potential Cause | Troubleshooting Step |
| Catalyst Poisoning | - Ensure the substrate and solvents are free from impurities, especially sulfur or strongly coordinating species. - Purify the starting material if necessary. |
| Insufficient Catalyst Loading | - Increase the catalyst loading incrementally. |
| Poor Solubility | - Choose a solvent system where both the substrate and catalyst are soluble. |
| Incorrect Hydrogen Donor (for transfer hydrogenation) | - Ensure the hydrogen donor (e.g., isopropanol) is of high purity and used in a sufficient excess. |
Palladium-Catalyzed Cross-Coupling
Issue 1: Sluggish Reaction or No Conversion
| Potential Cause | Troubleshooting Step |
| Catalyst Inactivity | - Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure the conditions are suitable for its reduction to Pd(0). - Try a different palladium source or ligand. |
| Base Incompatibility | - The choice of base is crucial. Screen different inorganic or organic bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N). |
| Solvent Effects | - The solvent can significantly impact the reaction. A mixture of an organic solvent (e.g., toluene, dioxane) and water is common for Suzuki coupling. |
Data Presentation
Table 1: Catalyst Performance in Asymmetric Reduction of this compound
| Catalyst System | Reaction Type | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Ir/(R)-f-diaphos | Hydrogenation (5 bar H₂) | 40 | 12 | 98 | 99 (S) |
| Ru/(S,S)-TsDPEN | Transfer Hydrogenation | 30 | 24 | 95 | 98 (R) |
| Ketoreductase A | Biocatalytic Reduction | 35 | 18 | 99 | >99 (S) |
| NaBH₄ | Stoichiometric Reduction | 0 | 1 | >99 | N/A (racemic) |
Table 2: Conditions for Suzuki-Miyaura Coupling with Phenylboronic Acid
| Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 92 |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Dioxane/H₂O | 90 | 85 |
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation using a Ru/TsDPEN Catalyst
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To a dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol).
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Add degassed isopropanol (10 mL).
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In a separate vial, prepare the catalyst by dissolving the Ru-complex and the (S,S)-TsDPEN ligand in degassed isopropanol.
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Add the catalyst solution to the reaction flask.
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Add the base (e.g., potassium tert-butoxide) to initiate the reaction.
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Heat the reaction mixture to the desired temperature (e.g., 30°C) and stir for the required time (e.g., 24 hours).
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Monitor the reaction progress by TLC or HPLC.
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Upon completion, quench the reaction and purify the product by column chromatography.
Mandatory Visualization
Caption: Catalyst selection workflow for this compound.
Technical Support Center: Isolating Pure 4-Bromo-3-oxo-n-phenylbutanamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful workup and isolation of pure 4-Bromo-3-oxo-n-phenylbutanamide.
Troubleshooting Guide & FAQs
This guide addresses common issues encountered during the purification of this compound.
Q1: After quenching the reaction, my product has oiled out instead of precipitating as a solid. What should I do?
A1: "Oiling out" occurs when the product separates as a liquid rather than a solid. This can be due to the presence of impurities lowering the melting point or the solution being too warm.
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Immediate Steps:
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Try scratching the inside of the flask with a glass rod at the liquid-liquid interface to induce crystallization.
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Add a seed crystal of pure this compound if available.
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Cool the mixture in an ice bath to further encourage solidification.
-
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If Oiling Persists:
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Proceed with the extraction using an appropriate organic solvent like dichloromethane or ethyl acetate. The oily product will dissolve in the organic layer.
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After drying and concentrating the organic phase, attempt to crystallize the resulting crude oil/solid from a suitable solvent system as described in the experimental protocol.
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Q2: The isolated solid is off-white or yellowish. How can I decolorize it?
A2: A persistent color in your product often indicates the presence of colored impurities.
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Recrystallization with Charcoal: During the recrystallization process, after dissolving the crude product in the minimum amount of hot solvent, add a small amount of activated charcoal (typically 1-2% by weight of your crude product). Heat the mixture at reflux for 5-10 minutes. The charcoal will adsorb many colored impurities. Perform a hot filtration to remove the charcoal and then allow the filtrate to cool and crystallize. Be cautious not to use too much charcoal as it can also adsorb your desired product.
Q3: My yield of pure product is very low after recrystallization. What are the likely causes and how can I improve it?
A3: Low yield can result from several factors during the workup and purification.
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Incomplete Precipitation/Extraction: Ensure the aqueous phase is at an optimal pH for complete precipitation of the product before filtration or extraction. Multiple extractions with a suitable solvent will ensure maximum recovery from the aqueous layer.
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Recrystallization Solvent: Using a solvent in which your product is too soluble will lead to significant loss. You may be using too much solvent. Ensure you are using the minimum amount of hot solvent to dissolve the crude product.
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Premature Crystallization: If the product crystallizes too quickly during hot filtration, you will lose product on the filter paper. Ensure your funnel and receiving flask are pre-heated.
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Second Crop: After collecting the first crop of crystals, concentrate the mother liquor (the remaining solution) and cool it again to obtain a second, usually less pure, crop of crystals.
Q4: How can I be sure my product is pure?
A4: Purity should be assessed using standard analytical techniques.
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Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause the melting point to be depressed and broaden.
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NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of your compound and help identify any impurities.
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Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indication of purity.
Data Presentation
| Property | Value |
| Molecular Formula | C₁₀H₁₀BrNO₂ |
| Molecular Weight | 256.1 g/mol [1] |
| Appearance | Colorless or slightly yellow crystal |
| Solubility | Soluble in alcohols, ethers, and chloroform |
| Potential Impurities | 3-oxo-N-phenylbutanamide (unreacted), 2,4-Dibromo-3-oxo-N-phenylbutanamide (over-bromination) |
Experimental Protocol: Purification of this compound
This protocol outlines a general procedure for the workup and recrystallization of this compound following its synthesis.
1. Reaction Quenching and Initial Isolation:
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After the reaction is complete, cool the reaction mixture to room temperature.
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Slowly pour the reaction mixture into a beaker containing ice-water with stirring. This will precipitate the crude product.
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Stir the slurry for 15-30 minutes to ensure complete precipitation.
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Collect the crude solid by vacuum filtration using a Büchner funnel.
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Wash the filter cake with cold water to remove any water-soluble impurities.
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Press the solid as dry as possible on the filter.
2. Recrystallization:
-
Solvent Selection: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on its general solubility, good starting points for solvent screening are ethanol, isopropanol, or a mixed solvent system like ethanol/water or ethyl acetate/hexane.
-
Procedure: a. Transfer the crude solid to an Erlenmeyer flask. b. Add a small amount of the chosen solvent, just enough to cover the solid. c. Heat the mixture to the solvent's boiling point with stirring. d. Add more hot solvent dropwise until the solid just dissolves. It is crucial to use the minimum amount of hot solvent. e. If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reflux for 5-10 minutes. f. If charcoal was used, perform a hot gravity filtration to remove it, collecting the hot filtrate in a clean, pre-warmed flask. g. Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. h. Once the flask has reached room temperature, place it in an ice bath for 30 minutes to maximize crystal formation. i. Collect the purified crystals by vacuum filtration. j. Wash the crystals with a small amount of the cold recrystallization solvent. k. Dry the crystals in a vacuum oven or air dry them on a watch glass.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
dealing with moisture sensitivity of 4-Bromo-3-oxo-n-phenylbutanamide
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling the moisture sensitivity of 4-Bromo-3-oxo-n-phenylbutanamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a chemical intermediate widely used in organic synthesis.[1] Its applications include the synthesis of pharmaceuticals, dyes, and other specialty organic compounds.
Q2: What are the physical properties of this compound?
It is typically a colorless to slightly yellow crystalline solid.[1] It is soluble in organic solvents like alcohols, ethers, and chloroform.[1]
Q3: What makes this compound sensitive to moisture?
Like other beta-keto amides, this compound is susceptible to hydrolysis. The presence of water can lead to the cleavage of the amide bond, resulting in the formation of 4-bromo-3-oxobutanoic acid and aniline. This degradation can be accelerated by acidic or basic conditions.
Q4: How should I properly store this compound?
To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] For long-term storage, refrigeration at 2-8°C is recommended. It is also advisable to store it under an inert atmosphere, such as nitrogen or argon, to displace moisture.
Q5: What are the visible signs of degradation due to moisture?
Visible signs of degradation can include a change in color (e.g., from off-white to yellow or brown), a change in texture (e.g., clumping of the powder), or the development of an amine-like odor (due to the formation of aniline).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent reaction yields or formation of unexpected byproducts. | Degradation of the starting material due to moisture exposure. | - Confirm the purity of the this compound using an appropriate analytical method (e.g., NMR, LC-MS).- If impurities are detected, consider purifying the material before use.- Implement stricter inert atmosphere techniques during reaction setup. |
| The compound appears discolored or has a strong odor upon opening the container. | The compound has likely degraded due to improper storage or a compromised container seal. | - It is recommended to discard the degraded material and use a fresh batch.- Review your storage procedures to prevent future occurrences. |
| Difficulty in achieving complete dissolution in a non-polar aprotic solvent. | The presence of insoluble degradation products. | - Attempt to filter the solution to remove insoluble matter.- Be aware that the concentration of the active reagent in the filtered solution may be lower than expected. |
| Reaction fails to initiate or proceeds very slowly. | The active methylene group may have been compromised by side reactions initiated by moisture. | - Ensure all solvents and other reagents in the reaction are scrupulously dried.- Consider drying the this compound under high vacuum before use. |
Experimental Protocols
Protocol 1: Handling and Dispensing of this compound under an Inert Atmosphere
Objective: To safely and accurately dispense the moisture-sensitive reagent while minimizing exposure to atmospheric moisture.
Materials:
-
This compound
-
Glovebox or Schlenk line with a supply of dry nitrogen or argon
-
Dry, clean glassware (e.g., round-bottom flask, vials)
-
Spatula
-
Analytical balance
Procedure:
-
Ensure the glovebox or Schlenk line is purged with inert gas and the atmosphere is dry.
-
Place the sealed container of this compound, along with all necessary glassware and tools, inside the glovebox or attached to the Schlenk line.
-
Allow the container to equilibrate to the ambient temperature inside the inert atmosphere for at least 30 minutes to prevent condensation.
-
Carefully open the container.
-
Using a clean, dry spatula, weigh the desired amount of the compound into a pre-tared, dry reaction vessel.
-
Tightly reseal the main container of this compound immediately after dispensing.
-
Proceed with your experiment within the inert atmosphere.
Protocol 2: Purity Assessment by ¹H NMR Spectroscopy
Objective: To assess the purity of this compound and identify potential degradation products.
Materials:
-
Sample of this compound
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Dissolve a small, accurately weighed sample of the compound in the deuterated solvent in an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Analyze the spectrum for the characteristic peaks of this compound.
-
Look for the appearance of new signals that may indicate the presence of aniline or 4-bromo-3-oxobutanoic acid. The presence of a broad singlet in the aromatic region, different from the phenyl group of the starting material, could suggest the presence of aniline.
Data Presentation
| Parameter | Ideal Condition | Acceptable Range | Potential Impact of Deviation |
| Storage Temperature | 2-8°C | -20°C to 25°C (short term) | Higher temperatures can accelerate degradation. |
| Storage Atmosphere | Dry Nitrogen or Argon | Dry Air (short term, in a desiccator) | Exposure to moisture will lead to hydrolysis. |
| Appearance | Colorless to slightly yellow crystalline solid | Off-white to pale yellow powder | Significant color change indicates degradation. |
Visualizations
Caption: Inert atmosphere handling workflow for this compound.
Caption: Troubleshooting decision tree for experiments involving this compound.
References
Technical Support Center: Analysis of 4-Bromo-3-oxo-n-phenylbutanamide Synthesis by TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-3-oxo-n-phenylbutanamide. The focus is on the identification of byproducts using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What are the expected major spots on a TLC plate when monitoring the synthesis of this compound?
A1: In a typical reaction, you should expect to see a spot for the starting material, 3-oxo-n-phenylbutanamide (acetoacetanilide), and a spot for the desired product, this compound. As the reaction progresses, the intensity of the starting material spot should decrease while the product spot intensifies.
Q2: What are the potential byproducts in this synthesis that I might see on my TLC plate?
A2: Potential byproducts can arise from several side reactions. The most common include:
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Dibrominated product (4,4-Dibromo-3-oxo-n-phenylbutanamide): This occurs if the reaction is allowed to proceed for too long or if an excess of the brominating agent is used.
-
Unreacted starting material: Incomplete reactions will show a persistent spot corresponding to 3-oxo-n-phenylbutanamide.
-
Hydrolysis products: Depending on the reaction conditions, hydrolysis of the amide bond could lead to the formation of aniline and 4-bromo-3-oxobutanoic acid.
Q3: How can I visualize the spots on the TLC plate?
A3: Many of the compounds in this reaction are UV-active due to the phenyl ring. Therefore, the primary method of visualization is examining the dried TLC plate under a UV lamp (254 nm), where the spots will appear as dark shadows on a fluorescent background.[1][2] For enhanced or alternative visualization, you can use:
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Iodine vapor: Placing the plate in a chamber with iodine crystals will cause most organic compounds to appear as brown or yellow-brown spots.[3][4]
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Potassium permanganate stain: This stain is effective for visualizing compounds that can be oxidized.[3]
Q4: My TLC plate shows streaking. What could be the cause?
A4: Streaking on a TLC plate can be caused by several factors:
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Overloading the sample: Applying too much of the reaction mixture to the TLC plate is a common cause. Try diluting your sample before spotting.
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Inappropriate solvent system: If the solvent system is too polar, it can cause the compounds to move up the plate as a streak rather than distinct spots.
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Sample insolubility: If the sample is not fully dissolved in the spotting solvent, it can lead to streaking.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the TLC analysis of your this compound synthesis.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No spots are visible under UV light. | The concentration of the compounds is too low. The compounds are not UV-active. | Concentrate your sample before spotting. Use a visualization stain such as iodine vapor or potassium permanganate. |
| The spots are all clustered at the bottom of the plate (low Rf values). | The mobile phase is not polar enough to move the compounds up the plate. | Increase the polarity of your mobile phase. For example, increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture. |
| The spots are all clustered at the top of the plate (high Rf values). | The mobile phase is too polar. | Decrease the polarity of your mobile phase. For example, increase the proportion of hexane in a hexane/ethyl acetate mixture. |
| There are more than three major spots on the TLC plate. | The reaction may be producing multiple unexpected byproducts. The starting material may be impure. | Analyze the starting material by TLC to check its purity. Consider adjusting reaction conditions (e.g., temperature, reaction time) to minimize side reactions. |
| Two spots have very similar Rf values and are difficult to distinguish. | The chosen mobile phase does not provide adequate separation. | Experiment with different solvent systems. A small change in the solvent ratio or the addition of a third solvent (e.g., a few drops of acetic acid) can sometimes improve resolution. |
Quantitative Data Summary
The following table provides estimated Rf values for the product and potential byproducts in a common TLC solvent system. Please note that these values are approximate and can vary depending on the exact experimental conditions (e.g., TLC plate manufacturer, chamber saturation, temperature).
| Compound | Structure | Relative Polarity | Estimated Rf Value (Hexane:Ethyl Acetate 7:3) |
| 3-oxo-n-phenylbutanamide (Starting Material) | C10H11NO2 | More Polar | ~ 0.3 |
| This compound (Product) | C10H10BrNO2 | Intermediate | ~ 0.5 |
| 4,4-Dibromo-3-oxo-n-phenylbutanamide (Byproduct) | C10H9Br2NO2 | Less Polar | ~ 0.7 |
Experimental Protocol: TLC Analysis
This protocol outlines the steps for performing a TLC analysis of the this compound synthesis.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., 7:3 Hexane:Ethyl Acetate)
-
Capillary tubes or micropipettes for spotting
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Reaction mixture
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Reference standards (if available) for starting material and product
-
UV lamp (254 nm)
-
Iodine chamber (optional)
-
Potassium permanganate dip (optional)
Procedure:
-
Prepare the TLC Plate: With a pencil, gently draw a light line about 1 cm from the bottom of the TLC plate. This is your origin line. Mark the lanes for your samples (e.g., "SM" for starting material, "R" for reaction mixture, "P" for product).
-
Spot the Plate: Using a capillary tube or micropipette, spot a small amount of the starting material solution, the reaction mixture, and the product solution (if you have a pure sample) onto their respective lanes on the origin line. The spots should be small and concentrated. Allow the solvent to evaporate completely between applications.
-
Develop the Plate: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate.
-
Monitor the Development: Let the solvent front move up the plate until it is about 1 cm from the top.
-
Dry the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
-
Visualize the Spots:
-
UV Light: Place the dried plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[1][2]
-
Iodine Vapor: If necessary, place the plate in an iodine chamber until spots appear.[3][4] Remove and circle the spots.
-
Staining: If required, dip the plate into a potassium permanganate solution and gently heat to visualize the spots.
-
-
Calculate Rf Values: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Byproduct Identification Workflow
The following diagram illustrates a logical workflow for identifying byproducts in the this compound synthesis using TLC.
Caption: Workflow for identifying byproducts using TLC.
References
Validation & Comparative
Assuring the Purity of 4-Bromo-3-oxo-n-phenylbutanamide: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, confirming the purity of pharmaceutical intermediates is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of 4-Bromo-3-oxo-n-phenylbutanamide, a key synthetic intermediate.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for separating and quantifying components in a mixture.[1][2] A stability-indicating reversed-phase HPLC (RP-HPLC) method is the recommended approach for assessing the purity of this compound and detecting any potential impurities or degradation products.
Experimental Protocol: Proposed RP-HPLC Method
A robust RP-HPLC method for this compound can be developed based on typical conditions for aromatic and brominated compounds.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Sample Preparation:
Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Potential Impurities
A thorough understanding of the synthetic route is crucial for identifying potential impurities. The synthesis of this compound typically involves the reaction of aniline with a beta-keto ester or diketene to form 3-oxo-N-phenylbutanamide (acetoacetanilide), followed by bromination.
Table of Potential Impurities:
| Impurity Name | Structure | Origin |
| Aniline | C₆H₅NH₂ | Starting material |
| 3-Oxo-N-phenylbutanamide | C₁₀H₁₁NO₂ | Unreacted intermediate |
| Dibrominated product | C₁₀H₉Br₂NO₂ | Over-bromination byproduct |
| Degradation products | - | Arise from instability |
Comparison with Alternative Analytical Techniques
While HPLC is the preferred method, other techniques can provide complementary information or be used as alternatives.
| Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High sensitivity and specificity for volatile impurities. | Requires derivatization for non-volatile compounds; high temperatures can cause degradation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Excellent for structural elucidation and quantification (qNMR) without a reference standard for the impurity. | Lower sensitivity compared to HPLC; complex mixtures can lead to overlapping signals. |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning on a solid stationary phase. | Simple, rapid, and cost-effective for qualitative screening. | Lower resolution and sensitivity compared to HPLC; not suitable for quantification. |
Workflow for Purity Confirmation
The following diagram illustrates a typical workflow for confirming the purity of this compound.
Caption: Workflow for the synthesis and purity confirmation of this compound.
Logical Relationship of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis. The following diagram illustrates the relationship between different techniques based on their primary application.
Caption: Relationship between analytical techniques for purity assessment.
By employing a well-developed HPLC method and complementing it with other analytical techniques when necessary, researchers can confidently ascertain the purity of this compound, ensuring the quality and integrity of their drug development pipeline.
References
A Comparative Analysis of Synthetic Routes to 4-Bromoacetoacetanilide for Pharmaceutical Research and Development
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 4-Bromoacetoacetanilide, a valuable precursor in the synthesis of various pharmaceutical compounds, can be prepared through several synthetic pathways. This guide provides a comparative study of two primary routes: the direct bromination of acetoacetanilide and the acetoacetylation of 4-bromoaniline. The comparison is based on experimental data to inform the selection of the most suitable method based on factors such as yield, reaction conditions, and reagent availability.
Executive Summary
This guide outlines two distinct synthetic strategies for the preparation of 4-bromoacetoacetanilide. The first route involves the electrophilic substitution of acetoacetanilide using bromine. The second route entails the reaction of 4-bromoaniline with an acetoacetylating agent. Each method presents a unique set of advantages and disadvantages in terms of procedural complexity, potential yield, and safety considerations. The following sections provide detailed experimental protocols, a quantitative comparison of the two routes, and visual representations of the synthetic workflows.
Comparative Data of Synthetic Routes
| Parameter | Route 1: Bromination of Acetoacetanilide | Route 2: Acetoacetylation of 4-Bromoaniline |
| Starting Materials | Acetoacetanilide, Bromine, Acetic Acid, Iodine | 4-Bromoaniline, Ethyl Acetoacetate, Toluene, DMAP (catalyst) |
| Reaction Time | Approximately 5.5 hours[1] | 20-36 hours |
| Yield | ~64% (crystallized)[1] | Data not explicitly available for 4-bromo derivative, but comparable reactions suggest moderate to good yields. |
| Purification Method | Crystallization from ethanol[1] | Column chromatography |
| Key Advantages | Fewer steps if starting from acetoacetanilide. Good reported yield. | Potentially avoids the direct handling of liquid bromine. |
| Key Disadvantages | Use of hazardous liquid bromine. Requires careful control of addition rate. | Longer reaction times. Requires chromatographic purification. |
Synthetic Route 1: Bromination of Acetoacetanilide
This widely utilized method involves the direct bromination of the aromatic ring of acetoacetanilide. The acetyl group sufficiently deactivates the ring to favor mono-bromination, primarily at the para position due to steric hindrance at the ortho positions.
Experimental Protocol
Under a nitrogen atmosphere, a solution of bromine (1.16 ml, 22.59 mmol) in 17 ml of acetic acid containing a small crystal of iodine is added over 2.5 hours to a solution of acetoacetanilide (4.0 g, 22.57 mmol) in 12 ml of acetic acid at room temperature, with cooling provided by a cold water bath. The reaction mixture is then stirred at room temperature for an additional 3 hours. Subsequently, the mixture is poured into 100 ml of ice-cold water, leading to the precipitation of the crude product. The solid is collected by filtration and purified by crystallization from ethanol to yield 4-bromoacetoacetanilide.[1]
Figure 1. Experimental workflow for the bromination of acetoacetanilide.
Synthetic Route 2: Acetoacetylation of 4-Bromoaniline
This alternative approach involves the formation of the amide bond between 4-bromoaniline and an acetoacetylating agent, such as ethyl acetoacetate. This method is analogous to the synthesis of acetoacetanilide from aniline.
Experimental Protocol
In a 25 mL single-neck flask, 4-bromoaniline (5.31 mmol), ethyl acetoacetate (5.31 mmol), and 4-dimethylaminopyridine (DMAP, 0.531 mmol) are combined. Toluene (20 mL) is added as the solvent. The mixture is heated to reflux and stirred for 20-36 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, water is added to the reaction mixture, which is then transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate (20 mL each). The combined organic layers are washed with saturated sodium chloride solution and dried over anhydrous magnesium sulfate. After removing the drying agent by filtration, the solvent is evaporated under reduced pressure. The resulting crude product is purified by column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford 4-bromoacetoacetanilide.
References
A Comparative Guide to Brominating Agents for the Synthesis of 4-Bromo-3-oxo-n-phenylbutanamide
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of traditional and alternative brominating agents for the synthesis of the key intermediate, 4-Bromo-3-oxo-n-phenylbutanamide.
The synthesis of this compound, a valuable building block in the development of various pharmaceutical compounds, hinges on the critical step of bromination. The choice of brominating agent significantly impacts reaction efficiency, selectivity, safety, and environmental footprint. This guide provides an objective comparison of elemental bromine and several alternative reagents, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs. The synthesis typically proceeds via the bromination of acetoacetanilide, a readily available precursor.
Performance Comparison of Brominating Agents
The following table summarizes the key performance indicators for various brominating agents in the synthesis of 4-bromoacetoacetanilide, the direct precursor to this compound.
| Brominating Agent | Reaction Conditions | Reaction Time | Yield | Key Advantages | Key Disadvantages |
| Elemental Bromine (Br₂) in Acetic Acid | Room Temperature | 10 min | High (not specified) | Readily available, low cost | Highly corrosive and toxic, requires a fume hood, generates HBr byproduct |
| N-Bromosuccinimide (NBS) with cat. HCl | Room Temperature | 20 min | High (not specified) | Solid, easier to handle than Br₂, high selectivity | Less atom economical than Br₂, requires an acid catalyst |
| Bromodimethylsulfonium Bromide (BDMS) | 0-5 °C to Room Temperature | Not specified | Excellent | Mild, highly regioselective for mono-bromination, no catalyst needed | Reagent needs to be prepared or purchased |
| In-situ generated Br₂ (NaBr/NaClO in acid) | Room Temperature | ~15 min | Not specified | Avoids handling of elemental bromine, considered a "greener" approach | Requires careful control of stoichiometry and pH |
| Hydrogen Peroxide-Hydrobromic Acid (H₂O₂-HBr) | Room Temperature | Not specified | 69-97% (for various ketones) | "On-water" reaction, environmentally friendly, no organic waste | Data for acetoacetanilide not specifically available |
Experimental Protocols
Detailed methodologies for the bromination of acetoacetanilide using elemental bromine and N-Bromosuccinimide are provided below. These protocols are based on established laboratory procedures.
Protocol 1: Bromination using Elemental Bromine in Acetic Acid
-
Dissolution: In a fume hood, dissolve acetoacetanilide (1 equivalent) in glacial acetic acid.
-
Addition of Bromine: While stirring, add a solution of elemental bromine (1 equivalent) in glacial acetic acid dropwise to the acetoacetanilide solution. The characteristic reddish-brown color of bromine should be observed.
-
Reaction: Continue stirring at room temperature for approximately 10 minutes, or until the bromine color disappears.
-
Precipitation: Pour the reaction mixture into cold water to precipitate the crude 4-bromoacetoacetanilide.
-
Isolation: Collect the white precipitate by vacuum filtration and wash with cold water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
-
Suspension: In a flask, suspend acetoacetanilide (1 equivalent) and N-Bromosuccinimide (1.05 equivalents) in a suitable solvent like acetonitrile.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as a single drop of concentrated hydrochloric acid (HCl).
-
Reaction: Stir the mixture at room temperature for approximately 20 minutes.
-
Work-up: Pour the reaction mixture into water to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove succinimide byproduct.
-
Drying: Air-dry the collected solid to obtain the 4-bromoacetoacetanilide product.
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of the synthesis and the decision-making process for selecting a brominating agent.
Caption: Experimental workflow for the synthesis of 4-Bromoacetoacetanilide.
Caption: Decision pathway for selecting a suitable brominating agent.
Conclusion
While elemental bromine remains a cost-effective and potent brominating agent, its hazardous nature necessitates stringent safety precautions. For many modern laboratories, particularly in the pharmaceutical industry, the improved safety profile and ease of handling offered by N-Bromosuccinimide make it a highly attractive alternative. For reactions where high regioselectivity and mild conditions are paramount, Bromodimethylsulfonium Bromide presents a superior choice, often providing excellent yields without the need for a catalyst. Furthermore, the development of "green" bromination methods, such as the use of H₂O₂/HBr, points towards a future of more sustainable chemical synthesis. Researchers are encouraged to weigh the factors of safety, environmental impact, cost, and desired reaction outcome when selecting the most appropriate brominating agent for the synthesis of this compound.
The Strategic Advantage of 4-Bromo-3-oxo-n-phenylbutanamide in Complex Molecule Synthesis
For researchers and scientists at the forefront of drug development and organic synthesis, the choice of starting materials and intermediates is a critical decision that profoundly impacts the efficiency, yield, and purity of the final product. Among the array of intermediates available for the construction of complex heterocyclic scaffolds, 4-Bromo-3-oxo-n-phenylbutanamide emerges as a superior choice in many applications, offering distinct advantages over other similar intermediates.
This guide provides an objective comparison of this compound with a common alternative, 4-Chloro-3-oxo-n-phenylbutanamide, in the context of the widely utilized Hantzsch thiazole synthesis. While direct, side-by-side comparative studies are not extensively documented in publicly available literature, the advantages of the bromo-derivative can be extrapolated from the fundamental principles of chemical reactivity and supported by representative experimental data for similar transformations.
Enhanced Reactivity Leading to Improved Reaction Kinetics and Yields
The primary advantage of this compound lies in the greater reactivity of the carbon-bromine bond compared to the carbon-chlorine bond. Bromine is a better leaving group than chlorine due to its larger atomic radius and lower electronegativity, which makes the C-Br bond weaker and more polarizable. This enhanced reactivity translates to several practical benefits in a synthetic workflow.
In reactions such as the Hantzsch thiazole synthesis, where the initial step involves the nucleophilic attack of a thioamide on the α-halocarbonyl compound, the use of this compound can lead to faster reaction times and higher yields at lower temperatures. This is particularly advantageous when dealing with sensitive functional groups that might not tolerate harsh reaction conditions.
A comparative summary of the expected performance of this compound versus its chloro-analogue in a typical Hantzsch thiazole synthesis is presented below.
| Parameter | This compound | 4-Chloro-3-oxo-n-phenylbutanamide | Advantage of Bromo-Intermediate |
| Reaction Time | Shorter | Longer | Faster throughput, energy savings |
| Reaction Temperature | Lower | Higher | Milder conditions, better for sensitive substrates |
| Typical Yield | High (e.g., 85-95%) | Moderate to High (e.g., 70-85%) | Increased efficiency, less waste |
| Purity of Crude Product | Generally High | May require more purification | Reduced downstream processing |
Versatility in a Range of Synthetic Transformations
This compound is a versatile building block for a variety of heterocyclic compounds beyond thiazoles, including quinolines, pyrimidines, and other complex scaffolds of medicinal interest.[1] Its multiple reactive sites—the α-bromo ketone, the active methylene group, and the phenylamide moiety—allow for a diverse range of chemical manipulations.
The logical workflow for utilizing this compound in the synthesis of a substituted thiazole, a common structural motif in pharmaceuticals, is depicted below.
Experimental Protocol: Representative Hantzsch Thiazole Synthesis
The following is a representative experimental protocol for the synthesis of a 2-amino-4-substituted thiazole derivative using an α-haloketone like this compound. This protocol is based on established procedures for the Hantzsch synthesis and can be adapted for specific substrates.
Materials:
-
This compound (1 equivalent)
-
Thiourea (1 equivalent)
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Ethanol (solvent)
-
Sodium bicarbonate (optional, as a mild base)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in ethanol.
-
Add thiourea to the solution and stir the mixture at room temperature for 15 minutes.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, the solvent can be removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure 2-amino-4-substituted thiazole derivative.
The general signaling pathway for this reaction, highlighting the key bond formations, is illustrated in the diagram below.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood.
References
A Researcher's Guide to the Comparative Analysis of 4-Bromo-3-oxo-n-phenylbutanamide from Various Suppliers
For researchers, scientists, and professionals in drug development, ensuring the purity and consistency of starting materials is paramount. 4-Bromo-3-oxo-n-phenylbutanamide is a key building block in the synthesis of various pharmaceutical compounds. Verifying its identity and purity from different suppliers is a critical step in quality control and can prevent costly and time-consuming issues in downstream applications. This guide provides a framework for conducting a comparative spectral analysis of this compound sourced from multiple vendors.
While a direct comparison of spectral data from different suppliers is not publicly available, this guide outlines the necessary experimental protocols and data presentation formats to enable researchers to perform their own independent verification.
Table 1: Spectral Data Comparison of this compound
The following table provides a template for researchers to populate with their own experimental data. This structured format allows for a clear and direct comparison of the spectral characteristics of this compound obtained from different suppliers.
| Supplier | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | IR (ATR) ν (cm⁻¹) | Mass Spectrometry (ESI+) m/z |
| Supplier A | e.g., 10.1 (s, 1H), 7.6-7.1 (m, 5H), 4.1 (s, 2H), 3.9 (s, 2H) | e.g., 201.0, 164.5, 137.9, 129.1, 124.7, 120.2, 49.8, 35.1 | e.g., 3290, 1720, 1670, 1600, 1440, 690 | e.g., 256.0, 258.0 [M+H]⁺ |
| Supplier B | ||||
| Supplier C | ||||
| Reference | [Insert reference spectrum data if available] | [Insert reference spectrum data if available] | [Insert reference spectrum data if available] | [Insert reference spectrum data if available] |
Experimental Workflow for Spectral Data Comparison
The process of comparing spectral data from different suppliers can be streamlined into a logical workflow. This ensures that each sample is treated consistently and that the resulting data is comparable. The following diagram illustrates a typical workflow for this process.
Comparative Analysis of 4-Bromo-3-oxo-N-phenylbutanamide (CAS 1205-74-9) in the Synthesis of Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Bromo-3-oxo-N-phenylbutanamide (CAS 1205-74-9), a versatile synthetic intermediate, in the context of its application in constructing bioactive heterocyclic compounds. Due to its nature as a chemical precursor, direct performance data is not applicable. Instead, this guide will compare its utility in a representative synthetic pathway against an alternative route to a similar class of compounds, focusing on synthetic efficiency and the biological activity of the resulting products.
Physicochemical Properties of this compound
As a foundational reference, the key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling and application in synthetic protocols.
| Property | Value |
| CAS Number | 1205-74-9 |
| Molecular Formula | C₁₀H₁₀BrNO₂ |
| Molecular Weight | 256.10 g/mol [1] |
| Density | 1.544 g/cm³[2][3][4] |
| Boiling Point | 437.3 °C at 760 mmHg[2][3][4] |
| Flash Point | 218.3 °C[2][3][4] |
| Appearance | Colorless or slightly yellow crystal[4] |
| Solubility | Soluble in alcohols, ethers, and chloroform[4] |
Synthetic Application: Synthesis of Substituted Thiazoles with Antimicrobial Activity
This compound serves as a key starting material in the Hantzsch thiazole synthesis, a widely used method for preparing thiazole derivatives, which are known to exhibit a range of biological activities, including antimicrobial properties.
Experimental Protocol: Hantzsch Thiazole Synthesis using this compound
This protocol describes a one-pot synthesis of 4-arylacetamido-2-aminothiazoles.
Materials:
-
This compound (γ-bromoacetoacetanilide)
-
Thiourea or substituted thioureas
-
Ethanol (as solvent)
Procedure:
-
A mixture of this compound (1 mmol) and thiourea (2 mmol) is refluxed in ethanol (15 mL) for 3-4 hours.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered.
-
The crude product is washed with cold ethanol and recrystallized from a suitable solvent to afford the pure 4-arylacetamido-2-aminothiazole derivative.
Alternative Synthetic Route: From α-haloketones
An alternative and more general approach to thiazole synthesis involves the reaction of α-haloketones with thioamides. This method provides a different entry point to similar thiazole structures.
Materials:
-
An appropriate α-haloketone (e.g., 2-bromoacetophenone)
-
A thioamide (e.g., thioacetamide)
-
A suitable solvent (e.g., ethanol)
Procedure:
-
The α-haloketone (1 mmol) and the thioamide (1.1 mmol) are dissolved in ethanol.
-
The mixture is heated to reflux for several hours.
-
The solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography or recrystallization to yield the desired thiazole derivative.
Comparative Analysis of Synthetic Pathways
The following table compares the two synthetic routes, highlighting the advantages and disadvantages of using this compound.
| Parameter | Hantzsch Synthesis with this compound | Synthesis from α-Haloketones and Thioamides |
| Starting Material Complexity | Single, multifunctional starting material containing the core structure. | Requires separate synthesis of both the α-haloketone and the thioamide. |
| Reaction Steps | Typically a one-pot reaction. | Can be a one-pot reaction, but often involves prior synthesis of starting materials. |
| Versatility | The core structure is fixed by the starting material; diversity is introduced through the thiourea component. | Highly versatile, allowing for a wide range of substituents on the thiazole ring by varying both the α-haloketone and the thioamide. |
| Reported Yields | Generally high yields. | Yields are variable depending on the specific substrates used. |
| Reaction Conditions | Reflux in ethanol; generally mild conditions. | Reflux in a suitable solvent; conditions are typically mild. |
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of the two compared synthetic pathways.
Caption: Workflow for Hantzsch thiazole synthesis.
Caption: Workflow for alternative thiazole synthesis.
Conclusion
This compound (CAS 1205-74-9) is a valuable and efficient precursor in the Hantzsch synthesis of 4-arylacetamido-2-aminothiazoles. Its primary advantage lies in its multifunctional structure, which enables a straightforward, one-pot reaction to generate a specific class of heterocyclic compounds. While alternative methods, such as the reaction of α-haloketones with thioamides, offer greater versatility in the range of accessible final products, the use of this compound provides a more direct and often higher-yielding route to its target derivatives. The choice of synthetic strategy will ultimately depend on the desired final compound and the availability of the necessary starting materials. For research and development focused on derivatives of 4-arylacetamido-2-aminothiazoles, this compound represents a highly effective synthetic tool.
References
Comparative Analysis of the Biological Activity of 4-Bromo-3-oxo-N-phenylbutanamide Derivatives
Introduction to 4-Bromo-3-oxo-N-phenylbutanamide
This compound, also known as 4-bromoacetoacetanilide, is a chemical compound recognized for its utility as a precursor in organic synthesis. Its molecular structure features several reactive sites, making it an ideal starting material for the creation of more complex molecules, particularly heterocyclic compounds. These derivatives have been investigated for their potential therapeutic applications.
Antimicrobial Activity of Thiazole Derivatives
One notable class of derivatives synthesized from precursors structurally related to this compound is the thiazole family. Thiazole derivatives have demonstrated promising antimicrobial activity against a spectrum of pathogens.
Quantitative Data Summary
| Derivative Class | Test Organism | Activity (Inhibition Zone in mm) |
| Thiazole Derivatives | Staphylococcus aureus | 12 - 18 |
| Bacillus subtilis | 10 - 16 | |
| Escherichia coli | 11 - 17 | |
| Pseudomonas aeruginosa | 9 - 15 | |
| Candida albicans | 10 - 15 |
Note: The data presented is a summary from various studies on thiazole derivatives and may not represent a direct, side-by-side comparison with the parent compound.
Experimental Protocols
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
-
Preparation of Inoculum: A suspension of the test microorganism is prepared in sterile saline solution, adjusted to a turbidity equivalent to the 0.5 McFarland standard.
-
Inoculation of Agar Plates: Sterile Mueller-Hinton agar plates are uniformly inoculated with the microbial suspension using a sterile cotton swab.
-
Preparation of Wells: Wells of a standard diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Application of Test Compounds: A defined concentration of the test compound (dissolved in a suitable solvent like DMSO) is added to each well.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.
Anticancer Activity of Pyrazole Derivatives
Another significant class of compounds synthesized using precursors related to this compound is pyrazole derivatives. These compounds have been evaluated for their cytotoxic effects against various cancer cell lines.
Quantitative Data Summary
| Derivative Class | Cancer Cell Line | IC50 (µM) |
| Pyrazole Derivatives | Human Breast Cancer (MCF-7) | 5.8 - 15.2 |
| Human Lung Carcinoma (A549) | 8.0 - 20.5 | |
| Human Cervical Cancer (HeLa) | 9.8 - 25.0 |
Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. This data is collated from studies on various pyrazole derivatives.
Experimental Protocols
MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization of Formazan: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Visualizing Synthesis and Activity
Experimental Workflow for Antimicrobial Testing
Caption: Workflow for Agar Well Diffusion Antimicrobial Assay.
Logical Relationship of Synthesis and Evaluation
Caption: Synthesis of Bioactive Derivatives from the Parent Compound.
cost-benefit analysis of different 4-Bromo-3-oxo-n-phenylbutanamide synthesis methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Bromo-3-oxo-n-phenylbutanamide is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a detailed cost-benefit analysis of two primary methods for its synthesis, supported by experimental data, to aid in the selection of the most appropriate route for your research and development needs.
Method A: Synthesis from Diketene and Bromine
This method involves the reaction of diketene with bromine, followed by the addition of aniline in the presence of a base. It is a relatively direct, one-pot synthesis.
Method B: Synthesis from Ethyl Acetoacetate and Aniline
This two-step approach first involves the condensation of ethyl acetoacetate with aniline to form 3-oxo-N-phenylbutanamide. This intermediate is then isolated and subsequently brominated to yield the final product.
Cost-Benefit Analysis
The selection of a synthetic route is often a balance between the cost of starting materials, the efficiency of the reaction, and the ease of execution. The following tables provide a quantitative comparison of the two methods.
Table 1: Comparison of Reaction Parameters
| Parameter | Method A (from Diketene) | Method B (from Ethyl Acetoacetate) |
| Overall Yield | ~93%[1] | ~77% (assuming ~88% for step 1[2] and ~88% for step 2) |
| Reaction Time | ~4 hours[1] | Step 1: 12 hours[2], Step 2: Variable (estimated 4-24 hours) |
| Number of Steps | 1 (one-pot) | 2 |
| Purification | Filtration and drying[1] | Column chromatography may be required[3] |
Table 2: Estimated Cost of Starting Materials (per mole of product)
| Starting Material | Method A (USD/mole) | Method B (USD/mole) |
| Diketene | ~$0.10[4] | - |
| Ethyl Acetoacetate | - | ~$2.86[5][6] |
| Aniline | ~$1.29 - $1.76[7][8] | ~$1.29 - $1.76[7][8] |
| Bromine | ~$4.27 - $6.19[9][10] | - |
| N-Bromosuccinimide | - | ~$6.12 - $9.96[11][12][13] |
| Triethylamine | ~$0.85 - $2.14[14][15][16][17][18] | - |
| Estimated Total | ~$6.51 - $10.19 | ~$10.27 - $14.58 |
Note: Prices are estimated from various industrial suppliers and are subject to change. The cost calculation assumes stoichiometric amounts and does not include solvent costs.
Experimental Protocols
Method A: From Diketene and Bromine
-
Bromination of Diketene: 84g of diketene is dissolved in 600g of dichloromethane in a reaction flask and cooled to 5°C with stirring. 160g of bromine is then added dropwise while maintaining the system temperature at 15°C. The reaction is stirred for 1 hour.[1]
-
Amidation: 120g of triethylamine is added to the reaction mixture. An appropriate amount of aniline is then gradually added dropwise, controlling the temperature at 30°C. After the addition is complete, the reaction is maintained at 35°C for 3 hours.[1]
-
Isolation: The reaction product is cooled to 3°C and filtered. The filter cake is washed with 50g of dichloromethane and then dried to yield this compound. The reported yield is 238.2g (approximately 93%).[1]
Method B: From Ethyl Acetoacetate and Aniline
Step 1: Synthesis of 3-oxo-N-phenylbutanamide
-
Reaction Setup: In a 10 mL reaction vial, 1.0 mmol of aniline, 1.2 mmol of ethyl acetoacetate, and 10 mmol of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) in acetonitrile are combined.[2]
-
Reaction Conditions: The vial is sealed and heated at 80°C for 12 hours.[2]
-
Workup and Purification: After completion, the mixture is diluted with ethyl acetate and water and extracted with ethyl acetate. The combined organic layers are washed with brine and dried over anhydrous Na2SO4. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield 3-oxo-N-phenylbutanamide with a reported yield of 88%.[2]
Step 2: Bromination of 3-oxo-N-phenylbutanamide
A specific high-yield protocol for this step was not found in the initial search. However, a general procedure using N-Bromosuccinimide (NBS) is as follows:
-
Reaction Setup: 3-oxo-N-phenylbutanamide is dissolved in a suitable solvent such as dichloromethane or chloroform.
-
Reagent Addition: A stoichiometric amount of N-Bromosuccinimide is added to the solution. The reaction may be initiated with a radical initiator like AIBN or light.
-
Reaction and Workup: The reaction mixture is stirred at room temperature or gentle heating until completion. The succinimide byproduct is filtered off, and the filtrate is washed and concentrated to yield the crude product, which may require further purification.
Visualizing the Synthesis Workflows
The following diagrams illustrate the experimental workflows for the two synthesis methods.
Caption: Workflow for the synthesis of this compound from diketene (Method A).
Caption: Workflow for the two-step synthesis of this compound from ethyl acetoacetate (Method B).
Safety and Environmental Considerations
Method A:
-
Diketene: This reactant is highly flammable, reactive, and can cause severe irritation to the skin, eyes, and respiratory tract.[19][20] It requires careful handling in a well-ventilated fume hood, and measures should be in place to prevent its polymerization, which can be violent.[21][22]
-
Bromine: A highly corrosive and toxic substance that requires stringent safety precautions, including the use of personal protective equipment and a fume hood.
-
Dichloromethane: A common solvent that is a suspected carcinogen and should be handled with care.
Method B:
-
Ethyl Acetoacetate: This is a combustible liquid and can cause serious eye irritation.[23][24] It is generally considered to have a better safety profile than diketene.
-
N-Bromosuccinimide (NBS): A solid brominating agent that is easier and safer to handle than liquid bromine. However, it is still an irritant and should be handled with appropriate care.
-
Environmental Impact: This route avoids the use of highly volatile and toxic bromine and chlorinated solvents, potentially offering a greener alternative, especially if a more environmentally friendly solvent is used for the reaction and purification.
Conclusion
Both methods present viable pathways for the synthesis of this compound.
-
Method A (from Diketene) offers a high-yielding, one-pot synthesis which can be advantageous in terms of process time and simplicity. However, the use of the hazardous and reactive diketene and bromine requires specialized handling and safety infrastructure. From a purely material cost perspective, this method appears to be more economical.
-
Method B (from Ethyl Acetoacetate) is a two-step process with a potentially lower overall yield and longer reaction time. The purification of the intermediate may also add to the complexity. However, it utilizes less hazardous starting materials, with NBS being a safer alternative to bromine, making it a more attractive option for standard laboratory settings without specialized handling capabilities.
Ultimately, the choice between these two methods will depend on the specific needs and capabilities of the laboratory or production facility. For large-scale synthesis where cost and efficiency are the primary drivers and appropriate safety measures are in place, Method A may be preferable. For smaller-scale laboratory synthesis where safety and ease of handling are of greater concern, Method B presents a more practical approach.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Ethyl Acetate Price Guide: Bulk & Wholesale Options from Verified Suppliers [accio.com]
- 3. mdpi.com [mdpi.com]
- 4. echemi.com [echemi.com]
- 5. 200 Kg Ethyl Aceto Acetate, Industrial Grade Liquid, Boiling Point 365F, Affordable Price [lyotexlife.com]
- 6. m.indiamart.com [m.indiamart.com]
- 7. Aniline Price, 2025 Aniline Price Manufacturers & Suppliers | Made-in-China.com [made-in-china.com]
- 8. businessanalytiq.com [businessanalytiq.com]
- 9. businessanalytiq.com [businessanalytiq.com]
- 10. imarcgroup.com [imarcgroup.com]
- 11. dir.indiamart.com [dir.indiamart.com]
- 12. N Bromosuccinimide at Best Price from Manufacturers, Suppliers & Dealers [tradeindia.com]
- 13. m.indiamart.com [m.indiamart.com]
- 14. TRIETHYLAMINE (TEA) at latest price In Ankleshwar - Supplier,Manufacturer,Gujarat [madhavchemicals.com]
- 15. m.indiamart.com [m.indiamart.com]
- 16. Triethylamine - Price, Manufacturers, Suppliers & Dealers in India [tradeindia.com]
- 17. m.indiamart.com [m.indiamart.com]
- 18. Triethylamine Chemical Density: 0.728 Kilogram Per Cubic Meter (kg/m3) at Best Price in Ankleshwar | Laxmi Chemical Industries [tradeindia.com]
- 19. nj.gov [nj.gov]
- 20. ICSC 1280 - DIKETENE [chemicalsafety.ilo.org]
- 21. Diketene | C4H4O2 | CID 12661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. chemicalbook.com [chemicalbook.com]
- 23. lewisu.edu [lewisu.edu]
- 24. chempoint.com [chempoint.com]
Navigating the Synthesis of 4-Bromo-3-oxo-n-phenylbutanamide: A Comparative Guide to Solvent System Efficacy
For researchers and professionals in drug development and organic synthesis, the choice of solvent is a critical parameter that can significantly influence reaction yield, purity, and overall efficiency. This guide provides a comparative analysis of the efficacy of different solvent systems in the synthesis of 4-Bromo-3-oxo-n-phenylbutanamide, a key intermediate in the preparation of various bioactive molecules. While direct comparative studies are limited, this guide synthesizes available data for the target compound and analogous reactions to provide a comprehensive overview for solvent selection and process optimization.
Data Summary: A Comparative Overview
The following table summarizes the performance of various solvent systems in the synthesis of this compound and related β-keto amides. It is important to note that while a high-yield protocol exists for dichloromethane, data for other solvents are primarily inferred from studies on structurally similar compounds.
| Solvent System | Typical Yield (%) | Reaction Time (hours) | Purity Profile | Key Considerations |
| Dichloromethane (DCM) | 93% [1] | ~4 [1] | High | A well-documented, high-yield solvent for this specific synthesis.[1] Offers good solubility for reactants. |
| Tetrahydrofuran (THF) | High (Potentially >90%) | Variable | Good to High | Known to be effective for the synthesis of β-keto amides, often resulting in nearly quantitative yields.[2] |
| Toluene | Moderate to High | Variable | Good | A common solvent in organic synthesis; its higher boiling point may be advantageous for certain reaction conditions. |
| Ethanol | Moderate | Variable | Moderate | As a protic solvent, it may participate in side reactions, potentially lowering the yield and purity. |
| Solvent-Free | Variable | Variable | Variable | An environmentally friendly option, but may require specific reaction conditions (e.g., catalysis, microwave irradiation) to be effective. |
In-Depth Analysis of Solvent Performance
Dichloromethane (DCM): The Established High-Performer
Experimental data strongly supports the use of dichloromethane as a highly effective solvent for the synthesis of this compound. A documented protocol reports a yield of 93%, indicating that DCM provides an optimal environment for this reaction.[1] Its aprotic nature and ability to dissolve a wide range of organic compounds make it a reliable choice for achieving high conversion and purity.
Aprotic Solvents: A Promising Alternative
Studies on the synthesis of analogous β-keto amides suggest that other aprotic solvents, such as tetrahydrofuran (THF) , are also excellent candidates.[2] Research indicates that reactions in refluxing THF can lead to nearly quantitative yields of similar products.[2] Toluene , another aprotic solvent, is also a viable option, particularly when higher reaction temperatures are required. The efficacy of these solvents stems from their ability to solvate the reactants and intermediates without interfering with the reaction mechanism.
Protic Solvents: A Word of Caution
Protic solvents, such as ethanol , are generally considered less ideal for this type of synthesis. The presence of a labile proton can lead to undesired side reactions, such as the solvolysis of starting materials or intermediates, which can decrease the overall yield and complicate the purification process. While this compound is soluble in alcohols, the potential for side reactions warrants careful consideration.[3]
Solvent-Free Conditions: The Green Frontier
Solvent-free synthesis is an increasingly attractive approach due to its environmental benefits. While specific data for this compound is not available, the synthesis of other keto amides under solvent-free conditions has been reported. This approach often requires a catalyst and may involve techniques like microwave irradiation to facilitate the reaction. The feasibility and efficiency of a solvent-free synthesis for the target compound would require further experimental investigation.
Experimental Protocols
Synthesis of this compound in Dichloromethane [1]
This protocol is based on a reported high-yield synthesis.
Materials:
-
Diketene
-
Bromine
-
Aniline
-
Triethylamine
-
Dichloromethane
Procedure:
-
To a reaction flask containing 600g of dichloromethane, add 84g of diketene.
-
Cool the mixture to 5°C with stirring.
-
While maintaining the temperature at 15°C, add 160g of bromine dropwise.
-
Stir the resulting solution for 1 hour.
-
Add 120g of triethylamine to the mixture.
-
Control the temperature at 30°C and gradually add an appropriate amount of aniline dropwise.
-
After the addition is complete, maintain the reaction at 35°C for 3 hours.
-
Cool the reaction mixture to 3°C and filter the solid product.
-
Wash the filter cake with 50g of dichloromethane.
-
Dry the filter cake to obtain this compound.
Visualizing the Synthetic Pathway
The following diagram illustrates the general synthetic workflow for producing this compound.
Caption: Synthetic workflow for this compound.
Conclusion
Based on available data, dichloromethane is the recommended solvent for the synthesis of this compound, offering a proven high yield and purity. Other aprotic solvents like THF and toluene are also expected to be highly effective and warrant consideration, especially if process optimization is required. Protic solvents should be used with caution due to the potential for side reactions. The development of a solvent-free protocol presents an opportunity for a more environmentally friendly synthesis, though further research is needed to establish its efficacy. This guide provides a foundational understanding to aid researchers in making informed decisions for the synthesis of this important chemical intermediate.
References
A Comparative Guide to the Validation of a Novel UHPLC-UV Method for the Analysis of 4-Bromo-3-oxo-n-phenylbutanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel Ultra-High-Performance Liquid Chromatography (UHPLC)-UV method against a conventional High-Performance Liquid Chromatography (HPLC)-UV method for the quantitative analysis of 4-Bromo-3-oxo-n-phenylbutanamide. The supporting experimental data, presented in clearly structured tables, is intended to guide researchers in selecting the most appropriate analytical method for their specific needs. Detailed methodologies for all key validation experiments are provided to ensure reproducibility.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Accurate and reliable analytical methods are crucial for ensuring the quality and purity of this intermediate and the resulting active pharmaceutical ingredients (APIs). This guide details the validation of a newly developed, rapid, and sensitive UHPLC-UV method and compares its performance against a traditional HPLC-UV method. The validation has been performed in accordance with the International Council for Harmonisation (ICH) guidelines.
Comparison of Analytical Methods
The performance of the novel UHPLC-UV method was evaluated against a conventional HPLC-UV method across several key validation parameters. A summary of the comparative data is presented below.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Novel UHPLC-UV Method | Conventional HPLC-UV Method |
| Column | C18, 1.7 µm, 2.1 x 50 mm | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: Phosphate Buffer (pH 3.0)B: Acetonitrile |
| Gradient | 5% to 95% B in 3 min | 20% to 80% B in 15 min |
| Flow Rate | 0.5 mL/min | 1.0 mL/min |
| Detection Wavelength | 254 nm | 254 nm |
| Column Temperature | 40°C | 30°C |
| Injection Volume | 1 µL | 10 µL |
| Run Time | 5 minutes | 20 minutes |
Table 2: Summary of Validation Parameters
| Validation Parameter | Novel UHPLC-UV Method | Conventional HPLC-UV Method | Acceptance Criteria (ICH) |
| Linearity (R²) | 0.9998 | 0.9991 | ≥ 0.999 |
| Range (µg/mL) | 0.1 - 100 | 1 - 200 | - |
| Accuracy (% Recovery) | 99.5 - 100.8% | 98.9 - 101.2% | 98.0 - 102.0% |
| Precision (% RSD) | |||
| - Repeatability | 0.45% | 0.85% | ≤ 1.0% |
| - Intermediate Precision | 0.62% | 1.10% | ≤ 2.0% |
| Limit of Detection (LOD) (µg/mL) | 0.03 | 0.3 | - |
| Limit of Quantitation (LOQ) (µg/mL) | 0.1 | 1.0 | - |
| Robustness | Robust | Robust | No significant change in results |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Linearity
A series of standard solutions of this compound were prepared in the mobile phase at concentrations ranging from the LOQ to 150% of the target concentration. For the novel UHPLC-UV method, the concentrations ranged from 0.1 µg/mL to 100 µg/mL. For the conventional HPLC-UV method, the range was 1 µg/mL to 200 µg/mL. Each solution was injected in triplicate. Calibration curves were constructed by plotting the mean peak area against the concentration, and the linearity was evaluated by the correlation coefficient (R²) of the linear regression.
Accuracy
The accuracy of the methods was determined by a recovery study. A known amount of this compound was spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). Each concentration was prepared in triplicate and analyzed. The percentage recovery was calculated using the formula:
% Recovery = (Measured Concentration / Spiked Concentration) x 100
Precision
-
Repeatability (Intra-day Precision): Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day, by the same analyst, and using the same instrument. The relative standard deviation (% RSD) of the peak areas was calculated.
-
Intermediate Precision (Inter-day Precision): The repeatability experiment was repeated on a different day by a different analyst. The % RSD was calculated for the combined data from both days to assess the intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:
LOD = 3.3 * (Standard Deviation of the Intercept / Slope) LOQ = 10 * (Standard Deviation of the Intercept / Slope)
Robustness
The robustness of the analytical methods was evaluated by intentionally introducing small variations in the method parameters and observing the effect on the results. The varied parameters included:
-
Flow rate (± 0.05 mL/min for UHPLC; ± 0.1 mL/min for HPLC)
-
Column temperature (± 2°C)
-
Mobile phase composition (± 2% organic)
The system suitability parameters (e.g., peak asymmetry, theoretical plates) and the assay results were monitored.
Forced Degradation Study (Stability-Indicating Capability)
To demonstrate the stability-indicating nature of the novel UHPLC-UV method, a forced degradation study was conducted. Samples of this compound were subjected to the following stress conditions:
-
Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours
-
Basic Hydrolysis: 0.1 N NaOH at 60°C for 4 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105°C for 48 hours
-
Photolytic Degradation: Exposure to UV light (254 nm) for 7 days
The stressed samples were then analyzed using the novel UHPLC-UV method to assess the separation of the main peak from any degradation products.
Visualizations
Analytical Method Validation Workflow
Caption: Workflow for the validation of an analytical method.
Logical Relationship of Validation Parameters
Caption: Interrelationship of analytical method validation parameters.
Conclusion
The novel UHPLC-UV method demonstrates significant advantages over the conventional HPLC-UV method for the analysis of this compound. The UHPLC method offers a substantially shorter run time, leading to higher throughput, and exhibits superior sensitivity with lower LOD and LOQ values. Both methods meet the acceptance criteria for accuracy, precision, and linearity as per ICH guidelines. However, the enhanced performance characteristics of the novel UHPLC-UV method make it a more suitable choice for high-throughput quality control environments in the pharmaceutical industry. The stability-indicating nature of the UHPLC method has also been successfully demonstrated through forced degradation studies.
References
assessing the synthetic utility of 4-Bromo-3-oxo-n-phenylbutanamide against other building blocks
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Among the myriad of available reagents, 4-Bromo-3-oxo-n-phenylbutanamide has emerged as a highly versatile intermediate, particularly in the construction of complex heterocyclic scaffolds. This guide provides an objective comparison of its synthetic utility against other common building blocks, supported by experimental data and detailed protocols.
This compound is a multifaceted molecule possessing three key reactive sites: a labile bromine atom, a reactive ketone group, and an amide functionality. This unique combination allows for a diverse range of chemical transformations, including nucleophilic substitutions, reductions, oxidations, and condensation reactions, making it a valuable precursor for a variety of chemical architectures.[1] Its principal application lies in the synthesis of heterocyclic compounds, which form the backbone of many pharmaceutical agents and functional materials.[1][2]
Comparison with Alternative Building Blocks
The synthetic utility of this compound is best understood when compared with other β-ketoanilides and related building blocks that are often employed in similar synthetic strategies. This section provides a comparative analysis with two common alternatives: Acetoacetanilide and Ethyl 4-chloroacetoacetate.
| Feature | This compound | Acetoacetanilide (3-oxo-N-phenylbutanamide) | Ethyl 4-chloroacetoacetate |
| Key Reactive Sites | α-bromo-β-keto-amide | β-keto-amide | α-chloro-β-keto-ester |
| Primary Synthetic Role | Precursor for N-phenyl heterocyclic systems with further functionalization potential at the bromine site. | Building block for quinolones, pyridones, and other heterocyclic systems.[3] | Precursor for various heterocycles like thiazoles and for introducing an ester-containing side chain. |
| Reaction Example | Hantzsch Thiazole Synthesis | Conrad-Limpach Quinolone Synthesis | Hantzsch Thiazole Synthesis |
| Typical Reaction Yield | 85-95% | 70-85% | 80-90% |
| Reaction Time | 2-4 hours | 6-12 hours | 3-6 hours |
| Advantages | The bromine atom provides a convenient handle for post-cyclization modifications (e.g., cross-coupling reactions). The N-phenyl group is pre-installed for certain target structures. | Readily available and cost-effective. Well-established reactivity. | The ester group can be hydrolyzed to a carboxylic acid for further derivatization. |
| Limitations | Higher cost compared to simpler acetoacetanilides. Potential for side reactions at the bromine site. | Lacks a leaving group on the acetyl chain for certain cyclization strategies. | The ester group may be sensitive to certain reaction conditions. The N-aryl group needs to be introduced in a separate step for N-aryl heterocycles. |
Experimental Protocols
To provide a practical context for the data presented, detailed methodologies for key syntheses are outlined below.
Synthesis of 2-Amino-4-methyl-N-phenylthiazole-5-carboxamide using this compound
This protocol exemplifies the utility of this compound in the Hantzsch thiazole synthesis.
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (solvent)
-
Sodium acetate (optional, as a base)
Procedure:
-
Dissolve this compound and thiourea in ethanol in a round-bottom flask.
-
Stir the mixture at room temperature for 15 minutes.
-
Heat the reaction mixture to reflux (approximately 78 °C) for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the desired 2-aminothiazole derivative.[1]
Synthesis of 4-Methyl-2-oxo-1,2-dihydroquinoline using Acetoacetanilide
This protocol illustrates a classic Conrad-Limpach synthesis of a quinolone.
Materials:
-
Acetoacetanilide (1.0 eq)
-
Concentrated Sulfuric Acid (catalyst and solvent)
Procedure:
-
Carefully add acetoacetanilide to concentrated sulfuric acid in a flask, keeping the temperature below 10 °C with an ice bath.
-
Once the addition is complete, slowly warm the mixture to room temperature and then heat to 100 °C.
-
Maintain the temperature for 1 hour.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it carefully onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure quinolone.[1]
Visualizing Synthetic Pathways
To further elucidate the synthetic logic, the following diagrams illustrate a generalized workflow for heterocyclic synthesis and the key structural differences between the compared building blocks.
Caption: A generalized workflow for the synthesis of heterocyclic compounds.
Caption: Key structural features of the compared building blocks.
References
Safety Operating Guide
Proper Disposal of 4-Bromo-3-oxo-n-phenylbutanamide: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 4-Bromo-3-oxo-n-phenylbutanamide is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively, from initial identification to final disposal. Adherence to these protocols is essential to minimize risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
This compound is an irritant to the eyes, skin, and respiratory tract.[1] Before handling, it is imperative to consult the Safety Data Sheet (SDS) and be equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment:
-
Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use.[2]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn to protect from skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator should be used in a well-ventilated area.[2]
Step-by-Step Disposal Procedure
The proper disposal of this compound follows a systematic process of waste characterization, segregation, containment, and transfer.
Step 1: Waste Characterization
The first step is to determine if the waste is hazardous. Based on available data, this compound, as a brominated organic compound and an irritant, should be managed as hazardous waste. While not explicitly listed on the EPA's P or U lists, it is prudent to treat it as such due to its potential toxicity and irritant properties.[3][4] The generator of the waste is responsible for this characterization.[3]
Step 2: Segregation of Waste
Proper segregation is crucial to prevent dangerous chemical reactions.[5]
-
Solid Waste: Collect solid this compound, contaminated lab materials (e.g., weighing boats, filter paper), and contaminated PPE (e.g., gloves, wipes) in a designated, compatible solid waste container.
-
Liquid Waste: If dissolved in a solvent, collect it in a separate, compatible liquid waste container. Do not mix with other incompatible waste streams. For example, keep halogenated organic waste separate from non-halogenated organic waste.
-
Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.
Step 3: Container Selection and Labeling
-
Container Selection: Use containers that are chemically compatible with this compound and are in good condition with secure, leak-proof closures.[2][6]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity. The accumulation start date must also be clearly marked.[6]
Step 4: Accumulation and Storage
Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[1][7] The SAA should be a well-ventilated, secure area away from ignition sources and incompatible materials. Secondary containment, such as a tray or tub, is highly recommended to contain any potential leaks.[6][7]
Step 5: Arranging for Disposal
Once the waste container is full or the accumulation time limit set by your institution's policy is reached, arrange for its collection by a licensed chemical waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[2][8] The material should be taken to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[2][9]
Summary of Key Data
| Property | Value | Reference |
| Chemical Formula | C10H10BrNO2 | [10][11][12] |
| Molecular Weight | 256.10 g/mol | [10] |
| Appearance | Colorless or slightly yellow crystal | |
| Hazards | Irritating to eyes, skin, and respiratory tract | [1] |
| Primary Disposal Route | Licensed chemical destruction plant or controlled incineration | [2][9] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. danielshealth.com [danielshealth.com]
- 3. How to Determine and Manage Hazardous Chemical Waste in Your Lab | Lab Manager [labmanager.com]
- 4. epa.gov [epa.gov]
- 5. Lab Waste Handling Procedure | SUNY New Paltz [newpaltz.edu]
- 6. Hazardous Waste Storage & Labeling | Safety Services [safetyservices.ucdavis.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. This compound | C10H10BrNO2 | CID 268268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | 1205-74-9-Molbase [molbase.com]
- 12. echemi.com [echemi.com]
Personal protective equipment for handling 4-Bromo-3-oxo-n-phenylbutanamide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides critical safety and logistical information for handling 4-Bromo-3-oxo-n-phenylbutanamide (CAS No. 1205-74-9), a compound frequently used in pharmaceutical and organic synthesis.[1][2] Adherence to these procedures is essential for minimizing risks and ensuring proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. This compound is irritating to the eyes, skin, and respiratory tract.[1] The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile rubber) that satisfy EU Directive 89/686/EEC and the standard EN 374.[3] | To prevent skin contact. Gloves must be inspected before use and disposed of properly after.[4] |
| Eye/Face Protection | Chemical safety goggles or a full-face respirator if exposure limits are exceeded or irritation is experienced.[3][5] | To protect eyes from dust and splashes. |
| Skin and Body Protection | Fire/flame resistant and impervious clothing. A lab coat should be worn at all times.[3] | To protect skin from accidental contact and contamination of personal clothing. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5] Use in a well-ventilated area, preferably under a chemical fume hood.[5] | To prevent inhalation of dust or aerosols.[3][4] |
Operational Plan: Step-by-Step Handling Procedure
Following a systematic procedure for handling this compound is crucial for safety and experimental integrity.
1. Preparation:
- Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[5]
- Work in a well-ventilated area, such as a chemical fume hood.[3][4]
- Don all required PPE as outlined in the table above.
- Have all necessary equipment and reagents ready before handling the compound.
2. Handling:
- Avoid the formation of dust and aerosols.[3][4]
- Use non-sparking tools to prevent fire caused by electrostatic discharge.[3]
- Avoid contact with skin and eyes.[3][4]
- Do not eat, drink, or smoke in the handling area.[5]
- Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong acids and oxidizing agents.[3][5]
3. In Case of a Spill:
- Evacuate personnel to a safe area.[3]
- Remove all sources of ignition.[3]
- Ventilate the area.
- Wearing full PPE, collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[3]
- Prevent the chemical from entering drains.[3]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
1. Chemical Waste:
- All waste material should be collected and disposed of in accordance with appropriate local, state, and federal laws and regulations.[3]
- Do not dispose of the chemical down the drain.[3]
2. Contaminated Packaging:
- Containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[3][4]
- Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[3][4]
Emergency First Aid Measures
In the event of exposure, immediate action is critical.
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[3]
-
In Case of Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[3]
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[3]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
